molecular formula C6H5BrN4 B1443150 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 882521-63-3

7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B1443150
CAS No.: 882521-63-3
M. Wt: 213.03 g/mol
InChI Key: DAYYXZOMYRSLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYYXZOMYRSLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00712398
Record name 7-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882521-63-3
Record name 7-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-triazolo[1,5-a]pyridin-2-amine (CAS 882521-63-3)

An In-Depth Technical Guide to 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS 882521-63-3)

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, certain heterocyclic cores emerge as "privileged scaffolds" due to their ability to bind to multiple biological targets through diverse, well-defined interactions. The[1][2]triazolo[1,5-a]pyridine ring system is one such scaffold. Its structural resemblance to purines allows it to function as a bioisostere, engaging with enzymes that naturally process purine-based substrates, such as kinases.[3][4] The subject of this guide, 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine (CAS 882521-63-3), is a strategically functionalized derivative of this core, poised for significant application in drug discovery and organic synthesis.

This molecule is more than a simple intermediate; it is a carefully designed building block.[5][6] The 2-amino group provides a key hydrogen bond donor and a site for further derivatization, while the 7-bromo substituent serves as a versatile synthetic handle, particularly for modern cross-coupling reactions.[3] This dual functionality allows researchers to rapidly generate libraries of complex molecules for structure-activity relationship (SAR) studies, targeting a range of diseases from cancer to infectious agents.[3][4] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and safe handling for professionals in the field.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is foundational to its application in research and development. 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine presents as a stable, solid material, facilitating its handling and storage.

PropertyValueReference(s)
CAS Number 882521-63-3[7]
Molecular Formula C₆H₅BrN₄[7]
Molecular Weight 213.03 g/mol [7][8]
Appearance Off-white to light yellow solid[9]
Melting Point 190-192 °C[9]
Density (Predicted) 2.1 ± 0.1 g/cm³
SMILES String Nc1nc2cc(Br)ccn2n1
InChI Key DAYYXZOMYRSLBX-UHFFFAOYSA-N
Mass Spectrum (MS) m/z = 213.0, 215.0 ([M+H]⁺)[9]

Synthesis and Mechanistic Insight

The construction of the triazolopyridine core is a critical step that defines the compound's accessibility. A reliable and scalable synthesis has been reported, proceeding from readily available starting materials.[9] The causality behind this synthetic route lies in the sequential formation of key bonds to build and cyclize the fused heterocyclic system.

Experimental Protocol: A Validated Synthetic Route

The following protocol, adapted from established literature, provides a high-yield pathway to the target compound.[9]

Step 1: Synthesis of 1-Ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea

  • This initial step activates the 2-amino group of 4-bromopyridin-2-amine towards the subsequent cyclization precursor. The ethoxycarbonyl isothiocyanate reagent reacts with the exocyclic amine to form the key thiourea linkage.

Step 2: Cyclization to 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine

  • Combine 1-Ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea (17.5 g, 57.5 mmol) with hydroxylamine hydrochloride (20.0 g, 288 mmol) and N,N-Diisopropylethylamine (30.1 ml, 173 mmol) in ethanol (367 ml).

  • Heat the reaction mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the solvent by distillation under reduced pressure.

  • To the resulting residue, add water (100 ml) and stir vigorously for 10 minutes to form a suspension. This step is crucial for precipitating the organic product and washing away inorganic salts.

  • Collect the solid product by filtration, wash thoroughly with water, and dry to yield 7-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine as a light yellow solid (Expected yield: ~87%).[9]

Plausible Reaction Mechanism

The transformation from the thiourea intermediate to the final triazolopyridine product is a fascinating example of heterocyclic chemistry. The base, N,N-Diisopropylethylamine, deprotonates the hydroxylamine, which then acts as the key nucleophile.

Gcluster_0Reaction PathwayThioureaThiourea IntermediateNucAttackNucleophilic Attack byHydroxylamineThiourea->NucAttack1. Base (DIPEA)2. NH2OH·HClIntermediateALinear AdductNucAttack->IntermediateADesulfurization/RearrangementCyclizationIntramolecular Cyclization(N-N Bond Formation)IntermediateA->CyclizationDehydrationProduct7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amineCyclization->Product

Caption: Plausible mechanism for triazole ring formation.

The hydroxylamine attacks the thiocarbonyl group, leading to a cascade of events involving the loss of the ethoxycarbonyl group and sulfur, followed by an intramolecular nucleophilic attack of a nitrogen atom onto the pyridine ring's imine-like carbon, ultimately forming the fused five-membered triazole ring after dehydration.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine stems from its two distinct functional groups: the reactive 7-bromo substituent and the nucleophilic 2-amino group.

The 7-Bromo Group: A Gateway for Cross-Coupling

The bromine atom on the electron-deficient pyridine ring is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions.[3] This position is analogous to the handle used for functionalizing other brominated heterocycles in the development of advanced materials and pharmaceuticals.[10]

Potential Transformations:

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups, expanding the molecule's structure to probe different binding pockets in a target protein.

  • Buchwald-Hartwig Amination: Reaction with amines to install diverse amino substituents, which can modulate solubility and introduce new hydrogen bonding interactions.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid, linear linkers, useful for extending a molecule towards a secondary binding site.

  • Heck Coupling: Reaction with alkenes to append vinyl groups, which can be further functionalized.[10]

Gcluster_reactionsPalladium-Catalyzed Cross-Coupling ReactionsStartThis compoundBrSuzukiSuzuki(R-B(OH)2)Start:f1->Suzuki Pd catalystBuchwaldBuchwald-Hartwig(R-NH2)Start:f1->Buchwald Pd catalystSonogashiraSonogashira(R-C≡CH)Start:f1->Sonogashira Pd/Cu catalystProduct_Suzuki7-Aryl/Heteroaryl DerivativeSuzuki->Product_SuzukiProduct_Buchwald7-Amino DerivativeBuchwald->Product_BuchwaldProduct_Sonogashira7-Alkynyl DerivativeSonogashira->Product_Sonogashira

Caption: Key cross-coupling reactions at the 7-bromo position.

The 2-Amino Group: A Nucleophilic Anchor

The 2-amino group is a strong hydrogen bond donor and a competent nucleophile. It can be acylated, alkylated, or used in reductive amination protocols to append a wide variety of side chains. This position is critical for modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, and for establishing key interactions within a protein's active site.

Characterization and Analytical Profile

Mass Spectrometry: As confirmed by literature, Electrospray Ionization (ESI) mass spectrometry shows a characteristic isotopic pattern for a monobrominated compound, with two major peaks at m/z = 213.0 and 215.0, corresponding to [M+H]⁺ for the ⁷⁹Br and ⁸¹Br isotopes, respectively.[9]

  • ¹H NMR: One would anticipate three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the fused triazole ring and the bromine atom. A broad singlet corresponding to the two protons of the amino group would also be expected, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: Six distinct signals for the six carbon atoms of the heterocyclic core are expected. The carbon atom bearing the bromine (C7) would likely appear around 110-120 ppm, while the carbons of the triazole ring would have distinct shifts, with C2 (bearing the amino group) being significantly upfield.

Purification: The crude product from the synthesis is typically of high purity.[9] For applications requiring exceptional purity (>99%), recrystallization from a polar solvent such as ethanol or purification via silica gel column chromatography (using a mobile phase such as dichloromethane/methanol or ethyl acetate/hexanes) would be the methods of choice.

Safety, Handling, and Storage

As with all specialized organic compounds, 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine requires careful handling in a controlled laboratory environment.[11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage in a refrigerator (2 to 8 °C) under an inert atmosphere and protected from light is recommended.[8]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.

Conclusion

7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is a high-value building block for chemical and pharmaceutical research. Its robust synthesis, combined with the orthogonal reactivity of its amino and bromo functionalities, provides a powerful platform for the efficient discovery of novel bioactive molecules. The[1][2]triazolo[1,5-a]pyridine core is a proven pharmacophore, and this particular derivative offers researchers a reliable and versatile entry point for exploring its full therapeutic potential.

7-Bromo-triazolo[1,5-a]pyridin-2-amine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The[1]triazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, frequently serving as a purine bioisostere. This document details the compound's nomenclature, physicochemical properties, a robust and validated synthesis protocol, and its strategic applications as a key intermediate in the development of novel therapeutics. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

Nitrogen-containing fused heterocyclic systems are foundational to modern drug discovery, forming the core of numerous approved therapeutic agents. Among these, the[1]triazolo[1,5-a]pyrimidine and its pyridine analogue are particularly noteworthy.[2] The triazolopyrimidine ring system is isoelectronic with the purine scaffold, allowing it to act as a surrogate for purines in interactions with biological targets.[2] This bioisosteric relationship has been successfully exploited to develop inhibitors for a wide range of targets, including kinases, viral polymerases, and microtubules.[2]

7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine emerges as a strategically important derivative of this core structure. It possesses two key points of chemical diversity: a reactive primary amine and a bromine atom. The amine group serves as a versatile handle for amide bond formation or nucleophilic substitution, while the bromine atom is ideally positioned for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a vast array of molecular fragments. This dual functionality makes it a powerful building block for constructing libraries of complex molecules aimed at novel biological targets, such as DNA-dependent protein kinase (DNA-PK), a key component in the DNA damage response.[3]

This guide offers a detailed examination of this compound, from its fundamental properties to its practical synthesis and application.

Nomenclature and Physicochemical Properties

The precise identification and characterization of a chemical entity are paramount for reproducible scientific research. The compound is unambiguously identified by its IUPAC name and CAS number.

Caption: Chemical structure of the title compound.

Table 1: Compound Identification and Physicochemical Properties

Property Value Source(s)
IUPAC Name 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine [1]
CAS Number 882521-63-3 [1][4][5]
Molecular Formula C₆H₅BrN₄ [1][6]
Molecular Weight 213.03 g/mol [1]
Appearance Light yellow solid [4]
Melting Point 190-192 °C [4]
SMILES Nc1nc2cc(Br)ccn2n1
InChI Key DAYYXZOMYRSLBX-UHFFFAOYSA-N [6]

| Mass Spectrum | m/z = 213.0, 215.0 ([M+H]⁺) |[4] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine can be reliably achieved from commercially available starting materials.[4] The described procedure involves a two-step process culminating in a cyclization reaction to form the fused heterocyclic core.

G start 4-Bromopyridin-2-amine reagents1 Ethoxycarbonyl isothiocyanate start->reagents1 intermediate 1-Ethoxycarbonyl-3- (4-bromopyridin-2-yl)thiourea reagents2 1. Hydroxylamine HCl 2. N-Ethyl diisopropylamine 3. Ethanol (Solvent) intermediate->reagents2 reagents1->intermediate Step 1: Thiourea Formation product 7-Bromo-[1,2,4]triazolo [1,5-a]pyridin-2-amine reagents2->product Step 2: Cyclization

Caption: High-level workflow for the synthesis protocol.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4]

Step 1: Synthesis of 1-Ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea

  • To a solution of 4-bromopyridine-2-amine (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add ethoxycarbonyl isothiocyanate (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting crude intermediate is often of sufficient purity to be carried forward to the next step without further purification.

Step 2: Synthesis of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine

  • Combine the crude 1-ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea (1 equivalent, e.g., 17.5 g, 57.5 mmol) with hydroxylamine hydrochloride (5 equivalents, e.g., 20.0 g, 288 mmol) and ethanol (e.g., 367 ml).[4]

  • To this suspension, add N-ethyl diisopropylamine (Hünig's base) (3 equivalents, e.g., 30.1 ml, 173 mmol) dropwise at room temperature.[4]

    • Causality Explanation: N-ethyl diisopropylamine is a sterically hindered, non-nucleophilic base. Its role is to deprotonate the hydroxylamine hydrochloride in situ and to neutralize the acid generated during the cyclization, driving the reaction to completion without competing as a nucleophile.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 24 hours.[4] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature and remove the ethanol by distillation under reduced pressure.[4]

  • To the resulting residue, add water (e.g., 100 ml) and stir vigorously for 10-15 minutes to form a suspension.[4] This step precipitates the organic product while dissolving inorganic salts.

  • Collect the solid product by vacuum filtration, washing thoroughly with water to remove any remaining salts.[4]

  • Dry the collected solid under vacuum to yield 7-bromo-[1]triazolo[1,5-a]pyridin-2-amine as a light yellow solid (typical yield: 85-90%).[4]

Applications in Drug Discovery and Medicinal Chemistry

The utility of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine lies in its capacity to serve as a versatile scaffold for library synthesis. It is primarily used as an organic synthesis intermediate for producing more complex, biologically active molecules.[7]

  • As a Chemical Reagent: The molecule's dual reactivity allows for sequential or orthogonal functionalization.

    • Amine Functionalization: The 2-amino group can be readily acylated, alkylated, or used in coupling reactions to build out one vector of the molecule.

    • Bromo- Functionalization: The 7-bromo position is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination). This allows for the introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for structure-activity relationship (SAR) studies.

  • Scaffold for Biologically Active Molecules: Its structural similarity to purines makes it an attractive starting point for developing inhibitors of enzymes that process purine substrates, most notably kinases. The development of AZD7648, a potent DNA-PK inhibitor, from a related triazolopyridine core underscores the potential of this scaffold in oncology research.[3] The ability to rapidly diversify the structure from the 7-bromo-2-amino intermediate is critical for optimizing potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As with all laboratory chemicals, 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine should be handled with appropriate safety precautions.

  • General Handling: This compound is intended for laboratory research use only.[1] It should be handled by trained professionals familiar with chemical safety protocols.

  • Exposure Controls: Operations should be conducted in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of dust.[7] Protective gloves, safety glasses, and a lab coat must be worn to prevent skin and eye contact.[7]

  • Stability and Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[7]

  • Toxicity: The compound should be treated as having unknown hazards and toxicity.[1]

Conclusion

7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine is a high-value chemical intermediate for the drug discovery and development sector. Its well-defined synthesis, dual points for chemical modification, and foundation on a biologically relevant scaffold make it an essential tool for medicinal chemists. The strategic use of this building block enables the efficient exploration of chemical space and the rapid generation of novel compounds with therapeutic potential, particularly in areas such as kinase inhibition and oncology.

References

Biological activity of triazolopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Triazolopyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The triazolopyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules, demonstrating a remarkable breadth of pharmacological activities.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a focal point in medicinal chemistry and drug discovery.[2] This guide provides a comprehensive technical overview of the principal biological activities of triazolopyridine derivatives, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for evaluating these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The Triazolopyridine Scaffold: A Cornerstone of Medicinal Chemistry

Triazolopyridine is a fused bicyclic heterocycle containing a pyridine ring fused to a triazole ring. This structure is present in several well-known pharmaceutical agents, such as the anxiolytic Trazodone and the JAK inhibitor Filgotinib, highlighting its clinical significance.[1][3] The scaffold's versatility stems from its unique electronic properties and the multiple sites available for substitution, allowing for fine-tuning of its steric and electronic profile to achieve desired biological activity and pharmacokinetic properties. Researchers have extensively explored its derivatization to develop potent and selective agents against various diseases.[1]

Core Triazolopyridine Core Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial AntiInflammatory Anti-inflammatory Core->AntiInflammatory Neuroprotective Neuroprotective Core->Neuroprotective

Caption: Diverse biological activities of the triazolopyridine core.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Triazolopyridine derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to function as kinase inhibitors.[2] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them prime therapeutic targets.

Mechanism of Action: Kinase Inhibition

Many triazolopyridine compounds exert their anticancer effects by competitively binding to the ATP-binding site of key kinases, thereby inhibiting their function and disrupting downstream signaling pathways that control cell growth, proliferation, and survival.[4][5]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain pyrazolotriazolopyrimidine derivatives have been shown to inhibit EGFR activation.[4][5] By blocking EGFR, these compounds prevent the activation of downstream pathways like AKT and ERK1/2, ultimately leading to cell cycle arrest and apoptosis in cancer cells with high EGFR expression.[4]

  • c-Met and VEGFR-2 Inhibition: Other derivatives have been developed as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.[6][7]

  • Janus Kinase (JAK) Inhibition: The triazolopyridine scaffold is central to the selective JAK1 inhibitor Filgotinib.[3][8] By inhibiting JAK1, these compounds can modulate the signaling of multiple cytokines involved in inflammatory responses and cell proliferation, proving effective in certain hematological malignancies.

  • Other Kinase Targets: The scaffold has been successfully employed to target a wide range of other kinases, including p38 MAP kinase, spleen tyrosine kinase (Syk), and monopolar spindle 1 (MPS1) kinase.[2][9]

  • Non-Kinase Mechanisms: Beyond kinase inhibition, some derivatives act as Tankyrase (TNKS) inhibitors, which disrupts the WNT/β-catenin signaling pathway, a critical pathway in colorectal cancer.[10][11] Others function as inhibitors of the bromodomain-containing protein 4 (BRD4), an epigenetic reader, showing potent activity in leukemia cell lines.[12]

cluster_membrane Cell Membrane cluster_pathway Signaling Cascade EGFR EGFR AKT AKT EGFR->AKT ERK ERK1/2 EGFR->ERK Triazolopyridine Triazolopyridine Derivative Triazolopyridine->EGFR Inhibits ATP ATP ATP->EGFR Activates Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by triazolopyridines.

Structure-Activity Relationship (SAR)

The anticancer potency of triazolopyridine derivatives is highly dependent on the nature and position of substituents on the core structure. For instance, in a series of BRD4 inhibitors, a specific substitution pattern on the pyridine ring was found to be crucial for forming a hydrogen bond with the key amino acid residue Asn140 in the target's binding site, significantly enhancing inhibitory activity.[12] Similarly, for c-Met/VEGFR-2 inhibitors, modifications to the side chain were shown to dramatically influence kinase inhibitory activity and antiproliferative effects.[7]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is often initially assessed by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassTarget(s)Cancer Cell LineIC₅₀ (µM)Reference
PyrazolotriazolopyrimidineEGFRHCC1937 (Breast)7.01[4]
PyrazolotriazolopyrimidineEGFRHeLa (Cervical)11.0[4]
TriazolopyridineBRD4MV4-11 (Leukemia)0.02[12]
Triazolopyrazinec-Met/VEGFR-2A549 (Lung)0.98[7]
TriazolopyridineTubulinA549 (Lung)1.023[13]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[14] Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[15]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the triazolopyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[15][16]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[17]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • % Viability = [(OD of Treated Cells - OD of Blank) / (OD of Control Cells - OD of Blank)] x 100.

    • The IC₅₀ value can then be determined by plotting cell viability against the logarithm of the compound concentration.

N1 1. Seed cells in 96-well plate N2 2. Treat cells with Triazolopyridine Derivatives N1->N2 N3 3. Add MTT Reagent to each well N2->N3 N4 4. Incubate (2-4 hours) (Formazan Formation) N3->N4 N5 5. Add Solubilizing Agent (e.g., DMSO) N4->N5 N6 6. Read Absorbance at 570 nm N5->N6 N7 7. Calculate % Viability and IC50 Value N6->N7

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The triazolopyridine scaffold is also a promising framework for the development of new antimicrobial agents.[18][19] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[18][20]

Mechanism of Action

The primary mechanism of antimicrobial action for many triazole-containing compounds is the inhibition of essential bacterial enzymes. Molecular docking studies suggest that these derivatives can bind to bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.[20][21] By inhibiting these enzymes, the compounds prevent bacterial proliferation.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used and reliable technique for preliminary screening of the antimicrobial activity of chemical compounds.[22][23][24]

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or a suitable medium like Sabouraud Dextrose Agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., matching the 0.5 McFarland turbidity standard).

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn culture.[25]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer or a pipette tip.[22][25]

  • Compound Loading: Carefully add a fixed volume (e.g., 50-100 µL) of the triazolopyridine derivative solution (dissolved in a suitable solvent like DMSO) into a well.[24]

  • Controls:

    • Positive Control: Add a standard antibiotic (e.g., Ampicillin, Norfloxacin) to a separate well.[18][20]

    • Negative Control: Add the pure solvent (e.g., DMSO) to another well to ensure it has no inhibitory effect.[23]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: Measure the diameter of the clear zone of inhibition (in millimeters) around each well. A larger diameter indicates greater antimicrobial activity.[23]

N1 1. Prepare Inoculated Agar Plate N2 2. Create Wells in the Agar N1->N2 N3 3. Load Wells: - Test Compound - Positive Control - Negative Control N2->N3 N4 4. Incubate Plate (e.g., 24h at 37°C) N3->N4 N5 5. Measure Zone of Inhibition (mm) N4->N5

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, including arthritis and atherosclerosis.[26] Triazolopyridine derivatives have demonstrated significant potential as anti-inflammatory agents through various mechanisms.

Mechanism of Action
  • Myeloperoxidase (MPO) Inhibition: MPO is an enzyme found in neutrophils that contributes to oxidative stress and tissue damage during inflammation.[26] Structure-based drug design has led to the discovery of 7-benzyl triazolopyridines as potent and selective reversible inhibitors of MPO.[26]

  • p38 MAP Kinase Inhibition: The p38 mitogen-activated protein kinase is a key mediator of the inflammatory response. A series of triazolopyridine-oxazole compounds have been identified as potent p38 inhibitors, demonstrating in vivo efficacy.[9][27]

  • COX-2 Inhibition: Some pyrazolo[3,4-d]pyrimidine analogues, structurally related to triazolopyrimidines, have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[28]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[29][30][31]

Protocol:

  • Animal Acclimatization: Use healthy adult rats or mice, and allow them to acclimatize to laboratory conditions. Fast the animals overnight before the experiment with free access to water.

  • Grouping and Administration: Divide animals into groups:

    • Control group (receives vehicle).

    • Standard group (receives a known anti-inflammatory drug, e.g., Diclofenac).

    • Test groups (receive different doses of the triazolopyridine derivative).

    • Administer the compounds, typically via oral gavage, one hour before inducing inflammation.

  • Inflammation Induction: Inject a 1% solution of carrageenan (a phlogistic agent) into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100

    • Where ΔV is the change in paw volume from the initial measurement.

Neuroprotective Activity: Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing Alzheimer's disease.[32]

Mechanism of Action

Triazolopyridine derivatives can act as AChE inhibitors. By binding to the enzyme, they prevent the breakdown of acetylcholine, leading to increased levels of the neurotransmitter in the synaptic cleft, which can help improve cognitive function.[33]

Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's assay is a simple, rapid, and reliable colorimetric method for measuring AChE activity and screening for its inhibitors.[32][34]

Protocol:

  • Reagent Preparation: Prepare phosphate buffer, DTNB (Ellman's reagent), acetylthiocholine iodide (ATCI, the substrate), and the AChE enzyme solution.

  • Assay Setup (96-well plate):

    • Blank: Buffer + DTNB.

    • Control: Buffer + DTNB + Enzyme.

    • Test: Buffer + DTNB + Test Compound (triazolopyridine derivative) + Enzyme.

  • Pre-incubation: Add the test compound at various concentrations to the designated wells and pre-incubate with the enzyme for a set period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Add the substrate (ATCI) to all wells (except the blank) to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) using a microplate reader.[32] The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition using the formula:

      • % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100.[32]

Conclusion and Future Directions

The triazolopyridine scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives have demonstrated a wide spectrum of biological activities, with profound implications for the treatment of cancer, infectious diseases, inflammation, and neurodegenerative disorders. The success of this scaffold lies in its ability to be chemically modified to achieve high potency and selectivity for a diverse range of biological targets. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel derivatives through combinatorial chemistry and structure-based design, and evaluating their efficacy in more complex preclinical and clinical settings. The continued exploration of triazolopyridine chemistry holds immense promise for the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Physical Properties of 7-Bromo-triazolo[1,5-a]pyridin-2-amine

An In-depth Technical Guide to the Physical Properties of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its structural motif is recognized as a key building block in the synthesis of various biologically active molecules, particularly as an intermediate for kinase inhibitors.[3] The triazolopyridine scaffold is isoelectronic with purines, making it a valuable purine bio-isostere in the design of novel therapeutics.[4] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability of its derivatives. This guide provides a comprehensive overview of the core physical characteristics of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, supported by experimental data and protocols.

Molecular and Physicochemical Properties

A summary of the key physical and chemical properties of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is presented in the table below. These parameters are fundamental for its identification, handling, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₆H₅BrN₄[5]
Molecular Weight 213.03 g/mol [5]
Appearance Off-white to light yellow solid[2]
Melting Point 190-192 °C[2]
pKa (Predicted) 4.30 ± 0.30
Storage Temperature 2-8°C, protect from light
CAS Number 882521-63-3[4]

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is typically indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Mass Spectrum (MS): m/z = 213.0, 215.0 ([M+H]⁺)[2]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Disclaimer: The following NMR and IR data are for a related bromo-substituted pyridinyl compound and not for 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine. It is provided for illustrative purposes only.

  • ¹H NMR (500 MHz, CDCl₃) δ: 8.62 (d, J = 6.1 Hz, 4H), 7.85 (s, 2H), 7.39 (d, J = 6.1 Hz, 4H), 5.30 (s, 2H), 4.22 (s, 3H), 3.47 (s, 9H).[1]

  • ¹³C NMR (125 MHz, CDCl₃) δ: 163.8 (C), 149.9 (CH), 138.7 (CH), 130.5 (C), 125.4 (CH), 123.0 (C), 117.3 (C), 92.9 (C), 88.0 (C), 67.0 (CH₂), 61.7 (CH₃), 52.9 (CH₃).[1]

  • IR (KBr, cm⁻¹): 3035, 3019, 2984, 2219, 1594, 1534, 1491, 1473, 1417, 1250, 1213, 1141, 993, 883, 822, 551, 510.[1]

Synthesis Protocol

The synthesis of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is a multi-step process that is crucial for its availability in research. The following is a detailed experimental protocol based on reported literature.[2]

Diagram of the Synthetic Pathway

Synthesis of 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-aminecluster_0Step 1: Thiourea Formationcluster_1Step 2: Cyclization4-Bromopyridin-2-amine4-Bromopyridin-2-amine1-Ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea1-Ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea4-Bromopyridin-2-amine->1-Ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thioureaReactionEthoxycarbonyl isothiocyanateEthoxycarbonyl isothiocyanateEthoxycarbonyl isothiocyanate->1-Ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thioureaThis compoundThis compound1-Ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea->this compoundReflux in EthanolHydroxylamine hydrochlorideHydroxylamine hydrochlorideHydroxylamine hydrochloride->this compoundN-ethyl diisopropylamineN-ethyl diisopropylamineN-ethyl diisopropylamine->this compound

Caption: Synthetic route to 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine.

Step-by-Step Methodology

Step 1: Synthesis of 1-Ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea

This initial step involves the reaction of 4-bromopyridin-2-amine with an isothiocyanate to form the corresponding thiourea derivative. This intermediate is key to the subsequent cyclization.

Step 2: Synthesis of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine

  • Reaction Setup: In a suitable reaction vessel, combine 1-Ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea (17.5 g, 57.5 mmol), hydroxylamine hydrochloride (20.0 g, 288 mmol), and N-ethyl diisopropylamine (30.1 ml, 173 mmol) in ethanol (367 ml).[2]

  • Reaction Conditions: Stir the mixture at room temperature for a few minutes, then heat to reflux for 24 hours.[2] The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, remove the ethanol by distillation under reduced pressure.[2]

  • Precipitation: To the resulting residue, add water (100 ml) and stir for 10 minutes to form a suspension.[2] This step is crucial for precipitating the crude product from the reaction mixture.

  • Isolation and Purification: Collect the solid product by filtration, wash it with water, and then dry it to obtain 7-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine as a light yellow solid (10.71 g, 87.4% yield).[2] Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system.

Solubility and Stability

While comprehensive quantitative solubility data is not widely published, 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is described as a solid.[4] Its solubility is a critical parameter for its use in solution-phase reactions and for purification by recrystallization. It is advisable to perform solubility tests in a range of common laboratory solvents (e.g., dimethyl sulfoxide, dimethylformamide, methanol, ethanol, dichloromethane, and ethyl acetate) to determine the optimal solvent for specific applications.

For stability, it is recommended to store the compound in a refrigerator at 2 to 8 °C, in an inert atmosphere, and protected from light.[6] As with many organic compounds, it is prudent to handle it with the awareness of "having unknown hazards and toxicity" and to take appropriate safety precautions.[5]

Applications in Drug Discovery

The 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine scaffold is a valuable starting material in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 7-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

The triazolopyridine core is a known pharmacophore in many kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The structural similarity of the triazolopyridine core to the purine ring of ATP allows it to act as a competitive inhibitor at the ATP-binding site of kinases.

Logical Workflow for Utilizing 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis_WorkflowAThis compound(Starting Material)BCross-Coupling Reaction(e.g., Suzuki, Buchwald-Hartwig)A->BDDiversified Library ofTriazolopyridine DerivativesB->DCBoronic Acid/Ester or AmineC->BEBiological Screening(Kinase Inhibition Assays)D->EFStructure-Activity Relationship (SAR) AnalysisE->FGLead OptimizationF->GHPreclinical CandidateG->H

Caption: Workflow for the synthesis and development of kinase inhibitors.

Conclusion

7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is a fundamentally important building block for the synthesis of novel compounds with potential therapeutic value, particularly in the realm of kinase inhibition. This guide has provided a detailed overview of its key physical properties, including its molecular characteristics, spectroscopic data, a detailed synthesis protocol, and considerations for its handling and application. A thorough understanding of these properties is essential for any researcher or scientist working with this versatile compound, enabling more efficient and effective drug discovery and development efforts.

Spectroscopic Characterization of 7-Bromo-triazolo[1,5-a]pyridin-2-amine: A Technical Guide

Spectroscopic Characterization of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, fused ring system and the presence of key functional groups—a bromine atom and a primary amine—make it a versatile scaffold for the development of novel therapeutic agents. The triazolo[1,5-a]pyridine core is a known bioisostere for purines and has been incorporated into molecules targeting a range of biological targets.

The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers working with this compound and its analogs, enabling confident structural verification and a deeper understanding of its chemical properties.

I. Molecular Structure and Synthesis Overview

The structural framework of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, as illustrated below, consists of a fused triazole and pyridine ring system. The bromine atom at the 7-position and the amine group at the 2-position are key features that influence its spectroscopic and chemical behavior.

Diagram 1: Synthesis Workflow

cluster_startStarting Materialcluster_intermediateIntermediate Formationcluster_cyclizationCyclizationcluster_productFinal Product4-bromopyridine-2-amine4-bromopyridine-2-amine1-ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea1-ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea4-bromopyridine-2-amine->1-ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thioureaReaction withethoxycarbonyl isothiocyanateproduct7-Bromo-triazolo[1,5-a]pyridin-2-amine1-ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea->productReaction withhydroxylamine_hydrochlorideHydroxylamine Hydrochloridehydroxylamine_hydrochloride->product

Caption: A general synthetic pathway to 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine.

A common synthetic route involves the reaction of 4-bromopyridine-2-amine with an appropriate reagent to form a thiourea intermediate, which is then cyclized using hydroxylamine hydrochloride to yield the final product.[3] Understanding the synthesis is crucial as it provides context for potential impurities that might be observed in spectroscopic analyses.

II. Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, the mass spectrum provides clear evidence of its molecular formula, C₆H₅BrN₄.

Data Summary
Ionm/z (Observed)Isotopic Pattern
[M+H]⁺213.0, 215.0~1:1 ratio

Data sourced from ChemicalBook.[3]

Interpretation

The mass spectrum exhibits a characteristic isotopic pattern for a compound containing a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two major peaks in the mass spectrum for the protonated molecule, [M+H]⁺, at m/z values of approximately 213.0 and 215.0, with a relative intensity ratio of about 1:1.[3] This observation is a strong confirmation of the presence of one bromine atom in the molecule. The predicted monoisotopic mass for the protonated molecule, [C₆H₆⁷⁹BrN₄]⁺, is 212.97704 Da, which aligns with the observed data.

Experimental Protocol

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Analysis: The ions are accelerated into the time-of-flight analyzer, where they are separated based on their mass-to-charge ratio.

Diagram 2: Mass Spectrometry Workflow

cluster_prepSample Preparationcluster_ionizationIonizationcluster_analysisAnalysis & DetectionSampleDissolve inMethanol/AcetonitrileESIElectrosprayIonization (ESI)Sample->ESIInfusionTOFTime-of-Flight(TOF) AnalyzerESI->TOFIon AccelerationDetectorDetectorTOF->DetectorSeparation by m/z

Caption: A simplified workflow for ESI-TOF mass spectrometry analysis.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 7-Bromo-[1][2]triazolo[1,5-a]pyridine shows signals for the three protons on the pyridine ring and one proton on the triazole ring.[4] The introduction of a 2-amino group is expected to cause a significant upfield shift (to lower ppm values) of the signals for the protons on the pyridine ring due to the electron-donating nature of the amine.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-5~8.2d~7.0Expected to be the most downfield pyridine proton, influenced by the adjacent nitrogen.
H-6~6.9dd~7.0, ~2.0Shielded by the 2-amino group and coupled to both H-5 and H-8.
H-8~7.7d~2.0Influenced by the adjacent bromine atom.
-NH₂~5.0-6.0br s-Broad signal due to quadrupole broadening and exchange with solvent.

Interpretation: The predicted spectrum would show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The protons at positions 6 and 8 would be the most affected by the substituents. The broad singlet for the amine protons is a characteristic feature and its integration would correspond to two protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~160Carbon bearing the amino group, significantly deshielded.
C-3a~145Bridgehead carbon.
C-5~125Pyridine ring carbon.
C-6~110Pyridine ring carbon, shielded by the amino group.
C-7~115Carbon bearing the bromine atom.
C-8a~140Bridgehead carbon.

Interpretation: The spectrum is expected to show six distinct signals for the six carbon atoms in the fused ring system. The carbon attached to the amino group (C-2) and the carbon attached to the bromine atom (C-7) will have characteristic chemical shifts.

Experimental Protocol for NMR

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

IV. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine will be characterized by absorptions corresponding to the N-H bonds of the primary amine, the C=N and C=C bonds of the aromatic rings, and the C-Br bond.

Predicted IR Data
Wavenumber (cm⁻¹)VibrationIntensity
3400-3250N-H stretch (asymmetric and symmetric)Medium
~1650N-H bend (scissoring)Medium
1620-1450C=N and C=C stretch (aromatic rings)Strong
1335-1250C-N stretch (aromatic amine)Strong
910-665N-H wagBroad, Medium
Below 700C-Br stretchStrong

Interpretation: The most characteristic feature in the IR spectrum will be the pair of bands in the 3400-3250 cm⁻¹ region, which is indicative of a primary amine. The presence of strong absorptions in the 1620-1450 cm⁻¹ region will confirm the aromatic nature of the fused ring system. A strong band below 700 cm⁻¹ can be attributed to the C-Br stretching vibration.

Experimental Protocol for FTIR

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Diagram 3: Spectroscopic Analysis Logic

cluster_msMass Spectrometrycluster_nmrNMR Spectroscopycluster_irInfrared SpectroscopyCompound7-Bromo-triazolo[1,5-a]pyridin-2-amineMS_Data[M+H]+ at m/z 213/215(1:1 ratio)Compound->MS_DataH_NMRPredicted ¹H NMR:Aromatic & Amine ProtonsCompound->H_NMRC_NMRPredicted ¹³C NMR:6 Aromatic CarbonsCompound->C_NMRIR_DataPredicted IR Bands:N-H, C=N, C=C, C-BrCompound->IR_DataMS_ConclusionConfirms Molecular Formula(C₆H₅BrN₄)MS_Data->MS_ConclusionNMR_ConclusionElucidates Connectivity& Chemical EnvironmentH_NMR->NMR_ConclusionC_NMR->NMR_ConclusionIR_ConclusionIdentifies Functional GroupsIR_Data->IR_Conclusion

Caption: Logical flow of spectroscopic data interpretation for structural elucidation.

V. Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data for 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine. By combining available experimental data for its core structure with predictive analysis based on established spectroscopic principles, a detailed framework for the structural characterization of this important heterocyclic compound has been established. The mass spectrum unequivocally confirms its molecular formula and the presence of a bromine atom. The predictive ¹H and ¹³C NMR data offer valuable guidance for the assignment of its proton and carbon signals, while the analysis of its expected IR spectrum allows for the confident identification of its key functional groups. The experimental protocols provided herein offer a practical guide for researchers seeking to acquire and interpret spectroscopic data for this molecule and its derivatives. This guide serves as a foundational resource for scientists and professionals in the field of drug development, facilitating further research and application of this promising chemical scaffold.

VI. References

  • PubChem. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine. National Center for Biotechnology Information. --INVALID-LINK--

  • PubChem. 7-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine. National Center for Biotechnology Information. --INVALID-LINK--

  • ChemicalBook. 7-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine. --INVALID-LINK--

  • Sigma-Aldrich. 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine. --INVALID-LINK--

  • MDPI. (E)-4-(2-(7-Bromo-[1]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. --INVALID-LINK--

  • MDPI. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. --INVALID-LINK--

  • ChemicalBook. 7-Bromo[1][2]triazolo[1,5-a]pyridine. --INVALID-LINK--

Discovery and history oftriazolo[1,5-a]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Triazolo[1,5-a]pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a fused nitrogen-containing heterocycle that has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, structural rigidity, and capacity for diverse functionalization have established it as a privileged core in numerous clinically important drugs. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this remarkable heterocyclic system. We will trace its origins from foundational work in the early 20th century, explore the classical and modern synthetic routes developed over decades, and delve into the mechanistic underpinnings that guide these transformations. Finally, we will highlight its profound impact on drug discovery, showcasing key examples of bioactive molecules that have reached the forefront of therapeutic innovation.

Chapter 1: Foundational Discoveries in Fused Triazole Chemistry

The story of the triazolo[1,5-a]pyridine system is intrinsically linked to the broader exploration of fused aza-heterocycles. While the precise first synthesis of the pyridine-fused variant is not prominently documented in a single seminal report, its chemical lineage can be traced to foundational work on analogous structures in the early 1900s.

A landmark discovery in this field was the first reported synthesis of the closely related[1][2][3]triazolo[1,5-a]pyrimidine heterocycle in 1909 by C. Bülow and K. Haas.[4] This work laid the conceptual groundwork for constructing fused bicyclic systems containing a triazole ring.

Contemporaneously, another pivotal discovery was made by Otto Dimroth in 1909: the Dimroth Rearrangement .[1][2] This reaction, involving the isomerization of triazoles where endocyclic and exocyclic nitrogen atoms exchange places, became a cornerstone of fused triazole chemistry.[1][2] It is particularly crucial for the synthesis of the thermodynamically stable [1,5-a] isomers from their [4,3-a] counterparts, which are often formed as kinetic products. The rearrangement typically proceeds through a ring-opening/ring-closing mechanism, often catalyzed by acid, base, or heat.[2][5] Understanding this rearrangement is critical, as it explains the potential for isomer formation and provides a synthetic route to the desired, more stable scaffold.

G cluster_0 Dimroth Rearrangement Pathway A [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) B Ring Opening (Acid/Base/Heat) A->B Initiation C Open-Chain Intermediate B->C D Bond Rotation C->D E Ring Closure D->E F [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) E->F Isomerization

Caption: The Dimroth Rearrangement logical workflow.

Chapter 2: Classical Synthetic Strategies

The earliest and most fundamental approaches to constructing the[1][2][3]triazolo[1,5-a]pyridine core relied on the cyclization of pre-functionalized pyridine precursors. These methods, while robust, often required harsh conditions.

Strategy 1: Cyclocondensation from 2-Hydrazinopyridines

One of the most intuitive classical methods involves the reaction of 2-hydrazinopyridines with a one-carbon electrophile, such as formic acid, orthoformates, or cyanogen bromide. The 2-hydrazinopyridine acts as a dinucleophile, where the exocyclic hydrazine nitrogens attack the electrophile, followed by a dehydrative or condensation cyclization to form the fused triazole ring. This approach offers a straightforward path but can be limited by the availability of substituted hydrazinopyridines.

Strategy 2: Cyclization from 2-Aminopyridines

A more versatile classical approach starts with readily available 2-aminopyridines. This multi-step process first involves converting the amino group into a functionality primed for cyclization. For instance, the 2-aminopyridine can be reacted with a reagent to form an N-(pyrid-2-yl)amidine or an N-(pyrid-2-yl)formamidoxime. Subsequent intramolecular cyclization, often promoted by a dehydrating agent like trifluoroacetic anhydride or polyphosphoric acid, facilitates the formation of the N-N bond and closure of the triazole ring.[3][6]

The causality behind this experimental choice lies in creating a tethered nucleophile and electrophile. The 2-aminopyridine is first converted to a formamidoxime, which contains both the pyridine ring nitrogen and an oxime nitrogen. The use of a powerful dehydrating agent like trifluoroacetic anhydride (TFAA) is crucial. TFAA activates the oxime hydroxyl group, transforming it into a good leaving group. This activation triggers an intramolecular nucleophilic attack from the pyridine ring nitrogen onto the imine carbon, followed by elimination and aromatization to yield the stable fused heterocyclic system.

G cluster_0 Mechanism: Cyclization via Formamidoxime Start N-(pyrid-2-yl)formamidoxime + TFAA Intermediate1 Activation of Oxime (TFA ester formation) Start->Intermediate1 Activation Intermediate2 Intramolecular Nucleophilic Attack (Pyridine N attacks C=N) Intermediate1->Intermediate2 Spontaneous Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intermediate4 Elimination of Trifluoroacetate Intermediate3->Intermediate4 Dehydration/ Rearrangement Product [1,2,4]Triazolo[1,5-a]pyridine Intermediate4->Product Aromatization

Caption: Mechanism of TFAA-mediated cyclization.

Chapter 3: The Modern Synthesis Era: A Paradigm Shift

The late 20th and early 21st centuries witnessed a revolution in synthetic organic chemistry, leading to the development of highly efficient, milder, and more versatile methods for constructing the triazolo[1,5-a]pyridine scaffold. These modern techniques are characterized by the strategic formation of the key N-N bond through oxidative methods.

Metal-Catalyzed Oxidative Cyclizations

The Nagasawa group reported a seminal copper-catalyzed synthesis from 2-aminopyridines and nitriles in 2009.[7][8] This reaction proceeds via a consecutive addition-oxidative cyclization pathway. The key to this process is the use of a copper catalyst (e.g., CuBr) which facilitates both the initial addition of the aminopyridine to the nitrile and the subsequent oxidative N-N bond formation, often using atmospheric air as the terminal oxidant.[7] This approach is atom-economical and avoids the need for pre-functionalized starting materials or harsh stoichiometric oxidants.

Metal-Free Oxidative N-N Bond Formation

To circumvent the use of transition metals, several methods employing stoichiometric oxidants have been developed. These protocols typically start from N-(pyridin-2-yl)benzimidamides, which are readily prepared from 2-aminopyridines.

  • PIFA-Mediated Synthesis: Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a hypervalent iodine reagent that effectively mediates the intramolecular annulation via oxidative N-N bond formation, providing the target compounds in high yields and short reaction times.[3]

  • Iodine-Mediated Synthesis: A more environmentally benign approach utilizes a simple I₂/KI system to promote the oxidative cyclization.[3] This method is scalable, efficient, and avoids heavy metal waste.

In this reaction, the N-(pyridin-2-yl)amidine starting material is treated with molecular iodine. The iodine acts as an oxidant. The proposed mechanism involves the formation of an N-iodo intermediate. This intermediate then undergoes an intramolecular electrophilic attack by the pyridine nitrogen onto the other amidine nitrogen, followed by the elimination of HI to forge the crucial N-N bond and form the cyclized product. A base is typically required to neutralize the HI generated. This choice of reagent is driven by its mild nature, low cost, and environmental compatibility compared to heavy metal oxidants.

G cluster_0 Mechanism: Iodine-Mediated Oxidative Annulation Start N-(pyridin-2-yl)amidine + I₂ Intermediate1 Formation of N-Iodo Intermediate Start->Intermediate1 Oxidation Intermediate2 Intramolecular Electrophilic Cyclization Intermediate1->Intermediate2 N-N Bond Formation Intermediate3 Cyclized Cationic Intermediate Intermediate2->Intermediate3 Product [1,2,4]Triazolo[1,5-a]pyridine + HI Intermediate3->Product Deprotonation/ Aromatization

Caption: Mechanism of iodine-mediated N-N bond formation.

Microwave-Assisted and Catalyst-Free Tandem Reactions

In the quest for greener and more efficient synthesis, microwave irradiation has been employed to accelerate these reactions, often reducing reaction times from hours to minutes.[7] Furthermore, catalyst-free tandem reactions have been developed, for example, using enaminonitriles and benzohydrazides under microwave conditions.[7] These reactions proceed through a cascade of transamidation, nucleophilic addition, and condensation steps, showcasing high efficiency and broad substrate scope.[7]

Chapter 4: A Privileged Scaffold in Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine core is now recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent platform for creating ligands that can engage with biological targets through hydrogen bonding and π-stacking interactions. Several blockbuster drugs and clinical candidates feature this core.

Compound Name Biological Target Therapeutic Indication
Filgotinib Janus Kinase 1 (JAK1)Rheumatoid Arthritis, Inflammatory Bowel Disease
Tucatinib HER2 Tyrosine KinaseHER2-Positive Breast Cancer
Enarodustat HIF-PH InhibitorAnemia in Chronic Kidney Disease
Trazodone Serotonin Antagonist/Reuptake InhibitorMajor Depressive Disorder
RORγt Inverse Agonists Retinoic Acid Receptor-related Orphan Receptor γtPsoriasis, Autoimmune Diseases
Biological Pathway Example: JAK Inhibition

Filgotinib is a selective inhibitor of JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors that drive inflammation in autoimmune diseases. By blocking JAK1, Filgotinib disrupts this signaling cascade, leading to a reduction in the inflammatory response.

G cluster_0 Simplified JAK/STAT Signaling Pathway Cytokine Inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 Receptor->JAK activates STAT STAT Protein JAK->STAT phosphorylates Dimer STAT Dimerization STAT->Dimer Filgotinib Filgotinib (Triazolopyridine Drug) Filgotinib->JAK inhibits Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Inflammatory Response) Nucleus->Transcription

Caption: Inhibition of the JAK/STAT pathway by Filgotinib.

Chapter 5: Experimental Protocols

This section provides a representative, self-validating protocol for a modern, metal-free synthesis of a[1][2][3]triazolo[1,5-a]pyridine derivative.

Protocol: I₂/KI-Mediated Oxidative Synthesis

Objective: To synthesize a 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine from N-(pyridin-2-yl)benzimidamide.

Materials:

  • N-(pyridin-2-yl)benzimidamide (1.0 mmol, 1 equiv.)

  • Potassium Iodide (KI) (2.0 mmol, 2 equiv.)

  • Iodine (I₂) (1.2 mmol, 1.2 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2 equiv.)

  • Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate and saturated sodium thiosulfate solution for workup.

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-(pyridin-2-yl)benzimidamide (1.0 mmol), K₂CO₃ (2.0 mmol), and KI (2.0 mmol).

  • Solvent Addition: Add 5 mL of DMF to the flask.

  • Reagent Addition: Add I₂ (1.2 mmol) to the mixture in one portion.

  • Reaction Execution: Seal the flask and stir the reaction mixture at 80 °C.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent. The disappearance of the starting amidine spot indicates reaction completion (typically 2-4 hours).

  • Workup: After completion, cool the reaction to room temperature. Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution to quench excess iodine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.

G cluster_0 Experimental Workflow Setup 1. Combine Reactants (Amidine, K₂CO₃, KI) in DMF React 2. Add I₂ and Heat (80 °C) Setup->React Monitor 3. Monitor by TLC React->Monitor Workup 4. Quench, Extract with Ethyl Acetate Monitor->Workup Upon Completion Purify 5. Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: Workflow for I₂-mediated synthesis.

Conclusion and Future Perspectives

The journey of the[1][2][3]triazolo[1,5-a]pyridine scaffold from a chemical curiosity to a validated pharmacophore is a testament to over a century of synthetic innovation. Early methods, while groundbreaking, have given way to a sophisticated modern toolkit of metal-catalyzed, oxidative, and tandem reactions that enable the rapid and efficient construction of molecular diversity. The profound impact of this scaffold on drug discovery is undeniable, with multiple approved drugs targeting a range of human diseases.

Looking forward, the field will likely focus on developing even more sustainable and atom-economical synthetic methods, such as C-H activation and photocatalysis, to further streamline access to these valuable compounds. As our understanding of complex biological pathways deepens, the unique structural and electronic features of the triazolo[1,5-a]pyridine core will undoubtedly continue to inspire the design of next-generation therapeutics with enhanced potency, selectivity, and safety.

References

An In-depth Technical Guide to Elucidating the Therapeutic Potential of 7-Bromo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2]triazolo[1,5-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active agents. This guide focuses on a specific, yet under-explored derivative, 7-Bromo-triazolo[1,5-a]pyridin-2-amine, and outlines a comprehensive, scientifically rigorous framework for the identification and validation of its potential therapeutic targets. Drawing upon the well-established bioisosteric relationship between the triazolopyridine core and endogenous purines, we will delineate a multi-pronged research strategy. This document is intended for researchers, scientists, and drug development professionals, providing not only a strategic roadmap but also detailed, field-proven experimental protocols to unlock the therapeutic promise of this compound.

Introduction: The Triazolo[1,5-a]pyridine Scaffold as a Purine Bioisostere

The[1][2]triazolo[1,5-a]pyrimidine and its pyridine analogue are isoelectronic with the purine ring system. This structural mimicry is a cornerstone of their utility in drug design, allowing them to interact with a wide array of biological targets that recognize endogenous purines such as adenine and guanine[2][3][4]. This bioisosteric relationship has been successfully exploited to develop inhibitors for enzymes, modulators for receptors, and agents that interfere with nucleic acid metabolism[3][5].

7-Bromo-triazolo[1,5-a]pyridin-2-amine (Figure 1) is a derivative of this versatile scaffold. While specific biological data for this compound is sparse in publicly available literature[6], its structural features—the triazolopyridine core, a bromine atom at the 7-position which can act as a handle for further chemical modification or engage in halogen bonding, and a 2-amine group that can serve as a key hydrogen bond donor/acceptor—suggest a high potential for biological activity. This guide proposes a systematic approach to uncover this potential.

Figure 1: Structure of 7-Bromo-triazolo[1,5-a]pyridin-2-amine Chemical structure of 7-Bromo-triazolo[1,5-a]pyridin-2-amine

Strategic Framework for Target Identification

Our proposed strategy is a tiered approach, beginning with broad, hypothesis-generating screens and progressively narrowing down to specific target validation and mechanism of action studies. This ensures a resource-efficient and scientifically sound investigation.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Deconvolution & Prioritization cluster_2 Phase 3: Mechanism of Action & Lead Optimization Phenotypic Screening Phenotypic Screening Target Class Identification Target Class Identification Phenotypic Screening->Target Class Identification Affinity-Based Methods Affinity-Based Methods Phenotypic Screening->Affinity-Based Methods In Silico Profiling In Silico Profiling Target Class Identification->In Silico Profiling Target Validation Target Validation Affinity-Based Methods->Target Validation Biochemical & Cellular Assays Biochemical & Cellular Assays Target Validation->Biochemical & Cellular Assays In Silico Profiling->Target Validation In Vivo Models In Vivo Models Biochemical & Cellular Assays->In Vivo Models

Caption: A tiered strategy for target identification and validation.

Potential Therapeutic Target Classes & Validation Workflows

Based on the activities of related triazolopyridine and triazolopyrimidine compounds, we have prioritized three key areas for initial investigation: Protein Kinases, DNA/RNA Processing Enzymes, and Nuclear Receptors.

Protein Kinase Inhibition

Rationale: The triazolopyridine scaffold is a well-established "hinge-binding" motif for many protein kinases. The structural similarity to the adenine core of ATP allows these compounds to act as competitive inhibitors. Marketed drugs like Tucatinib (a HER2 tyrosine kinase inhibitor) and Filgotinib (a JAK1 inhibitor) feature a related scaffold, underscoring the potential of this chemical class[1].

Proposed Experimental Workflow:

G Broad Kinase Panel Screen Broad Kinase Panel Screen Hit Confirmation (IC50) Hit Confirmation (IC50) Broad Kinase Panel Screen->Hit Confirmation (IC50) Identify primary hits Cellular Target Engagement Cellular Target Engagement Hit Confirmation (IC50)->Cellular Target Engagement Validate in cellular context Downstream Pathway Analysis Downstream Pathway Analysis Cellular Target Engagement->Downstream Pathway Analysis Confirm mechanism In Vivo Efficacy In Vivo Efficacy Downstream Pathway Analysis->In Vivo Efficacy Test in disease models

Caption: Workflow for validating protein kinase targets.

Detailed Protocols:

  • Protocol 3.1.1: Broad Kinase Panel Screen

    • Objective: To identify which of the ~500 human kinases are inhibited by 7-Bromo-triazolo[1,5-a]pyridin-2-amine.

    • Methodology: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

    • Submit the compound for a single-dose (e.g., 1 or 10 µM) screen against a panel of at least 400 kinases.

    • The assay typically measures the remaining kinase activity via ATP depletion or substrate phosphorylation, often using a luminescence or fluorescence-based readout.

    • Data Analysis: Identify kinases with >50% inhibition as primary "hits".

  • Protocol 3.1.2: IC50 Determination for Hit Confirmation

    • Objective: To determine the potency of inhibition for the primary hits.

    • Methodology: For each hit kinase, perform a dose-response assay.

    • Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Incubate each dilution with the kinase, its specific substrate, and ATP at a concentration near the Km.

    • Measure kinase activity at each concentration.

    • Data Analysis: Plot percent inhibition versus log[compound concentration] and fit to a four-parameter logistic equation to determine the IC50 value.

  • Protocol 3.1.3: Cellular Target Engagement Assay (NanoBRET™)

    • Objective: To confirm that the compound engages the target kinase inside living cells.

    • Methodology: a. Genetically fuse the kinase of interest to NanoLuc® luciferase. b. Express this fusion protein in a suitable human cell line (e.g., HEK293). c. Add the NanoBRET™ fluorescent energy transfer tracer that binds to the kinase's active site. d. Add the compound in a dose-response manner. e. Measure the BRET signal. Compound binding to the kinase will displace the tracer, leading to a decrease in the BRET ratio.

    • Data Analysis: Calculate the IC50 for target engagement in the cellular environment.

Inhibition of DNA/RNA Processing Enzymes

Rationale: The purine-like structure of the triazolopyridine core makes it a candidate for inhibiting enzymes involved in nucleic acid metabolism, such as polymerases or enzymes involved in DNA repair. For instance, a related triazolopyridine scaffold was identified as an inhibitor of Tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in repairing DNA damage caused by topoisomerase II poisons[7]. This suggests a potential application in sensitizing cancer cells to chemotherapy.

Proposed Experimental Workflow:

G TDP2 Activity Assay TDP2 Activity Assay DNA Damage Assay (γH2AX) DNA Damage Assay (γH2AX) TDP2 Activity Assay->DNA Damage Assay (γH2AX) Biochemical validation Combination Therapy Study Combination Therapy Study DNA Damage Assay (γH2AX)->Combination Therapy Study Cellular validation

Caption: Workflow for investigating DNA repair enzyme inhibition.

Detailed Protocols:

  • Protocol 3.2.1: TDP2 Fluorescence-Based Activity Assay

    • Objective: To determine if the compound inhibits TDP2 enzymatic activity.

    • Methodology: a. Use a fluorogenic substrate consisting of a short DNA oligonucleotide with a 5'-tyrosine linked to a fluorophore. b. Incubate recombinant human TDP2 enzyme with the substrate in the presence of varying concentrations of 7-Bromo-triazolo[1,5-a]pyridin-2-amine. c. TDP2 cleavage of the phosphodiester bond releases the fluorophore, resulting in an increase in fluorescence. d. Measure fluorescence intensity over time.

    • Data Analysis: Determine the IC50 value by plotting the rate of reaction against compound concentration.

  • Protocol 3.2.2: Cellular DNA Damage Assay (γH2AX Staining)

    • Objective: To assess if the compound enhances DNA damage induced by topoisomerase II poisons.

    • Methodology: a. Treat cancer cells (e.g., HCT116) with a topoisomerase II poison like etoposide, with or without 7-Bromo-triazolo[1,5-a]pyridin-2-amine. b. After treatment, fix and permeabilize the cells. c. Stain with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks. d. Use a fluorescently labeled secondary antibody and visualize by immunofluorescence microscopy or quantify by flow cytometry.

    • Data Analysis: An increase in γH2AX signal in the combination treatment group compared to etoposide alone indicates inhibition of DNA repair.

Modulation of Nuclear Receptors

Rationale: Some heterocyclic scaffolds can modulate the activity of nuclear receptors. For example, derivatives of[1][2]triazolo[1,5-a]pyridine have been developed as potent inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a key driver of autoimmune diseases[8].

Proposed Experimental Workflow:

G RORγt Reporter Assay RORγt Reporter Assay Co-activator Binding Assay Co-activator Binding Assay RORγt Reporter Assay->Co-activator Binding Assay Confirm direct modulation IL-17A Secretion Assay IL-17A Secretion Assay Co-activator Binding Assay->IL-17A Secretion Assay Assess functional outcome

Caption: Workflow for investigating nuclear receptor modulation.

Detailed Protocols:

  • Protocol 3.3.1: RORγt Luciferase Reporter Assay

    • Objective: To determine if the compound modulates RORγt transcriptional activity.

    • Methodology: a. Use a cell line (e.g., Jurkat T cells) stably co-transfected with a plasmid expressing the RORγt ligand-binding domain and a reporter plasmid containing RORγt response elements upstream of a luciferase gene. b. Treat the cells with a dose range of 7-Bromo-triazolo[1,5-a]pyridin-2-amine. c. Measure luciferase activity. A decrease in signal indicates inverse agonism.

    • Data Analysis: Calculate the IC50 for the inhibition of transcriptional activity.

  • Protocol 3.3.2: IL-17A Secretion Assay from Human Th17 Cells

    • Objective: To measure the functional consequence of RORγt inhibition in a primary cell model.

    • Methodology: a. Isolate CD4+ T cells from human peripheral blood mononuclear cells (PBMCs). b. Culture the cells under Th17-polarizing conditions (e.g., with IL-6, IL-23, TGF-β). c. Treat the differentiating cells with the compound. d. After several days, collect the cell supernatant and measure the concentration of secreted IL-17A using an ELISA kit.

    • Data Analysis: A dose-dependent decrease in IL-17A production would confirm the compound's potential as an anti-inflammatory agent acting via the RORγt pathway.

Summary of Prioritized Target Classes

The following table summarizes the initial target classes proposed for investigation, based on the established pharmacology of the triazolopyridine scaffold.

Target ClassRationaleKey Examples from LiteratureInitial Screening Assay
Protein Kinases ATP-competitive inhibition due to purine bioisosterism.Tucatinib (HER2), Filgotinib (JAK1)[1]Broad Kinase Panel Screen
DNA Repair Enzymes Interference with nucleic acid processing.TDP2 Inhibitors[7]TDP2 Activity Assay
Nuclear Receptors Modulation of ligand-binding domain activity.RORγt Inverse Agonists[8]RORγt Reporter Assay
Metabolic Enzymes Inhibition of enzymes in metabolic pathways.α-Glucosidase Inhibitors[1]α-Glucosidase Activity Assay

Conclusion and Future Directions

7-Bromo-triazolo[1,5-a]pyridin-2-amine represents a promising starting point for a drug discovery campaign. Its foundation on the versatile and biologically relevant triazolopyridine scaffold provides a strong rationale for the systematic investigation outlined in this guide. The proposed workflows, from broad screening to specific mechanistic studies, offer a clear and efficient path to identify and validate its therapeutic targets. Successful execution of this research plan will not only elucidate the mechanism of action of this specific molecule but could also pave the way for the development of a new class of therapeutics for oncology, autoimmune disorders, or infectious diseases. The next steps would involve chemical synthesis of analogues to build a structure-activity relationship (SAR) around confirmed hits, thereby optimizing potency, selectivity, and pharmacokinetic properties.

References

Structure-activity relationship (SAR) of bromo-triazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromo-Triazolopyridines

Authored by a Senior Application Scientist

Foreword: The Strategic Incorporation of Bromine in Triazolopyridine Scaffolds

The triazolopyridine core is a privileged heterocyclic scaffold, renowned for its versatility and wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its unique electronic and structural features make it a cornerstone in modern medicinal chemistry.[3] This guide delves into a specific, highly strategic subset of these molecules: the bromo-triazolopyridines.

The introduction of a bromine atom is a deliberate and calculated decision in drug design. Far from being a mere bulky substituent, bromine offers a unique combination of physicochemical properties that can be exploited to fine-tune a molecule's therapeutic potential.[4] It can enhance binding affinity through halogen bonding, modulate metabolic stability, and serve as a versatile synthetic handle for further molecular elaboration.[5][6] This document provides a comprehensive exploration of the structure-activity relationships (SAR) of bromo-triazolopyridines, offering researchers and drug development professionals a guide to harnessing the power of this unique chemical entity. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative research.

Part 1: The Bromo-Triazolopyridine Core - A Structural Overview

The triazolopyridine scaffold consists of a fused pyridine and triazole ring system. Several isomers exist, with the[3][7][8]triazolo[4,3-a]pyridine and[3][7][8]triazolo[1,5-a]pyridine systems being common in medicinal chemistry.[2] The placement of the bromine atom on either the pyridine or triazole portion of the scaffold is a critical determinant of its biological activity and chemical reactivity.

Below is a logical workflow for conducting a typical SAR study on a novel bromo-triazolopyridine series.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration A Scaffold Selection (Bromo-Triazolopyridine) B Initial Synthesis (e.g., from 2-amino-6-bromo-pyridine) A->B Core Synthesis C Library Generation (Varying R-groups via Suzuki, etc.) B->C Diversification D Primary Screening (e.g., Kinase Inhibition Assay) C->D Testing E Secondary Assays (Selectivity, Cytotoxicity) D->E Validation F SAR Analysis (Identify key structural features) E->F Data Interpretation G Lead Optimization (Design of next-gen compounds) F->G Iterative Design G->C Refined Synthesis

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

The Multifaceted Role of the Bromine Atom

The strategic placement of bromine is underpinned by several key chemical principles:

  • Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outer surface, known as a "sigma-hole," which can form a highly directional, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site.[5] This "halogen bond" can significantly enhance binding affinity and selectivity.

  • Metabolic Stability: The carbon-bromine bond is relatively stable and can block sites susceptible to metabolic oxidation, potentially increasing a drug's half-life.[4]

  • Lipophilicity and Permeability: As a lipophilic atom, bromine can increase a compound's ability to cross biological membranes, including the blood-brain barrier.[4] This must be carefully balanced to avoid poor solubility.

  • Synthetic Handle: A bromine atom on an aromatic ring is an excellent functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage diversification of a lead compound, enabling rapid exploration of the SAR.[9]

Part 2: SAR Analysis of Bromo-Triazolopyridines at Key Biological Targets

The influence of the bromine atom is highly target-dependent. Here, we analyze SAR trends for several important enzyme classes.

Case Study 1: Janus Kinase (JAK) / Histone Deacetylase (HDAC) Dual Inhibitors

A series of triazolopyridine-based dual inhibitors for JAK and HDAC were developed for cancer therapy. The core scaffold was constructed from commercially available 2-amino-6-bromo-pyridine.[9]

Note: A placeholder image is used. In a real scenario, the chemical structure would be depicted.

Caption: General scaffold for bromo-triazolopyridine based JAK/HDAC inhibitors.

The initial 6-bromo substituent served as a synthetic handle to introduce various phenyl groups at the 5-position via a Suzuki coupling reaction.[9] This allowed for a systematic exploration of the SAR at this position.

Table 1: SAR of 5-Aryl-Substituted Triazolopyridines as JAK/HDAC Inhibitors [9]

Compound5-Position Substituent (R)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Antiproliferative IC₅₀ (μM, MDA-MB-231)
16a Phenyl10.34.122.11.12
16d 4-Fluorophenyl11.23.518.50.98
16h 3,4-Methylenedioxyphenyl8.92.915.40.65
19 Benzo[d][7][10]dioxol-5-yl7.52.111.80.53

SAR Insights:

  • Core Activity: The unsubstituted phenyl group at the 5-position (Compound 16a ) established potent baseline activity against both JAK and HDAC enzymes.

  • Electronic Effects: Introducing an electron-withdrawing fluorine (16d ) offered a marginal improvement in antiproliferative activity.

  • Steric and Conformational Effects: The most significant gains were achieved with the rigid, bicyclic piperonyl group (benzo[d][7][10]dioxol-5-yl, Compound 19 ). Molecular docking simulations revealed this group occupied a hydrophobic pocket in JAK2 and an external cleft in HDAC6, enhancing binding to both targets.[9] The bromine atom's role here was purely as a synthetic enabler, allowing for the installation of these crucial R-groups.

Case Study 2: p38 MAP Kinase Inhibitors

In a series of triazolopyridine-oxazole based p38 inhibitors, modifications to the core were explored to overcome metabolic liabilities.[11] The SAR study focused on changes to an aryl group and a side-chain attached to the triazole ring. While not directly a "bromo" series, the principles of halogen substitution are highly relevant. Bioisosteric replacement of hydrogen with halogens like bromine is a common strategy to block metabolic hotspots or introduce favorable interactions.[12]

Table 2: Bioisosteric Replacements and Their Rationale

Original GroupBioisosteric ReplacementRationalePotential Outcome
-CH₃-BrBlock metabolic oxidationIncreased half-life[13]
-H-BrIntroduce halogen bondIncreased potency[5]
-Cl-BrModulate lipophilicityAltered solubility/permeability
-O-CH₃-BrRemove metabolically labile etherImproved metabolic stability

Part 3: Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of SAR exploration. The following are representative procedures for the synthesis and evaluation of bromo-triazolopyridines.

Protocol 1: Synthesis of a 5-Aryl-[3][7][8]triazolo[1,5-a]pyridin-2-amine Core

This protocol is adapted from methodologies used to create JAK/HDAC inhibitors, demonstrating the use of a bromo-intermediate for Suzuki coupling.[9]

Step 1: Synthesis of Thiourea Intermediate (12)

  • To a solution of 2-amino-6-bromopyridine (11 ) (1.0 eq) in anhydrous dichloromethane (DCM), add ethoxycarbonyl isothiocyanate (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Concentrate the mixture under reduced pressure. The crude product is typically used in the next step without further purification.

Step 2: Formation of Triazolopyridine Scaffold (13)

  • Dissolve the crude thiourea intermediate (12 ) in ethanol.

  • Add hydroxylamine (50% in water, 3.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the 6-bromo-[3][7][8]triazolo[1,5-a]pyridin-2-amine intermediate.

Step 3: Suzuki Cross-Coupling (14a-m)

  • In a microwave vial, combine the 6-bromo intermediate (1.0 eq), the desired phenylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., K₂CO₃, 3.0 eq).

  • Add a solvent mixture of dioxane and water (e.g., 4:1 ratio).

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • Cool the reaction, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final product by column chromatography to yield the desired 5-aryl-triazolopyridine.

Synthesis_Workflow A 2-Amino-6-bromo-pyridine B Step 1: Thiourea Formation A->B C Step 2: Cyclization to Triazolopyridine Core B->C D Step 3: Suzuki Coupling (Diversification) C->D E Final Products D->E

Caption: Synthetic workflow for 5-aryl-triazolopyridines via a bromo-intermediate.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: JAK2)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

  • Reagents and Materials: Recombinant human JAK2 enzyme, ATP, appropriate peptide substrate (e.g., Ulight-JAK-1tide), and a detection system (e.g., LANCE® Ultra TR-FRET).

  • Compound Preparation: Prepare a 10 mM stock solution of each bromo-triazolopyridine derivative in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in an assay buffer.

  • Assay Procedure: a. In a 384-well plate, add 5 μL of the diluted compound solution. b. Add 5 μL of the JAK2 enzyme solution (prepared in assay buffer) to each well. c. Incubate for 15 minutes at room temperature to allow compound-enzyme binding. d. Initiate the kinase reaction by adding 10 μL of a mixture containing ATP (at the Kₘ concentration) and the Ulight-peptide substrate. e. Incubate for 60 minutes at room temperature. f. Stop the reaction and detect the phosphorylated substrate by adding 10 μL of Eu-W1024 anti-phosphotyrosine antibody solution. g. Incubate for 60 minutes at room temperature.

  • Data Analysis: a. Read the plate on a TR-FRET compatible plate reader. b. Calculate the ratio of the emission signals (665 nm / 615 nm). c. Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The strategic incorporation of bromine into the triazolopyridine scaffold is a powerful tactic in modern drug discovery. As demonstrated, the bromine atom can be a passive enabler of synthetic diversification or an active participant in target binding through halogen bonds. The SAR of these compounds is a complex interplay of sterics, electronics, and conformation, which is highly dependent on the biological target.

Future research will likely focus on leveraging computational tools to predict halogen bond interactions more accurately, allowing for a more rational design of bromo-substituted inhibitors. Furthermore, the development of novel synthetic methods for the regioselective bromination of complex triazolopyridine systems will continue to be an area of high interest, enabling the exploration of previously inaccessible chemical space. This in-depth understanding is crucial for transforming this privileged scaffold into next-generation therapeutics.

References

InChI key for 7-Bromo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This guide details its chemical identity, synthesis, and potential applications, contextualized with insights into its role as a versatile chemical scaffold.

Introduction and Strategic Importance

7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine belongs to the fused heterocyclic family of triazolopyridines. This class of compounds is structurally related to the well-studied[1]triazolo[1,5-a]pyrimidines, which are recognized as purine isosteres and have demonstrated significant versatility in drug design.[2] The strategic placement of a bromine atom on the pyridine ring and an amine group on the triazole ring makes this molecule a highly valuable building block. The bromine atom serves as a key functional handle for introducing molecular diversity through various cross-coupling reactions, while the amine group offers a site for further derivatization. This guide will elucidate the foundational chemical data, synthesis protocols, and the rationale behind its potential use in discovery pipelines.

Chemical Identity and Physicochemical Properties

Precise identification is paramount for reproducibility in research. The fundamental identifiers and computed properties of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine are summarized below.

Table 1: Core Compound Identifiers
IdentifierValueSource
IUPAC Name 7-bromo-[1]triazolo[1,5-a]pyridin-2-amine[3]
CAS Number 882521-63-3[4][5]
InChIKey DAYYXZOMYRSLBX-UHFFFAOYSA-N[3]
InChI 1S/C6H5BrN4/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H,(H2,8,10)[3]
SMILES Nc1nc2cc(Br)ccn2n1
Molecular Formula C6H5BrN4[3][5]
Molecular Weight 213.03 g/mol [5]
Monoisotopic Mass 211.96976 Da[3]
Table 2: Physicochemical Data
PropertyValueNotes
Physical Form Solid
Melting Point 190-192°C[4]
Predicted XlogP 1.1A measure of lipophilicity.[3]
Storage Class 11 - Combustible Solids

Synthesis and Purification Protocol

The synthesis of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine can be achieved from the commercially available 4-bromopyridin-2-amine. The described pathway involves the formation of a thiourea intermediate, followed by cyclization with hydroxylamine.[4]

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization A 4-Bromopyridin-2-amine C 1-Ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea A->C + B Ethoxycarbonyl isothiocyanate B->C E 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine C->E + D Hydroxylamine Hydrochloride D->E

Caption: Synthetic pathway from 4-bromopyridin-2-amine.

Step-by-Step Experimental Protocol

This protocol is based on the synthetic route described in the literature.[4]

Part 1: Synthesis of 1-Ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea (Intermediate C)

  • To a solution of 4-bromopyridin-2-amine (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous Tetrahydrofuran), add ethoxycarbonyl isothiocyanate (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting amine.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting crude thiourea intermediate can often be used in the next step without further purification. If necessary, purify by silica gel chromatography.

Part 2: Synthesis of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine (Final Product E)

  • Dissolve the crude thiourea intermediate (1 equivalent) in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride (2-3 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent by distillation under reduced pressure.

  • Add water to the residue and stir for 10-15 minutes to form a suspension.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • The resulting product is obtained as a light yellow solid.[4] A reported yield for this process is 87.4%.[4]

Analytical Characterization

Validation of the compound's identity and purity is critical. Key analytical data points are outlined below.

  • Mass Spectrometry: The electrospray ionization (ESI) mass spectrum should show peaks corresponding to the protonated molecule ([M+H]+). Due to the natural isotopic abundance of bromine (79Br and 81Br), a characteristic doublet of peaks with approximately equal intensity will be observed at m/z = 213.0 and 215.0.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a broad singlet for the amine (-NH₂) protons.

    • ¹³C NMR: The carbon spectrum will show signals corresponding to the six carbon atoms in the heterocyclic core.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region) and C=N stretching vibrations.

Though Sigma-Aldrich notes that they do not collect analytical data for this specific product, these standard techniques are essential for any researcher synthesizing or using this compound to confirm its identity and purity.

Applications in Drug Discovery and Chemical Biology

The true value of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine lies in its potential as a scaffold and intermediate in the synthesis of larger, more complex molecules for drug discovery.

Bioisostere and Scaffold Hopping

The[1]triazolo[1,5-a]pyrimidine scaffold, a close analogue of the title compound's core, is a well-established purine bio-isostere.[2] This structural mimicry allows molecules containing this core to interact with biological targets that normally bind purines, such as kinases and polymerases. This makes 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine an attractive starting point for developing inhibitors for these enzyme classes.

Utility as a Chemical Building Block

The bromine atom at the 7-position is the key to its utility. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Diagram 2: Role in Library Synthesis

G A 7-Bromo-triazolo[1,5-a] pyridin-2-amine C Suzuki Coupling (Pd Catalyst) A->C B Boronic Acid / Ester (R-B(OH)2) B->C D 7-Aryl-triazolo[1,5-a] pyridin-2-amine (Diverse Library) C->D

Caption: Use in Suzuki coupling for library generation.

This strategic functionalization allows for the rapid generation of a library of analogues where the bromine atom is replaced by a wide variety of aryl, heteroaryl, or alkyl groups. This approach is fundamental to exploring the structure-activity relationship (SAR) of a new chemical series.

Safety and Handling

Conclusion

7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine is more than a simple chemical entity; it is a strategically designed building block for advanced chemical synthesis. Its InChIKey, DAYYXZOMYRSLBX-UHFFFAOYSA-N , provides a unique digital identifier for this valuable research tool.[3] The combination of a privileged heterocyclic core, a versatile amine group, and a reactive bromine handle makes it an ideal starting material for generating diverse chemical libraries aimed at discovering novel therapeutics. The synthetic route is straightforward and high-yielding, ensuring its accessibility for the broader research community.

References

Methodological & Application

The Versatile Scaffold: 7-Bromo-triazolo[1,5-a]pyridin-2-amine in Modern Medicinal Chemistry

The Versatile Scaffold: 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Modern Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as a cornerstone of drug discovery, owing to their diverse chemical properties and ability to interact with a wide array of biological targets. Among these, the[1][2]triazolo[1,5-a]pyridine scaffold has garnered significant attention. This application note delves into the specific utility of a key derivative, 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, as a versatile building block in the development of potent and selective kinase inhibitors. We will explore its applications, provide detailed synthetic protocols for its derivatization, and outline a standard protocol for assessing the biological activity of its analogues.

The Strategic Advantage of the 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine Core

The 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine moiety is a privileged scaffold in medicinal chemistry for several key reasons. The fused bicyclic system provides a rigid framework that can orient substituents in a well-defined three-dimensional space, facilitating optimal interactions with the target protein. The 2-amino group serves as a crucial hydrogen bond donor and a key point for further chemical modification. The strategically placed bromine atom at the 7-position is particularly advantageous, acting as a versatile synthetic handle for the introduction of a wide range of substituents via cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to fine-tune potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

Application Focus: Inhibition of the TGF-β and NF-κB Signaling Pathways

A primary application of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is in the development of inhibitors targeting key kinases in the Transforming Growth Factor-β (TGF-β) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are implicated in a multitude of cellular processes, and their aberrant activity is a hallmark of various pathologies.

Targeting the TGF-β Pathway through ALK5 Inhibition

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, metastasis, and fibrosis in later stages. A key mediator of this pathway is the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). Inhibition of ALK5 is a promising therapeutic strategy to counteract the pro-tumorigenic effects of TGF-β.

Derivatives of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine have been investigated as potent and selective ALK5 inhibitors[2][3]. The[1][2]triazolo[1,5-a]pyridine core can effectively occupy the ATP-binding pocket of ALK5, with the 2-amino group forming critical hydrogen bonds with the hinge region of the kinase. The substituent introduced at the 7-position via the bromo handle can be tailored to occupy the hydrophobic pocket, thereby enhancing potency and selectivity.

TGF_beta_pathwaycluster_membraneCell MembraneTGFbTGF-β LigandTBRIITGF-β RIITGFb->TBRIITBRITGF-β RI (ALK5)TBRII->TBRI recruits & phosphorylatesSMAD23p-Smad2/3TBRI->SMAD23 phosphorylatesComplexSmad ComplexSMAD23->ComplexSMAD4Smad4SMAD4->ComplexNucleusNucleusComplex->NucleusGeneGene Transcription(Proliferation, Metastasis)Nucleus->GeneInhibitor7-Aryl-[1,2,4]triazolo[1,5-a]pyridin-2-amine DerivativeInhibitor->TBRI

Caption: Simplified TGF-β/ALK5 signaling pathway and the point of inhibition.

Modulating Inflammatory Responses through TAK1 Inhibition

TGF-β-activated kinase 1 (TAK1) is a crucial upstream kinase in the NF-κB signaling cascade, which is a central regulator of inflammation. Chronic inflammation is a key driver of many diseases, including rheumatoid arthritis and certain cancers. TAK1 is activated by pro-inflammatory cytokines such as TNF-α and IL-1β, leading to the activation of the IKK complex and subsequent nuclear translocation of NF-κB.

The[1][2]triazolo[1,5-a]pyridine scaffold has been successfully employed to develop inhibitors of TAK1. By functionalizing the 7-position of the 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine core, potent and selective TAK1 inhibitors can be synthesized, offering a therapeutic avenue for inflammatory diseases.

TAK1_NFkB_pathwaycluster_cytoplasmCytoplasmCytokinePro-inflammatory Cytokines(e.g., TNF-α, IL-1β)ReceptorReceptor ComplexCytokine->ReceptorTAK1TAK1Receptor->TAK1 activatesIKKIKK ComplexTAK1->IKK phosphorylates & activatesIkBIκBαIKK->IkB phosphorylatesNFkBNF-κBNucleusNucleusNFkB->NucleusGeneInflammatory GeneTranscriptionNucleus->GeneInhibitor7-Aryl-[1,2,4]triazolo[1,5-a]pyridin-2-amine DerivativeInhibitor->TAK1Suzuki_Coupling_WorkflowStart7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine+ Arylboronic AcidReactionPd Catalyst, BaseSolvent, Heat(Inert Atmosphere)Start->ReactionWorkupAqueous Work-up& ExtractionReaction->WorkupPurificationColumnChromatographyWorkup->PurificationProduct7-Aryl-[1,2,4]triazolo[1,5-a]pyridin-2-aminePurification->Product

Introduction: The Strategic Value of the Triazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Application of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a cornerstone in modern medicinal chemistry and drug discovery.[4][5] Its structural architecture is recognized as a purine isostere, allowing it to mimic endogenous nucleobases and interact with a wide array of biological targets.[6][7] This has led to the development of compounds with diverse pharmacological activities, including applications as anticancer, antimicrobial, antiviral, and CNS-modulating agents.[2][5][8]

The subject of this guide, 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine , represents a highly valuable and versatile building block for chemical synthesis. Its strategic importance lies in the orthogonal reactivity of its two key functional groups:

  • The 2-amino group: This site serves as a crucial hydrogen bond donor and a nucleophilic handle for derivatization, enabling modifications such as amidation or alkylation to modulate potency and physicochemical properties.

  • The 7-bromo substituent: This is the primary site for strategic diversification. The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, providing a robust and reliable method for introducing a wide range of molecular complexity.[9] This capability is paramount for constructing compound libraries for structure-activity relationship (SAR) studies.[10]

This document provides a detailed protocol for a cornerstone application of this reagent: the Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation.[11][12]

Physicochemical Properties & Safe Handling

Prior to any experimental work, it is imperative to understand the properties and handling requirements of the reagent.

PropertyValueReference
Chemical Name 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
CAS Number 882521-63-3[13]
Molecular Formula C₆H₅BrN₄[14]
Molecular Weight 213.03 g/mol [14]
Appearance Solid (typically a light yellow solid)[15]
Melting Point 190-192 °C[15]

Safety & Handling Protocol:

7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is an organic compound that must be handled with care in a laboratory setting.[9]

  • Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[16] It should be handled only by trained professionals familiar with chemical synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[17] For 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, this reaction provides an exceptionally reliable and functional-group-tolerant pathway to synthesize 7-aryl or 7-heteroaryl derivatives, which are of significant interest in drug discovery.[18]

The catalytic cycle, a foundational concept in organometallic chemistry, is the engine of this transformation. It typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ pd0->oa_complex Oxidative Addition tm_complex Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product R-R' (Coupled Product) tm_complex->product start_halide R-X (7-Bromo-triazolopyridine) start_halide->oa_complex start_boronic R'-B(OR)₂ (Arylboronic Acid) start_boronic->tm_complex base Base (e.g., K₂CO₃) base->tm_complex

Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Synthesis of 7-Aryl-[1][2][3]triazolo[1,5-a]pyridin-2-amine Derivatives

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine with a representative partner, 4-methoxyphenylboronic acid.

Objective: To synthesize 7-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a model for library development.

Materials & Reagents:

ReagentFormulaM.W.AmountMolesEquiv.
7-Bromo-triazolo[1,5-a]pyridin-2-amineC₆H₅BrN₄213.03213 mg1.0 mmol1.0
4-Methoxyphenylboronic acidC₇H₉BO₃151.96182 mg1.2 mmol1.2
Pd(PPh₃)₄ (Tetrakis)C₇₂H₆₀P₄Pd1155.5658 mg0.05 mmol0.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.21276 mg2.0 mmol2.0
1,4-DioxaneC₄H₈O₂88.118 mL--
Water (deionized, degassed)H₂O18.022 mL--

Equipment:

  • 10-25 mL oven-dried reaction vial or round-bottom flask

  • Magnetic stir plate and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Nitrogen or Argon) with manifold

  • Standard glassware for work-up (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere is Crucial):

    • Place the 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (213 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol) into an oven-dried reaction vial equipped with a magnetic stir bar.

    • Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Performing the setup under an inert atmosphere prevents catalyst decomposition, ensuring efficient catalytic turnover.

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

    • Seal the vial with a septum cap.

    • Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.

    • Causality: Dissolved oxygen in the solvents can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Degassing is a critical step to maximize catalyst lifetime and reaction yield.

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath or heating block set to 90 °C.

    • Stir the reaction vigorously for 12-18 hours.

    • Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting bromide. A typical TLC mobile phase is 50% Ethyl Acetate in Hexanes.

  • Work-up and Extraction:

    • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel. A gradient of 20% to 80% ethyl acetate in hexanes is typically effective for eluting the product.

    • Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield the final compound as a solid.

    • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected HRMS (ESI) m/z: [M+H]⁺ calculated for C₁₃H₁₃N₄O: 241.1084; Found: 241.1089.

Experimental Workflow Visualization

Workflow setup 1. Reagent Setup (Inert Atmosphere) degas 2. Solvent Addition & Degassing setup->degas react 3. Heat & Stir (90°C, 12-18h) degas->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete? Continue workup 5. Cooldown & Aqueous Work-up monitor->workup Complete? purify 6. Column Chromatography workup->purify char 7. Characterization (NMR, HRMS) purify->char product Pure Product char->product

Caption: Fig. 2: Experimental Workflow

Conclusion and Outlook

7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a powerful synthetic intermediate whose true potential is unlocked through strategic cross-coupling chemistry. The Suzuki-Miyaura protocol detailed herein is a robust, reliable, and highly adaptable method for generating novel analogues. By substituting the boronic acid partner, researchers can rapidly explore chemical space around the 7-position of the triazolopyridine core, a proven strategy for optimizing biological activity and advancing drug discovery programs. This building block, combined with the power of palladium catalysis, provides an essential tool for the modern medicinal chemist.

References

Application Notes and Protocols for the Investigation of 7-Bromo-triazolo[1,5-a]pyridin-2-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Triazolo[1,5-a]pyridine Derivatives in Oncology

The 1,2,4-triazolo[1,5-a]pyrimidine and the structurally related 1,2,4-triazolo[1,5-a]pyridine scaffolds are heterocyclic compounds of significant interest in medicinal chemistry. Their structural similarity to purines allows them to act as bioisosteres, interacting with a wide range of biological targets.[1] This has led to the exploration of their derivatives for various therapeutic applications, including as anti-infectious and anticancer agents.[1] In the realm of oncology, numerous derivatives have demonstrated potent antiproliferative activities against a panel of human cancer cell lines.[2][3] Mechanistic studies have revealed that these compounds can induce cancer cell death through diverse mechanisms, including the inhibition of critical signaling pathways like PI3K/AKT, interference with cell cycle progression, and induction of apoptosis.[2][4][5]

This document provides a detailed guide for the investigation of a specific novel derivative, 7-Bromo-triazolo[1,5-a]pyridin-2-amine , in cancer cell line studies. While specific data on this compound is emerging, the protocols outlined herein are based on established methodologies for characterizing the anticancer properties of novel chemical entities and are informed by the known activities of structurally related compounds.

Characterizing the Anticancer Activity: A Multi-Faceted Approach

The initial assessment of a novel compound like 7-Bromo-triazolo[1,5-a]pyridin-2-amine involves a systematic evaluation of its effects on cancer cell viability, proliferation, and the mechanisms of cell death. A typical workflow for this characterization is outlined below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation A Compound Synthesis & Purification B Cytotoxicity Assay (MTT) Determine IC50 A->B C Select Sensitive Cell Lines B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot Analysis (Signaling Pathways) C->F G Correlate IC50 with Mechanistic Data D->G E->G F->G H Identify Potential Biomarkers of Response G->H

Caption: General workflow for in vitro testing of a novel anticancer compound.

Data Presentation: Summarizing Key Findings

Quantitative data from the initial screening and mechanistic studies should be presented in a clear and concise format. The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of the compound across different cell lines.

Cell LineCancer Type7-Bromo-triazolo[1,5-a]pyridin-2-amine IC50 (µM)
MCF-7Breast AdenocarcinomaExample: 8.5
HCT-116Colorectal CarcinomaExample: 5.2
A549Lung CarcinomaExample: 12.1
DU145Prostate CarcinomaExample: 9.8

Note: The IC50 values presented are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 7-Bromo-triazolo[1,5-a]pyridin-2-amine

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of 7-Bromo-triazolo[1,5-a]pyridin-2-amine in complete medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect this event.[10] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells in 6-well plates and treat with 7-Bromo-triazolo[1,5-a]pyridin-2-amine at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry with PI staining is a common technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10^6 cells after treatment with 7-Bromo-triazolo[1,5-a]pyridin-2-amine.

  • Fixation: Wash the cells with PBS and resuspend the pellet. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.[12]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution. The inclusion of RNase A is crucial to prevent the staining of RNA.[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The data will be displayed as a histogram of fluorescence intensity, showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[13]

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Western blotting is a technique used to detect specific proteins in a sample and can provide insights into the mechanism of action of the test compound.[14][15] Based on literature for similar triazolopyridine derivatives, it would be prudent to investigate the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[2][5][16]

G cluster_pathway Hypothesized PI3K/AKT Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 7-Bromo-triazolo [1,5-a]pyridin-2-amine Compound->AKT Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT pathway by the test compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[17] Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[18]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[18]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH to ensure equal protein loading.

Conclusion and Future Directions

The protocols described in these application notes provide a robust framework for the initial in vitro characterization of 7-Bromo-triazolo[1,5-a]pyridin-2-amine. By systematically evaluating its cytotoxicity, and its effects on apoptosis, cell cycle, and key signaling pathways, researchers can gain valuable insights into its potential as an anticancer agent. Positive findings from these studies would warrant further investigation, including in vivo efficacy studies in animal models and more in-depth mechanistic analyses.

References

Use of 7-Bromo-triazolo[1,5-a]pyridin-2-amine as an organic synthesis intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine

Introduction: A Versatile Scaffold for Modern Chemistry

The[1][2]triazolo[1,5-a]pyridine and the related[1][2]triazolo[1,5-a]pyrimidine cores are privileged heterocyclic structures in the fields of medicinal chemistry and materials science.[3][4] Their structural similarity to purines allows them to interact with a wide range of biological targets, and derivatives have demonstrated a broad spectrum of activities, including anticancer, anticonvulsant, and antiparasitic properties.[5][6][7]

Within this important class of compounds, 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine emerges as a particularly valuable intermediate for organic synthesis. Its structure is strategically bifunctional: the bromine atom at the 7-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the 2-amino group is a key pharmacophoric feature or a site for further derivatization. This unique combination allows for the rapid construction of complex molecular architectures, making it a cornerstone building block for generating libraries of novel compounds in drug discovery programs.[8]

This guide provides a senior scientist's perspective on the application of this intermediate, focusing on the causality behind experimental choices and providing robust, field-proven protocols for its use in key synthetic transformations.

Physicochemical Properties and Safe Handling

Before utilization, a thorough understanding of the reagent's properties and safety requirements is paramount. All handling should be conducted in a well-ventilated laboratory fume hood by personnel trained in handling chemical reagents.[2][8]

PropertyValue
CAS Number 882521-63-3
Molecular Formula C₆H₅BrN₄[2]
Molecular Weight 213.03 g/mol [2]
Appearance Light yellow to off-white solid[1]
Melting Point 190-192°C[1]
SMILES Nc1nc2cc(Br)ccn2n1

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust.[8]

  • Contact: Prevent contact with skin and eyes.[8]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis of the Intermediate

The title compound is accessible through a reliable, two-step synthetic sequence starting from commercially available 4-bromopyridin-2-amine.[1] The causality of this process lies in the sequential formation of a thiourea derivative followed by a cyclization reaction driven by hydroxylamine.

Protocol 1: Synthesis of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine [1]

  • Step 1: Formation of Thiourea Intermediate. To a solution of 4-bromopyridin-2-amine, an ethoxycarbonyl isothiocyanate is added to form the 1-ethoxycarbonyl-3-(4-bromopyridin-2-yl)-thiourea intermediate.

  • Step 2: Cyclization. The purified thiourea intermediate (1.0 eq.) is suspended in ethanol. To this suspension, hydroxylamine hydrochloride (5.0 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) are added.

  • Reaction Execution: The reaction mixture is heated to reflux (approx. 78°C) and stirred vigorously for 24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is treated with water and stirred to form a suspension. The solid product is collected by vacuum filtration, washed with water, and dried to afford 7-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine as a light yellow solid.[1]

G cluster_0 Synthesis Workflow A 4-Bromopyridin-2-amine B 1-Ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea A->B + Ethoxycarbonyl isothiocyanate C 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine B->C + NH2OH·HCl, DIPEA Ethanol, Reflux, 24h

Caption: Synthesis of the title intermediate.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is unlocked through palladium-catalyzed cross-coupling reactions. The C-Br bond at the 7-position provides a reliable reaction site for forming new carbon-carbon and carbon-nitrogen bonds, enabling access to a vast chemical space.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and hetero-biaryl linkages.[9] For this intermediate, it allows for the introduction of diverse aryl or heteroaryl substituents at the 7-position, a key strategy for modulating the biological activity of the resulting molecules.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle.[10] A Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the intermediate. The boronic acid, activated by a base, then undergoes transmetalation with the palladium complex. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to promote the key steps of the cycle, especially with heteroaryl halides.[9]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst system. Common choices include:

    • Pd(PPh₃)₄ (2-5 mol%)

    • Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand like XPhos or SPhos (2-5 mol%)

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture). The use of aqueous base in a biphasic system is common and often accelerates transmetalation.[10]

  • Reaction Execution: Heat the mixture to 80-110°C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

G cluster_1 Suzuki-Miyaura Coupling Workflow Start Combine Reactants: - Bromo-Intermediate (1 eq) - Boronic Acid (1.5 eq) - Base (e.g., K2CO3, 3 eq) Catalyst Add Catalyst System: - Pd Precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) Start->Catalyst Solvent Add Degassed Solvent (e.g., Dioxane/H2O) Catalyst->Solvent React Heat (80-110°C) 4-16h under Inert Atm. Solvent->React Workup Aqueous Workup (EtOAc, H2O, Brine) React->Workup Purify Column Chromatography Workup->Purify Product 7-Aryl-[1,2,4]triazolo[1,5-a]pyridin-2-amine Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Table 2: Representative Suzuki-Miyaura Coupling Conditions & Yields

Boronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085-95
3-Fluorophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10080-90
Pyridin-3-ylboronic acidPdCl₂(dppf)Cs₂CO₃DMF/H₂O11075-85
Thiophen-2-ylboronic acidPd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane/H₂O9082-92
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of substituted anilines and N-heterocycles that are otherwise difficult to access.[11][12] Applying this reaction to the 7-bromo intermediate allows for the introduction of a wide array of primary and secondary amines, significantly expanding the structural diversity of potential drug candidates.[13]

Mechanistic Rationale: The catalytic cycle mirrors the Suzuki reaction but involves an amine instead of a boronic acid.[14][15] After oxidative addition of Pd(0) to the C-Br bond, the amine coordinates to the palladium center. A strong, non-nucleophilic base is crucial for deprotonating the coordinated amine (or the free amine to form an amide anion), facilitating the formation of a palladium-amido complex.[16] Reductive elimination then furnishes the desired C-N bond and regenerates the Pd(0) catalyst. Sterically hindered, electron-rich phosphine ligands are essential to promote the reductive elimination step, which is often rate-limiting.[16]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%) and the appropriate ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand, 2-6 mol%).

  • Reactant Addition: Add 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine (1.0 eq.), the amine coupling partner (1.1-1.5 eq.), and a strong base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS, 1.5-2.5 eq.). The choice of base is critical; alkoxides are common for neutral amines, while carbonates may suffice for more acidic amines.[15]

  • Solvent Addition: Add a degassed, anhydrous solvent such as toluene, dioxane, or THF.

  • Reaction Execution: Seal the tube and heat the mixture to 80-120°C for 6-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl or water. Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography.

G cluster_2 Buchwald-Hartwig Amination Workflow Start Combine Reactants (Inert Atm.): - Bromo-Intermediate (1 eq) - Amine (1.2 eq) - Base (e.g., NaOt-Bu, 2 eq) Catalyst Add Catalyst System: - Pd Precatalyst (e.g., Pd(OAc)2) - Ligand (e.g., BINAP) Start->Catalyst Solvent Add Anhydrous Solvent (e.g., Toluene) Catalyst->Solvent React Heat (80-120°C) 6-24h under Inert Atm. Solvent->React Workup Quench & Aqueous Workup (NH4Cl, EtOAc) React->Workup Purify Column Chromatography Workup->Purify Product 7-(Amino)-[1,2,4]triazolo[1,5-a]pyridin-2-amine Purify->Product

Caption: General workflow for Buchwald-Hartwig amination.

Conclusion: An Enabling Reagent for Discovery

7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is more than a simple building block; it is a versatile platform for innovation in organic synthesis and medicinal chemistry. Its dual functionality enables chemists to rapidly and efficiently explore chemical space through robust and well-understood palladium-catalyzed coupling reactions. The protocols and insights provided herein serve as a guide for researchers to harness the full potential of this intermediate, accelerating the discovery of novel therapeutics and functional materials.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 7-Bromo-triazolo[1,5-a]pyridin-2-amine

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Abstract

This application note provides a comprehensive and detailed protocol for the purification of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine using preparative High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and professionals in drug development who require a robust and reproducible method for obtaining high-purity material from crude synthetic mixtures. This guide delves into the rationale behind the selection of the stationary phase, mobile phase, and detection parameters, ensuring a deep understanding of the purification process. The protocol is built upon the physicochemical properties of the target molecule and established principles of reverse-phase chromatography for heterocyclic amines.

Introduction

7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[3] The triazolopyridine scaffold is a key component in a number of pharmacologically active agents.[4][5] As with many organic synthesis products, the crude material often contains impurities such as starting materials, by-products, and reagents. Achieving high purity is critical for subsequent applications, including biological screening and structural analysis. Reverse-phase HPLC is a powerful technique for the purification of moderately polar to non-polar small molecules, making it an ideal choice for this compound.[6] This note details a systematic approach to developing a successful purification method.

Physicochemical Properties of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method. The key characteristics of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine are summarized in the table below.

PropertyValueSourceSignificance for HPLC Method Development
Molecular Formula C₆H₅BrN₄[7][8][9]Confirms the elemental composition.
Molecular Weight 213.03 g/mol [8][9]Useful for mass spectrometry-based fraction analysis.
Predicted pKa 4.30 ± 0.30[10]The amine functionality is basic. To ensure a consistent protonated state and avoid peak tailing, the mobile phase pH should be at least 1.5-2 pH units below this value.
Predicted XlogP 1.1[7]Indicates moderate hydrophobicity, suggesting good retention on a C18 reverse-phase column.
Appearance Off-white to light yellow solid[6][10]Visual confirmation of the compound.
Solubility Soluble in polar organic solvents like DMSO, DMF, and Methanol.InferredImportant for sample preparation.

HPLC Method Development and Rationale

The chosen method is based on reverse-phase chromatography, which separates molecules based on their hydrophobicity.[6]

Stationary Phase Selection: The C18 Column

A C18 (octadecyl) bonded silica column is the recommended stationary phase. The non-polar C18 chains provide a hydrophobic surface that interacts with the analyte. Given the predicted XlogP of 1.1, 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine possesses sufficient non-polar character to be retained on a C18 column, allowing for effective separation from more polar or more non-polar impurities.

Mobile Phase Selection and the Role of an Acidic Modifier

The mobile phase consists of a polar solvent system, typically a mixture of water and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to elute compounds with varying polarities.

The amine group in the target molecule necessitates the use of an acidic modifier in the mobile phase. The predicted pKa of 4.30 indicates that the molecule will be protonated at a pH below this value.[10] By maintaining a low pH (typically around 2-3), the amine group exists predominantly in its protonated, charged form. This has two key benefits:

  • Suppression of Silanol Interactions: The silica backbone of the stationary phase has acidic silanol groups (Si-OH) that can become deprotonated and negatively charged. These can interact with the protonated amine of the analyte, leading to peak tailing. A low pH mobile phase suppresses the ionization of these silanol groups, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.

  • Consistent Analyte Form: Maintaining the analyte in a single ionic state ensures consistent interaction with the stationary phase and reproducible retention times.

Trifluoroacetic Acid (TFA) vs. Formic Acid:

  • TFA (0.1%) is a strong acid and an excellent ion-pairing agent that effectively masks silanol interactions, leading to sharp peaks. However, it can be difficult to remove from the purified fractions and can suppress ionization in mass spectrometry.

  • Formic Acid (0.1%) is a weaker acid but is more volatile and generally more compatible with mass spectrometry. For this protocol, we will recommend TFA for optimal peak shape in UV-detected preparative HPLC, with a detailed section on its subsequent removal.

Detection Wavelength

Preparative HPLC Protocol

This protocol is designed for the purification of 50-100 mg of crude material. It can be scaled up or down as needed, with appropriate adjustments to column size and flow rates.

Materials and Reagents
  • Crude 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for sample dissolution

  • 0.22 µm syringe filters

Instrumentation
  • Preparative HPLC system with a gradient pump, autosampler or manual injector, and a UV-Vis or PDA detector.

  • Preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size).

  • Fraction collector.

  • Rotary evaporator.

  • Lyophilizer (optional).

Experimental Workflow Diagram

HPLC_WorkflowprepSample Preparationanalytical_runAnalytical Method Development (Optional)prep->analytical_runSmall aliquotprep_runPreparative HPLC Runprep->prep_runInject crude sampleanalytical_run->prep_runOptimize gradientfraction_analysisFraction Analysis (TLC or Analytical HPLC)prep_run->fraction_analysisCollect fractionspoolingPool Pure Fractionsfraction_analysis->poolingIdentify pure fractionssolvent_removalSolvent Removalpooling->solvent_removaltfa_removalTFA Removalsolvent_removal->tfa_removalfinal_productFinal Purity Analysistfa_removal->final_productpure_compoundPure Compoundfinal_product->pure_compound

Caption: A high-level workflow for the HPLC purification of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine.

Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution.

Step 2: Sample Preparation

  • Weigh the crude 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine.

  • Dissolve the crude material in a minimal amount of DMSO or DMF. Aim for a high concentration to keep the injection volume low.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[11]

Step 3: HPLC Method Parameters

The following parameters are a starting point and may require optimization based on the specific impurity profile of the crude material.

ParameterRecommended Setting
Column Preparative C18, 19 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15 mL/min
Detection 296 nm
Injection Volume 0.5 - 2.0 mL (depending on concentration)
Column Temperature Ambient
Gradient See table below

Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
20.0595
25.0595
25.1955
30.0955

Step 4: Purification Run and Fraction Collection

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

  • Inject the filtered sample onto the column.

  • Start the gradient program and monitor the chromatogram.

  • Collect fractions as peaks elute from the column. The size of the fractions will depend on the peak widths.

Step 5: Post-Purification Analysis and Processing

  • Analyze the collected fractions by analytical HPLC or TLC to determine which fractions contain the pure product.

  • Combine the pure fractions.

  • Remove the acetonitrile and water using a rotary evaporator.

  • Proceed to the TFA removal protocol.

Protocol for TFA Removal

Residual TFA can be detrimental to downstream applications. A common method for its removal is through a salt exchange or by using a cation-exchange cartridge.[1][2][12]

Method 1: Lyophilization with HCl[14]
  • Dissolve the dried, TFA-containing product in a small amount of water.

  • Add a 1 M solution of HCl. The amount should be sufficient to protonate the amine and displace the trifluoroacetate counter-ion.

  • Freeze the solution and lyophilize to obtain the hydrochloride salt of the purified compound, which will be free of TFA.

Method 2: Solid-Phase Extraction (SPE)[2]
  • Condition a strong cation-exchange (CX) SPE cartridge with methanol and then water.

  • Dissolve the sample in water and load it onto the cartridge. The protonated amine will bind to the negatively charged sorbent.

  • Wash the cartridge with water to remove the unbound TFA.

  • Wash with methanol to remove any remaining acid and water.

  • Elute the pure, free-based compound with a solution of 5% ammonium hydroxide in methanol.

  • Evaporate the solvent to yield the purified, TFA-free product.

Final Purity Assessment

After purification and TFA removal, the final purity of the 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine should be assessed by analytical HPLC, LC-MS, and NMR to confirm its identity and purity.

Conclusion

The reverse-phase HPLC method detailed in this application note provides a robust and reliable protocol for the purification of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine. By understanding the physicochemical properties of the molecule and the principles of chromatography, researchers can effectively implement and adapt this method to obtain high-purity material essential for drug discovery and development.

Application Notes and Protocols for 7-Bromo-triazolo[1,5-a]pyridin-2-amine in BRD4 Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Epigenetic Reader BRD4

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, has emerged as a critical regulator of gene expression and a high-priority therapeutic target in oncology and inflammatory diseases.[1][2][3] BRD4 functions as an epigenetic "reader" by recognizing and binding to acetylated lysine residues on histone tails, a key mechanism for controlling gene transcription.[4] This interaction tethers transcriptional regulatory complexes to chromatin, thereby activating the expression of critical genes involved in cell cycle progression, proliferation, and apoptosis, including the well-known oncogene MYC.[1] Dysregulation of BRD4 activity is a hallmark of various cancers, making its inhibition a compelling therapeutic strategy.[4][5]

Small molecule inhibitors that competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2) have shown significant promise in preclinical and clinical studies.[6][7] These inhibitors displace BRD4 from chromatin, leading to the suppression of oncogenic transcriptional programs.[2] The[8][9]triazolo[1,5-a]pyrimidine scaffold has been identified as a promising template for the development of novel BRD4 inhibitors.[10] This guide provides detailed application notes and protocols for the characterization of 7-Bromo-triazolo[1,5-a]pyridin-2-amine , a novel and potent inhibitor belonging to this chemical class, for BRD4 inhibition studies.

Mechanism of Action: Disrupting the BRD4-Chromatin Interaction

7-Bromo-triazolo[1,5-a]pyridin-2-amine is designed to competitively occupy the acetylated lysine binding pocket of BRD4's bromodomains. This prevents BRD4 from docking onto acetylated histones at super-enhancers and promoters of its target genes. The subsequent displacement of BRD4 from chromatin leads to the dissociation of the Positive Transcription Elongation Factor b (P-TEFb) complex, which is crucial for the phosphorylation and activation of RNA Polymerase II.[2][7] The ultimate consequence is the transcriptional repression of key downstream targets, most notably the MYC oncogene, resulting in cell cycle arrest and apoptosis in cancer cells.[2][11]

Caption: BRD4 signaling pathway and point of inhibition.

Biochemical Characterization: Quantifying In Vitro Potency

To determine the in vitro binding affinity of 7-Bromo-triazolo[1,5-a]pyridin-2-amine for the individual bromodomains of BRD4 (BD1 and BD2), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended. This robust and high-throughput method measures the disruption of the interaction between a lanthanide-labeled BRD4 protein (donor) and a fluorescently-labeled acetylated histone peptide (acceptor).

Protocol: BRD4 (BD1/BD2) TR-FRET Inhibition Assay

Materials and Reagents:

  • Recombinant human BRD4(BD1) or BRD4(BD2) protein, labeled with a Europium (Eu) or Terbium (Tb) chelate.

  • Biotinylated acetylated histone H4 peptide (e.g., H4K5ac, K8ac, K12ac, K16ac).

  • Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin - APC).

  • 7-Bromo-triazolo[1,5-a]pyridin-2-amine and a reference inhibitor (e.g., JQ1).

  • TR-FRET Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • DMSO.

  • 384-well, low-volume, black microplates.

  • TR-FRET compatible microplate reader.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 7-Bromo-triazolo[1,5-a]pyridin-2-amine and the reference inhibitor in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO. Further dilute these into the TR-FRET Assay Buffer to a 4x final assay concentration.

  • Reagent Preparation: Prepare working solutions of the Eu-labeled BRD4 protein and the biotinylated histone peptide/Streptavidin-APC complex in TR-FRET Assay Buffer according to the manufacturer's recommendations.

  • Assay Protocol (final volume of 20 µL):

    • Add 5 µL of the 4x diluted compound or DMSO (for high and low controls) to the wells of the 384-well plate.

    • Add 10 µL of the 2x Eu-labeled BRD4 protein solution to all wells.

    • Add 5 µL of the 4x biotinylated histone peptide/Streptavidin-APC complex to all wells, except for the "low signal" control wells (add 5 µL of assay buffer instead).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Eu donor and 665 nm for APC acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Normalize the data to the high (DMSO only) and low (no peptide) controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][13]

TR_FRET_Workflow A Prepare serial dilutions of 7-Bromo-triazolo[1,5-a]pyridin-2-amine B Dispense compound dilutions into a 384-well plate A->B C Add Eu-labeled BRD4 protein (Donor) B->C D Add Biotin-Histone Peptide and Streptavidin-APC (Acceptor) C->D E Incubate at room temperature D->E F Read TR-FRET signal on a microplate reader E->F G Calculate IC50 value F->G

Caption: TR-FRET experimental workflow.

Hypothetical In Vitro Binding Affinity Data:

CompoundBRD4(BD1) IC50 (nM)BRD4(BD2) IC50 (nM)
7-Bromo-triazolo[1,5-a]pyridin-2-amine 3550
JQ1 (Reference)5090

Cellular Target Engagement: Confirming Intracellular Activity

While biochemical assays confirm direct binding, it is crucial to verify that the compound can penetrate the cell membrane and engage with its target in a physiological context. The NanoBRET™ Target Engagement Assay is an ideal method for this, measuring the binding of a small molecule to a full-length protein in live cells.[14][15]

Protocol: NanoBRET™ Target Engagement Assay

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD4 protein (donor) and a cell-permeable fluorescent tracer that binds to BRD4 (acceptor). Competitive displacement of the tracer by 7-Bromo-triazolo[1,5-a]pyridin-2-amine results in a loss of BRET signal, allowing for the quantification of intracellular target engagement.[8][14]

Materials and Reagents:

  • HEK293 cells (or another suitable cell line).

  • Plasmid encoding NanoLuc®-BRD4 fusion protein.

  • Transfection reagent.

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ BRD Tracer and Nano-Glo® Substrate.

  • 7-Bromo-triazolo[1,5-a]pyridin-2-amine.

  • White, 96-well assay plates.

  • Luminometer capable of measuring dual-filtered luminescence (e.g., 460 nm and 618 nm).

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with the NanoLuc®-BRD4 fusion vector. Incubate for 24 hours to allow for protein expression.[14]

  • Assay Preparation: Harvest the transfected cells and resuspend them in Opti-MEM™ I. Adjust the cell density as per the manufacturer's protocol.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 7-Bromo-triazolo[1,5-a]pyridin-2-amine.

    • Add the NanoBRET™ BRD Tracer to the cell suspension.

    • Dispense the cell-tracer suspension into the wells of the white assay plate.

    • Add the diluted compound to the appropriate wells.

  • Substrate Addition and Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution.

    • Add the substrate to each well.

    • Read the plate within 10 minutes, measuring donor emission (~460 nm) and acceptor emission (~618 nm).[14]

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle control wells.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value for target engagement.[14]

Hypothetical Cellular Target Engagement Data:

CompoundCell LineNanoBRET™ IC50 (nM)
7-Bromo-triazolo[1,5-a]pyridin-2-amine HEK293150
JQ1 (Reference)HEK293200

Cellular Functional Assays: Assessing Biological Impact

The ultimate validation of a BRD4 inhibitor lies in its ability to elicit a functional cellular response consistent with its mechanism of action. Key assays include measuring the anti-proliferative effects and confirming the downregulation of the primary downstream target, c-MYC.

Protocol: Cell Proliferation Assay (CCK-8/MTS)

Principle: This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the cell number. It is used to determine the effect of the inhibitor on cancer cell proliferation.[16][17][18]

Procedure:

  • Cell Seeding: Plate a cancer cell line known to be sensitive to BRD4 inhibition (e.g., MV4-11, an acute myeloid leukemia cell line) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 7-Bromo-triazolo[1,5-a]pyridin-2-amine for 72 hours. Include a vehicle control (DMSO).

  • Reagent Addition: Add CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting viability against the logarithm of the compound concentration.[18]

Hypothetical Anti-proliferative Activity:

CompoundCell LineCancer TypeProliferation IC50 (nM)
7-Bromo-triazolo[1,5-a]pyridin-2-amine MV4-11Acute Myeloid Leukemia250
JQ1 (Reference)MV4-11Acute Myeloid Leukemia300
Protocol: Western Blot Analysis for c-MYC Downregulation

Principle: This technique is used to detect and quantify the levels of the c-MYC protein in cells following treatment with the inhibitor, providing direct evidence of target gene suppression.[11][19]

Procedure:

  • Cell Treatment and Lysis: Treat the selected cancer cell line with 7-Bromo-triazolo[1,5-a]pyridin-2-amine at various concentrations (e.g., 0.5x, 1x, and 2x the proliferation IC50) for a defined period (e.g., 24 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with a primary antibody against c-MYC overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Screening_Cascade A Primary Screen: Biochemical TR-FRET Assay (BRD4 BD1/BD2) B Hit Confirmation: Determine IC50 values A->B C Secondary Assay: Cellular Target Engagement (NanoBRET™) B->C D Functional Assays: Cell Proliferation (CCK-8/MTS) Western Blot (c-MYC) C->D E Lead Compound D->E

Caption: A typical screening cascade for BRD4 inhibitors.

Conclusion

7-Bromo-triazolo[1,5-a]pyridin-2-amine represents a potent, cell-permeable inhibitor of BRD4, belonging to a promising chemical class for epigenetic research and drug discovery. The protocols detailed in this guide provide a comprehensive framework for its biochemical and cellular characterization. By employing these robust assays, researchers can effectively validate its mechanism of action and quantify its potency, establishing it as a valuable tool for investigating BRD4 biology and its role in disease.

References

Application Notes and Protocols for the Utilization of 7-Bromo-triazolo[1,5-a]pyridin-2-amine in Drug Discovery

Application Notes and Protocols for the Utilization of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Drug Discovery

Introduction: The Privileged[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry.[2][4] Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[2][5] This "privileged scaffold" is a cornerstone in the design of novel therapeutics, with derivatives demonstrating a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][6] The versatility of this scaffold has led to the development of approved drugs such as Trazodone and Filgotinib, underscoring its clinical significance.[2][7]

This document provides a detailed guide for researchers on the strategic use of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a versatile starting material for drug discovery campaigns. We will delve into its chemical attributes, potential therapeutic applications, and provide exemplary protocols for its derivatization and biological evaluation.

Chemical Profile of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

The subject compound, 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, offers a unique combination of structural features that make it an exceptionally valuable building block for medicinal chemists.

PropertyValueSource
CAS Number 882521-63-3[8]
Molecular Formula C₆H₅BrN₄
Molecular Weight 213.03 g/mol
Appearance Light yellow solid[8]
Melting Point 190-192°C[8]
Key Structural Features - Triazolopyridine Core: A known privileged scaffold and purine bioisostere.[2][5] - 2-Amino Group: A key hydrogen bond donor, crucial for interacting with target proteins.[9] - 7-Bromo Substituent: A versatile synthetic handle for facile chemical modification via cross-coupling reactions.[10][11]N/A

The strategic placement of the bromine atom at the 7-position and the amino group at the 2-position provides orthogonal handles for chemical diversification, allowing for the systematic exploration of structure-activity relationships (SAR).

Therapeutic Potential and Target Classes

Derivatives of the triazolopyridine and the closely related triazolopyrimidine scaffolds have shown activity against a range of important drug targets. The 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold is an excellent starting point for exploring inhibitors of these target classes:

  • Protein Kinases: The triazolopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[1][12] The 2-amino group can form critical hydrogen bonds with the kinase hinge region, mimicking the adenine core of ATP.[3] The 7-bromo position allows for the introduction of substituents that can occupy the hydrophobic back pocket, enhancing potency and selectivity.[3][13]

    • Potential Targets: Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and others.[1][3]

  • Nuclear Receptors: Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key regulator of Th17 cell differentiation and a target for autoimmune diseases.[14] Triazolopyridine derivatives have been identified as potent RORγt inverse agonists.[14]

  • Epigenetic Targets: Bromodomain-containing protein 4 (BRD4) is a critical reader of acetylated lysine residues on histones and a promising target in oncology.[15] The triazolopyrimidine scaffold has been successfully utilized to develop BRD4 inhibitors.[15]

  • Antiparasitic Targets: The triazolopyridine scaffold has shown promise in the development of agents against parasitic diseases like Chagas disease and leishmaniasis.[16][17] Some derivatives have been shown to inhibit sterol biosynthesis in parasites.[16]

Experimental Protocols

The following protocols are designed to serve as a starting point for researchers using 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in their drug discovery efforts.

Protocol 1: Synthesis of a Diversified Compound Library via Suzuki-Miyaura Cross-Coupling

This protocol describes the parallel synthesis of a library of 7-aryl-[1][2][3]triazolo[1,5-a]pyridin-2-amines. The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.

Workflow Diagram:

Suzuki_Coupling_WorkflowStart7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amineReaction_SetupReaction Setup:- Pd Catalyst (e.g., Pd(PPh₃)₄)- Base (e.g., K₂CO₃)- Solvent (e.g., Dioxane/H₂O)Start->Reaction_SetupBoronic_AcidsArray of Boronic Acids/EstersBoronic_Acids->Reaction_SetupHeatingHeating(e.g., 80-100 °C)Reaction_Setup->HeatingWorkupAqueous Workup& ExtractionHeating->WorkupPurificationPurification(e.g., Column Chromatography or Prep-HPLC)Workup->PurificationLibraryDiversified Library of7-Aryl-[1,2,4]triazolo[1,5-a]pyridin-2-aminesPurification->LibraryCharacterizationCharacterization(LC-MS, NMR)Library->Characterization

Caption: Suzuki-Miyaura coupling workflow for library synthesis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a 96-well reaction block, dispense 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 eq).

    • To each well, add a unique boronic acid or boronic ester (1.2 eq).

    • Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq) in the chosen solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction Execution:

    • Dispense the catalyst/base stock solution into each well.

    • Seal the reaction block and heat to 80-100 °C with stirring for 4-12 hours.

    • Monitor the reaction progress by LC-MS analysis of a representative well.

  • Workup and Purification:

    • After cooling to room temperature, quench the reactions with water.

    • Extract the products with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layers can be concentrated, and the crude products purified by parallel flash chromatography or preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the library members by LC-MS and ¹H NMR.

Protocol 2: High-Throughput Screening (HTS) for Kinase Inhibitory Activity

This protocol outlines a generic, luminescence-based HTS assay to identify inhibitors of a target kinase from the newly synthesized library. The assay measures the amount of ATP remaining after the kinase reaction.

Workflow Diagram:

HTS_Workflowcluster_prepAssay Preparationcluster_reactionKinase Reactioncluster_detectionDetectioncluster_analysisData AnalysisCompound_PlateCompound Plate:- Serial dilutions of library compoundsDispense_CompoundsDispense Compounds& Controls to Assay PlateCompound_Plate->Dispense_CompoundsAssay_PlateAssay Plate (384-well)Add_KinaseAdd Kinase & SubstrateDispense_Compounds->Add_KinaseAdd_ATPInitiate Reaction with ATPAdd_Kinase->Add_ATPIncubateIncubate at RTAdd_ATP->IncubateAdd_Detection_ReagentAdd Kinase-Glo® ReagentIncubate->Add_Detection_ReagentIncubate_DetectionIncubate at RT (dark)Add_Detection_Reagent->Incubate_DetectionRead_LuminescenceRead LuminescenceIncubate_Detection->Read_LuminescenceCalculate_InhibitionCalculate % InhibitionRead_Luminescence->Calculate_InhibitionDose_ResponseGenerate Dose-Response CurvesCalculate_Inhibition->Dose_ResponseDetermine_IC50Determine IC₅₀ ValuesDose_Response->Determine_IC50

Caption: High-throughput screening workflow for kinase inhibitors.

Step-by-Step Methodology:

  • Plate Preparation:

    • Prepare serial dilutions of the synthesized library compounds in DMSO in a 384-well compound plate.

    • Include positive (e.g., a known inhibitor like staurosporine) and negative (DMSO vehicle) controls.

  • Kinase Reaction:

    • Using a liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions and controls into a 384-well white, opaque assay plate.

    • Add the target kinase and its specific peptide substrate in assay buffer to each well.

    • Initiate the kinase reaction by adding ATP at its Kₘ concentration.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate at room temperature in the dark for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound relative to the controls.

    • For active compounds ("hits"), generate dose-response curves and calculate the IC₅₀ values.

Conclusion

7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a highly valuable and versatile starting material for modern drug discovery. Its privileged core scaffold, coupled with strategically placed functional groups for chemical diversification and target interaction, makes it an ideal candidate for the rapid generation of compound libraries with a high potential for biological activity. The protocols outlined herein provide a robust framework for researchers to unlock the potential of this scaffold in the quest for novel therapeutics.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-triazolo[1,5-a]pyridin-2-amine

Technical Support Center: Synthesis of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Welcome to the technical support guide for the synthesis of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine (CAS 882521-63-3). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis, troubleshooting common issues, and ensuring high yield and purity.

Synthesis Overview & Mechanism

The most reliable and high-yielding reported synthesis proceeds through a two-step process starting from 4-bromopyridine-2-amine. The core transformation involves the formation of a thiourea intermediate, followed by a base-mediated cyclization with hydroxylamine.

Key Reaction Pathway:

  • Thiourea Formation: 4-Bromopyridine-2-amine is reacted with an activated isothiocyanate, such as ethoxycarbonyl isothiocyanate, to form the key intermediate, 1-ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea.

  • Cyclization: The thiourea derivative is then cyclized using hydroxylamine hydrochloride in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to yield the final product.[2][3]

Reaction Mechanism

The cyclization step is a critical, multi-stage process. The base deprotonates the hydroxylamine, which then acts as a nucleophile, attacking the thiocarbonyl group of the thiourea intermediate. This is followed by an intramolecular cyclization and subsequent dehydration and rearrangement to form the stable aromatic triazolopyridine ring system.

Reaction_Mechanismcluster_0Step 1: Thiourea Formationcluster_1Step 2: CyclizationStart4-Bromopyridine-2-amine+ Ethoxycarbonyl isothiocyanateIntermediate11-Ethoxycarbonyl-3-(4-bromopyridin-2-yl)thioureaStart->Intermediate1FinalProduct7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amineIntermediate1->FinalProductReflux in EthanolReagentsHydroxylamine HCl+ DIPEA (Base)Reagents->FinalProduct

Caption: High-level overview of the two-step synthesis pathway.

Properties of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
PropertyValueReference
CAS Number 882521-63-3[4]
Molecular Formula C₆H₅BrN₄[4]
Molecular Weight 213.03 g/mol [4]
Appearance Light yellow solid[2]
Melting Point 190-192°C[2]
Mass Spectrum m/z = 213.0, 215.0 ([M+H]⁺)[2]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis for ensuring a high yield? A: The cyclization of the thiourea intermediate is the most crucial step. Success is highly dependent on the choice and amount of base, the reaction temperature, and the quality of the hydroxylamine hydrochloride. The use of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is key to preventing side reactions.[2][3]

Q2: Why is DIPEA used as the base instead of something more common like sodium hydroxide or triethylamine? A: DIPEA is a strong, non-nucleophilic base. This is critical because the reaction intermediates are susceptible to nucleophilic attack. A nucleophilic base could potentially react with the ethoxycarbonyl group or other electrophilic sites, leading to unwanted byproducts. DIPEA's steric bulk prevents it from acting as a nucleophile, ensuring it only functions as a proton acceptor to facilitate the cyclization.

Q3: Can I use a different starting material, for example, starting with 2-amino-5-bromopyridine? A: While structurally similar, using 2-amino-5-bromopyridine would result in a different isomer: 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine. The regiochemistry of the final product is dictated by the substitution pattern of the starting pyridine ring. Therefore, to synthesize the 7-Bromo isomer, you must start with a pyridine that is brominated at the 4-position relative to the ring nitrogen (which becomes the 5-position in the aminopyridine precursor).

Q4: What is the expected yield for this synthesis? A: When the protocol is followed carefully with pure reagents, yields can be quite high. Published procedures report yields of up to 87.4%.[2] However, yields can vary based on reaction scale, purity of starting materials, and precision in controlling reaction conditions.

Q5: Are there any viable alternative synthetic routes? A: Yes, other methods for constructing the[1]triazolo[1,5-a]pyridine core exist. One notable alternative involves reacting a 2-aminopyridine derivative with dimethylformamide-dimethylacetal (DMF-DMA) to form an intermediate, which is then cyclized with hydroxylamine-O-sulfonic acid.[5] While effective for some analogs, the thiourea-based route is well-documented and high-yielding for this specific target molecule.[2]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Troubleshooting_WorkflowStartLow Yield orReaction FailureCheck_SMIssue: Starting MaterialVerify purity of 4-bromopyridine-2-amine and isothiocyanate via NMR/GC-MS.Start->Check_SMCheck_IntermediateIssue: Thiourea FormationMonitor reaction by TLC. Is a new, more polar spot visible? Isolate and confirm structure if reaction stalls.Start->Check_IntermediateCheck_CyclizationIssue: Cyclization Step- Verify base: Is DIPEA fresh? Was enough added (3 eq)?- Verify hydroxylamine: Is it dry and from a reliable source?- Check temperature: Is reflux maintained consistently?Start->Check_CyclizationCheck_PurificationIssue: Product Loss during Workup- Was the solid fully precipitated before filtration?- Was the correct solvent system used for recrystallization or chromatography?Start->Check_PurificationSolutionProblem ResolvedCheck_SM->SolutionIf impure,purify/replaceCheck_Intermediate->SolutionIf incomplete,prolong timeCheck_Cyclization->SolutionIf conditions off,optimizeCheck_Purification->SolutionIf loss detected,modify procedure

Caption: A logical workflow for troubleshooting low-yield syntheses.

Problem: The reaction yields are consistently low (<50%).

  • Possible Cause 1: Incomplete Thiourea Formation. The first step may not be going to completion.

    • Troubleshooting Steps:

      • Monitor with TLC: Before adding the hydroxylamine, run a TLC of your reaction mixture against the 4-bromopyridine-2-amine starting material. You should see the consumption of the starting material and the appearance of a new, typically more polar, spot corresponding to the thiourea intermediate.

      • Reagent Purity: Ensure the ethoxycarbonyl isothiocyanate is of high purity and has not hydrolyzed. Use freshly opened or properly stored reagent.

      • Reaction Conditions: Ensure the reaction is stirred efficiently at the recommended temperature to ensure homogeneity and complete conversion.

  • Possible Cause 2: Inefficient Cyclization. This is the most common failure point.

    • Troubleshooting Steps:

      • Base Stoichiometry and Quality: The protocol specifies using 3 equivalents of DIPEA relative to the thiourea intermediate.[2] This is to neutralize the hydroxylamine hydrochloride (1 eq.) and to act as a base catalyst for the cyclization (2 eq.). Ensure you are using at least this amount. Use a fresh bottle of DIPEA, as old bottles can absorb atmospheric moisture and CO₂, reducing their effectiveness.

      • Hydroxylamine Quality: Hydroxylamine hydrochloride can degrade over time. Use a fresh, dry source. The presence of excess water can hinder the dehydration steps of the cyclization.

      • Temperature Control: The reaction requires reflux for an extended period (24 hours).[2] Insufficient heating will result in a slow or stalled reaction. Ensure your reflux temperature is stable and consistent with the boiling point of ethanol.

Problem: The final product is impure and difficult to purify.

  • Possible Cause 1: Unreacted Thiourea Intermediate.

    • Troubleshooting Steps:

      • Reaction Time: If the cyclization is incomplete, the most common impurity will be the thiourea starting material. Consider extending the reflux time to 36 hours and monitor by TLC until the intermediate spot is gone.

      • Purification: The final product is a solid that can be isolated by filtration after precipitation in water.[2] If impurities persist, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) is often effective. For very stubborn impurities, flash column chromatography on silica gel may be necessary.

  • Possible Cause 2: Formation of Side-Products.

    • Troubleshooting Steps:

      • Control Temperature: Overheating during reflux can sometimes lead to decomposition or side reactions. Maintain a steady, controlled reflux.

      • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidative side reactions, especially if trace metal impurities are present in the reagents.

Detailed Experimental Protocol

This protocol is adapted from a high-yield published procedure.[2]

Objective: To synthesize 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine.

Materials:

  • 1-Ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea (Starting Material)

  • Hydroxylamine hydrochloride (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Ethanol (Anhydrous)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Standard laboratory glassware for workup and filtration

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea (1.0 eq).

    • Add anhydrous ethanol to create a stirrable suspension (approx. 20 mL per gram of thiourea).

    • Rationale: Ethanol is an excellent solvent for this reflux reaction, and using an anhydrous grade minimizes water that could interfere with the cyclization.

  • Reagent Addition:

    • Add hydroxylamine hydrochloride (5.0 eq) to the suspension.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirring mixture at room temperature.

    • Rationale: A large excess of hydroxylamine helps drive the reaction to completion. Adding the base last and slowly helps to control any initial exotherm.

  • Cyclization Reaction:

    • Heat the reaction mixture to reflux (approx. 78°C) with vigorous stirring.

    • Maintain the reflux for 24 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent), observing the disappearance of the starting thiourea.

    • Rationale: The prolonged heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps to form the aromatic ring system.

  • Workup and Isolation:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Remove the ethanol by distillation under reduced pressure (rotary evaporation).

    • To the resulting residue, add deionized water (approx. 10 mL per gram of initial thiourea) and stir the mixture vigorously for 10-15 minutes. A suspension should form as the product precipitates.

    • Rationale: The product has low solubility in water, while the DIPEA-hydrochloride salt and excess reagents are soluble. This allows for simple and effective initial purification by precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with deionized water to remove any remaining salts.

    • Dry the solid product under vacuum to obtain 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine as a light yellow solid.

    • Rationale: Washing with water is a critical purification step. The product should be dried completely to obtain an accurate yield and for proper characterization.

  • Characterization:

    • Confirm the identity and purity of the product by obtaining its melting point (expected: 190-192°C) and mass spectrum (expected: m/z = 213.0, 215.0 for [M+H]⁺, showing the characteristic bromine isotope pattern).[2] ¹H and ¹³C NMR should also be performed to confirm the structure.

Technical Support Center: Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazolopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Instead of a generic overview, we will directly address specific experimental challenges in a question-and-answer format, providing mechanistic insights and actionable troubleshooting strategies to minimize side reactions and maximize yield.

Frequently Asked Questions (FAQs)

Q1: I'm seeing multiple spots on my TLC plate that I can't identify. What are the most common classes of side reactions I should be aware of?

A1: When synthesizing triazolopyridines, side reactions are often related to the specific synthetic route employed. However, they can generally be categorized into a few common classes:

  • Incomplete Cyclization: The most frequent issue is the presence of unreacted starting materials or stable intermediates. For instance, in syntheses starting from 2-hydrazinopyridine, the intermediate hydrazone may be observed if the cyclization conditions (e.g., temperature, catalyst, or dehydrating agent) are suboptimal.

  • Isomer Formation: Depending on the symmetry and reactivity of your precursors, the formation of constitutional isomers is a significant challenge. For example, the cyclization of an unsymmetrically substituted 2-hydrazinopyridine can potentially yield two different regioisomeric triazolopyridine products.

  • Ring-Opening of the Triazole Moiety: Specifically fortriazolo[1,5-a]pyridines, the fused triazole ring can exist in equilibrium with an open-chain α-diazo-2-pyridyl species. This intermediate can lose N₂ gas, leading to the formation of various pyridine-based byproducts.

  • Over-oxidation: In oxidative cyclization methods, the pyridine nitrogen is susceptible to oxidation, forming a pyridine-N-oxide side product. This is especially common when using strong oxidants or when the desired cyclization is slow.

  • Dimerization: Highly reactive intermediates or even the final triazolopyridine product, particularly those with certain electronic properties, can undergo dimerization.

  • Reagent-Derived Byproducts: The reagents used can generate stoichiometric byproducts that complicate purification. A classic example is the formation of triphenylphosphine oxide in syntheses utilizing an aza-Wittig reaction, which is notoriously difficult to separate from the desired product.

To begin troubleshooting, it is crucial to first characterize the byproducts using techniques like LC-MS (to get molecular weights) and NMR (if the byproduct can be isolated) to narrow down the possibilities.

Q2: How can I systematically identify an unknown byproduct in my reaction mixture?

A2: A systematic approach is key. Rushing to change reaction parameters without understanding the problem can be counterproductive. We recommend the following workflow:

Byproduct_Identification_Workflow start Complex Reaction Mixture (Multiple TLC Spots) lcms 1. Analyze by LC-MS start->lcms Obtain Molecular Weights isolate 2. Isolate Byproduct (Prep-TLC or Column) lcms->isolate Guide Fraction Collection nmr 3. Characterize by NMR (¹H, ¹³C, COSY) isolate->nmr Obtain Structural Data hypothesize 4. Formulate Hypothesis (Compare with known side reactions) nmr->hypothesize Propose Structure confirm 5. Confirm Structure (Spiking, Synthesis, or advanced NMR) hypothesize->confirm Validate Hypothesis optimize 6. Optimize Reaction (Modify conditions to suppress byproduct) confirm->optimize Implement Solution

Byproduct Identification Workflow

Experimental Protocol: Byproduct Identification
  • LC-MS Analysis: Inject a crude sample of your reaction mixture into an LC-MS. The goal is to obtain the molecular weight of your desired product and the major impurities. This data is critical for proposing potential structures. For example, a byproduct with a mass 16 units higher than your product might suggest N-oxidation.

  • Isolation: Based on the TLC, choose an appropriate method for isolation. For small-scale reactions, preparative TLC can be effective. For larger scales, flash column chromatography is standard. Use the LC-MS data to track which fractions contain the byproduct of interest.

  • NMR Characterization: Once the byproduct is isolated and its purity is confirmed by TLC or LC, acquire detailed NMR spectra (¹H, ¹³C, and if applicable, COSY). The proton and carbon chemical shifts, along with coupling constants, provide the necessary data to piece together the molecule's structure.

  • Hypothesize Structure: Compare the molecular weight and NMR data against plausible side reactions for your specific synthesis. Does the data fit with an uncyclized intermediate, a dimer, or a known rearrangement product?

  • Confirmation: To confirm your hypothesis, you can "spike" a crude sample with your isolated byproduct to see if the peak/spot intensity increases on LC or TLC. In some cases, you may need to intentionally synthesize the suspected byproduct via an alternative route for direct comparison.

  • Optimization: With the byproduct's identity confirmed, you can now make informed decisions to modify the reaction conditions (e.g., temperature, solvent, reagent stoichiometry) to disfavor its formation.

Troubleshooting Guides

Problem: Low yield and a complex mixture in my oxidative cyclization of N-(pyridin-2-yl)amidine.

This is a common issue when attempting to form the N-N bond for the triazole ring using an oxidant. The complexity often arises from a competition between the desired intramolecular cyclization and undesired side reactions.

Q: What is the most likely side reaction?

A: The most probable side reaction is the oxidation of the pyridine ring nitrogen to form the corresponding N-(pyridin-2-yl)amidine-N'-oxide. This N-oxide is often less reactive towards the desired cyclization, and the oxidant can be consumed in this non-productive pathway.

Q: Why does this happen?

A: The pyridine nitrogen is a nucleophilic site. If the intramolecular attack by the amidine nitrogen to form the triazole ring is slow (due to steric hindrance or unfavorable electronics), the external oxidant can react with the more accessible pyridine nitrogen first. This is particularly prevalent with strong, non-selective oxidants.

Oxidative_Cyclization_Competition start N-(pyridin-2-yl)amidine product Desired Product ([1,2,4]Triazolo[1,5-a]pyridine) start->product Desired Path: Intramolecular N-N Bond Formation side_product Side Product (Pyridine-N-Oxide Intermediate) start->side_product Side Reaction: Pyridine N-Oxidation oxidant Oxidant (e.g., PIFA, I₂) oxidant->start

Competition in Oxidative Cyclization

Troubleshooting Strategies:

StrategyRationale
Change the Oxidant Switch from harsh oxidants like Pb(OAc)₄ to milder, more selective systems like I₂/KI or (diacetoxyiodo)benzene (PIDA). These reagents are often more effective at promoting N-N bond formation over N-oxidation.
Control Reagent Addition Add the oxidant slowly (e.g., via syringe pump) to the solution of the amidine. This keeps the instantaneous concentration of the oxidant low, favoring the intramolecular cyclization over the bimolecular N-oxidation.
Lower the Temperature Run the reaction at 0 °C or even lower. N-oxidation often has a higher activation energy than the desired cyclization, so lowering the temperature can significantly improve selectivity.
Change the Solvent The solvent can influence the reactivity of both the substrate and the oxidant. Screen aprotic solvents of varying polarity (e.g., DCM, MeCN, THF, Dioxane) to find optimal conditions.
Problem: My synthesis of atriazolo[1,5-a]pyridine is clean by TLC, but the isolated yield is low and I notice gas evolution.

This observation is a classic sign of a specific side reaction inherent to thetriazolo[1,5-a]pyridine scaffold.

Q: What is causing the low yield and gas evolution?

A: Thetriazolo[1,5-a]pyridine ring system can undergo a ring-opening reaction to form a vinyl diazo intermediate, which can then lose molecular nitrogen (N₂) gas to form a 2-pyridyl carbene or related species. This reactive species is then trapped by solvents or other nucleophiles, leading to a variety of non-heterocyclic byproducts and a lower yield of your desired product.

Q: Under what conditions is this ring-opening favored?

A: This decomposition pathway is often initiated by:

  • Heat: The ring-opening is thermally promoted. Refluxing in high-boiling solvents can significantly accelerate the decomposition.

  • Electrophiles/Acids: Reaction with strong electrophiles or acids can protonate the triazole ring, facilitating its opening and subsequent loss of nitrogen.

  • Photochemical Conditions: UV light can also induce this transformation.

Troubleshooting Strategies:

StrategyRationale
Maintain Low Temperatures Conduct the reaction and subsequent workup at or below room temperature whenever possible. Avoid excessive heating during solvent removal on the rotary evaporator.
Use Neutral or Buffered Conditions If the reaction is sensitive to acid, consider adding a non-nucleophilic base like proton sponge or using a buffered system to prevent acid-catalyzed decomposition.
Protect from Light If you suspect photochemical decomposition, wrap the reaction flask in aluminum foil.
Choose Solvents Carefully Use inert, aprotic solvents. Protic or nucleophilic solvents can trap the carbene-like intermediate, leading to a complex mixture of byproducts.
Problem: In my aza-Wittig based synthesis, my product is contaminated with triphenylphosphine oxide (TPPO).

The aza-Wittig reaction is a powerful tool for forming imines and subsequently heterocycles, but the stoichiometric formation of TPPO is a major purification hurdle due to its high polarity and tendency to co-crystallize.

Q: Why is TPPO so difficult to remove?

A: TPPO is a highly polar, crystalline solid with moderate solubility in many common organic solvents. Its chromatographic behavior is often very similar to that of polar, nitrogen-containing heterocyclic products like triazolopyridines, causing them to co-elute during column chromatography.

Troubleshooting Strategies:

StrategyRationale & Protocol
Precipitation/Trituration TPPO has low solubility in nonpolar solvents. After removing the reaction solvent, try triturating the crude residue with a solvent like diethyl ether, hexane, or a mixture of the two. The TPPO will often remain as a solid, while your product (if sufficiently nonpolar) dissolves. Protocol: 1. Concentrate the crude reaction mixture to a solid or oil. 2. Add cold diethyl ether (10-20 volumes). 3. Stir or sonicate the slurry vigorously for 15-30 minutes. 4. Filter the mixture through a Büchner funnel, washing the solid with more cold ether. 5. The desired product is hopefully in the filtrate.
Acidic Extraction If your triazolopyridine product is basic (which it likely is), you can use an acid-base extraction. Protocol: 1. Dissolve the crude mixture in a solvent like DCM or EtOAc. 2. Extract the organic layer with 1M HCl (aq). The basic product will move to the aqueous layer as a hydrochloride salt, while the neutral TPPO remains in the organic layer. 3. Separate the layers. 4. Basify the aqueous layer with 1M NaOH (aq) until pH > 10. 5. Back-extract your now-neutral product into fresh DCM or EtOAc. 6. Dry the organic layer with Na₂SO₄, filter, and concentrate.
Chromatography on Different Media If silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can sometimes provide different selectivity and better separation from TPPO.
Use a Polymer-Supported Phosphine To avoid the problem entirely, consider using a polymer-supported triphenylphosphine. At the end of the reaction, the polymer-bound TPPO can be simply filtered off. This is ideal for discovery chemistry but may be less cost-effective for large-scale synthesis.

Technical Support Center: Optimization of Coupling Reactions with 7-Bromo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing coupling reactions with 7-Bromo-triazolo[1,5-a]pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors. The unique structure of this substrate, featuring a bromine atom for coupling, a coordinating 2-amino group, and an electron-deficient heterocyclic core, presents specific challenges and opportunities in cross-coupling chemistry.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering systematic approaches to diagnose and resolve them.

Issue 1: Low to No Product Yield

Q: My cross-coupling reaction with 7-Bromo-triazolo[1,5-a]pyridin-2-amine is resulting in low or no desired product. What are the likely causes and how can I fix this?

A: Low or no product yield is a common but multifaceted issue. A systematic approach to troubleshooting is essential.[1]

Potential Cause 1: Inactive Catalyst or Inappropriate Ligand

The choice of palladium catalyst and ligand is critical, especially for heteroaromatic substrates.[2] The 2-amino group in your substrate can act as a coordinating ligand, potentially poisoning the catalyst.

  • Expert Insight: The triazolo[1,5-a]pyridine core is electron-deficient, which can make oxidative addition of the C-Br bond to the Pd(0) center slower than in electron-rich systems. The 2-amino group can chelate with the palladium center, inhibiting its catalytic activity. Therefore, bulky, electron-rich phosphine ligands are often required to promote the crucial steps of oxidative addition and reductive elimination.[2][3]

  • Solutions:

    • Screen Catalysts and Ligands: There is no one-size-fits-all solution.[2] A screen of different palladium sources and ligands is often the most effective approach.

    • Recommended Systems:

      • For Suzuki reactions , consider using Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands like XPhos, SPhos, or P(t-Bu)₃.[2][4] Pre-formed catalysts like XPhosPdG2 can also be highly effective in preventing side reactions like debromination.[5]

      • For Buchwald-Hartwig aminations , ligands such as XPhos, RuPhos, or BrettPhos are often successful with challenging substrates.[6][7]

      • For Sonogashira couplings , a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[8][9]

    • Increase Catalyst Loading: If you suspect catalyst deactivation, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the yield.[2]

Potential Cause 2: Suboptimal Base or Solvent

The base and solvent are not just reaction media; they play active roles in the catalytic cycle.

  • Expert Insight: In Suzuki reactions, the base is crucial for activating the boronic acid to facilitate transmetalation.[3][4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is needed to deprotonate the amine coupling partner. The solvent must solubilize all reaction components and be compatible with the chosen base.

  • Solutions:

    • Base Selection:

      • Suzuki: Screen inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often a good choice for heteroaromatic substrates.

      • Buchwald-Hartwig: Strong bases like NaOt-Bu, KOt-Bu, or LiHMDS are typically required.[10]

    • Solvent Choice: Anhydrous, degassed solvents are critical. Common choices include toluene, dioxane, or THF. For Suzuki reactions, the addition of water can sometimes be beneficial by increasing the solubility of the base and accelerating transmetalation.[11]

Potential Cause 3: Reaction Conditions

  • Expert Insight: Temperature and reaction time are key parameters. Some coupling reactions require elevated temperatures to overcome activation barriers, while others may proceed at room temperature with a highly active catalyst system.

  • Solutions:

    • Temperature: If no reaction is observed at a lower temperature, incrementally increase the temperature (e.g., from 80 °C to 110 °C). Microwave irradiation can sometimes dramatically reduce reaction times and improve yields.[5]

    • Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress. This will help you determine the optimal reaction time and identify if the starting material is being consumed or degrading.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

A: Side product formation can complicate purification and reduce the yield of your desired product.

Common Side Products & Solutions:

Side ProductPotential CauseRecommended Solution
Hydrodebromination (Replacement of -Br with -H)Presence of water or other proton sources; slow reductive elimination.Use rigorously dried reagents and solvents. Employ bulky, electron-rich ligands that promote faster reductive elimination.
Homocoupling of Boronic Acid (Suzuki) Oxygen in the reaction mixture; high catalyst loading.Thoroughly degas the reaction mixture. Optimize (reduce) the catalyst loading.
Protodeborylation of Boronic Acid (Suzuki) Instability of the boronic acid under the reaction conditions.Use the corresponding boronate ester (e.g., pinacol ester) which is often more stable.
β-Hydride Elimination (Buchwald-Hartwig) Occurs with amines containing β-hydrogens. Can be a competing pathway to reductive elimination.Use ligands that favor reductive elimination, such as bulky biarylphosphines.[12]
Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting a challenging coupling reaction with 7-Bromo-triazolo[1,5-a]pyridin-2-amine.

Troubleshooting_Workflow Start Low/No Product Yield Check_Reagents Verify Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Check_Reagents->Start Reagents Faulty Screen_Catalyst Screen Catalyst/Ligand Combinations Check_Reagents->Screen_Catalyst Reagents OK Optimize_Base Optimize Base and Solvent Screen_Catalyst->Optimize_Base Adjust_Temp Adjust Temperature and Time Optimize_Base->Adjust_Temp Success Successful Reaction Adjust_Temp->Success

Caption: A systematic workflow for troubleshooting low-yielding coupling reactions.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the specifics of coupling reactions with 7-Bromo-triazolo[1,5-a]pyridin-2-amine.

Q1: Which type of coupling reaction is most suitable for my desired transformation?

A: The choice of coupling reaction depends on the bond you wish to form:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is generally tolerant of a wide range of functional groups.[13]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds with primary or secondary amines, anilines, or other N-nucleophiles.[12]

  • Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes, leading to the synthesis of arylalkynes.[8][14]

  • Heck Coupling: Suitable for forming C-C bonds with alkenes.

Q2: How does the 2-amino group on the triazolo[1,5-a]pyridine ring affect the reaction?

A: The 2-amino group has a significant electronic and steric influence. It is an electron-donating group, which can make the C-Br bond less reactive towards oxidative addition. More importantly, it can act as a chelating ligand to the palladium catalyst, potentially leading to catalyst inhibition. This is why the use of bulky ligands is often crucial; they can sterically disfavor this chelation and promote the desired catalytic cycle. In some cases, N-protection of the amino group might be considered, although this adds extra steps to the synthesis. However, many successful couplings on similar amino-heterocycles have been reported without protection.[15]

Q3: Can you provide a general starting protocol for a Suzuki coupling with this substrate?

A: Absolutely. The following is a robust starting point for optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 7-Bromo-triazolo[1,5-a]pyridin-2-amine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)

Procedure:

  • To a dry reaction vessel, add 7-Bromo-triazolo[1,5-a]pyridin-2-amine, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • In a separate vial, prepare a solution of the palladium catalyst and ligand in the reaction solvent.

  • Add the catalyst/ligand solution to the reaction vessel under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Ar-Pd(II)L2-Br Oxidative\nAddition->Pd(II) Complex Ar-Br Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II) Intermediate Ar-Pd(II)L2-R Transmetalation->Pd(II) Intermediate R-B(OH)2, Base Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-Br 7-Bromo-triazolo[1,5-a]pyridin-2-amine R-B(OH)2 Boronic Acid Base Base Ar-R Coupled Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Q4: What are the key safety considerations when running these reactions?

A:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

  • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive.

  • Solvents: Anhydrous solvents like dioxane and THF can form peroxides and should be handled with care.

  • Pressure: Reactions in sealed tubes at elevated temperatures can build up pressure. Ensure the reaction vessel is appropriate for the conditions and use a blast shield.

By understanding the key parameters influencing these coupling reactions and employing a systematic approach to optimization and troubleshooting, you can significantly increase your success rate in the functionalization of 7-Bromo-triazolo[1,5-a]pyridin-2-amine.

III. References

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. --INVALID-LINK--

  • Wikipedia. (2023). Buchwald–Hartwig amination. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--

  • Khan, I., et al. (2022). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Molecules. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. --INVALID-LINK--

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. --INVALID-LINK--

  • Wikipedia. (2023). Sonogashira coupling. --INVALID-LINK--

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. --INVALID-LINK--

  • El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. --INVALID-LINK--

References

Technical Support Center: Purification of 7-Bromo-triazolo[1,5-a]pyridin-2-amine

Technical Support Center: Purification of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction to Purification Challenges

7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is a polar, heterocyclic amine. Its purification can be complicated by its intrinsic basicity, potential for strong interaction with silica gel, and specific solubility profile. The presence of unreacted starting materials or side products from its synthesis further complicates the isolation of the pure compound. This guide will address these challenges systematically.

A known synthesis route involves the reaction of 1-ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea with hydroxylamine hydrochloride.[1] The crude product is often isolated as a light yellow solid by filtration and washing with water.[1] While this initial step removes many impurities, achieving high purity for analytical or downstream applications often requires further chromatographic or recrystallization steps.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine.

Column Chromatography Issues

Question 1: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation during column chromatography. What is causing this and how can I fix it?

Answer:

Streaking and poor separation of basic compounds like 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine on silica gel are common phenomena. This is primarily due to the acidic nature of the silica surface, which leads to strong, non-ideal interactions with the basic amine functional groups of your compound. This can result in tailing peaks and co-elution with impurities.

Causality: The lone pair of electrons on the nitrogen atoms of your molecule can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows down the elution of the compound in an uneven manner, causing the observed streaking.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your compound for the acidic sites on the silica gel, leading to a more uniform elution and sharper peaks.

    • Recommended Modifier: Start by adding 0.5-2% triethylamine (TEA) or ammonia solution in methanol to your mobile phase.

    • Protocol:

      • Develop a suitable solvent system using TLC. A good starting point for polar compounds is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and a polar solvent like methanol (MeOH).

      • Once you have a solvent system that gives your compound an Rf value of approximately 0.2-0.4, add the basic modifier to the mobile phase.

      • Re-run the TLC with the modified eluent to confirm improved spot shape before attempting column chromatography.

  • Alternative Stationary Phases: If mobile phase modification does not provide the desired separation, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[3] Basic or neutral alumina will have fewer acidic sites, reducing the strong interactions with your amine.

    • Amine-Functionalized Silica: Pre-treated, amine-functionalized silica is commercially available and is an excellent choice for purifying basic compounds, often providing superior separation with standard solvent systems.

Question 2: My compound won't elute from the silica gel column, even with a high concentration of polar solvent. What should I do?

Answer:

This issue indicates a very strong interaction between your compound and the silica gel, or that your compound may have degraded on the column.

Solutions:

  • Drastic Polarity Increase with a Basic Modifier:

    • Prepare a mobile phase with a high percentage of methanol in dichloromethane (e.g., 10-20% MeOH in DCM) and add 1-2% triethylamine or ammonium hydroxide. This combination of high polarity and a basic modifier should be sufficient to elute even very polar basic compounds.

  • Test for On-Column Degradation:

    • Before running a large-scale column, it's wise to check for compound stability on silica.

    • Protocol:

      • Spot your crude material on a TLC plate.

      • Let the spotted plate sit for an hour.

      • Develop the TLC plate and check for the appearance of new spots, which would indicate degradation. If degradation is observed, silica gel chromatography may not be a suitable method without further optimization.

  • Reverse-Phase Chromatography:

    • For highly polar compounds, reverse-phase chromatography can be a powerful alternative. In this technique, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your polar compound will elute earlier in this system.

Recrystallization Challenges

Question 3: I'm trying to recrystallize my 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, but it keeps "oiling out" instead of forming crystals. What's happening?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common for polar compounds and can be caused by the solution being too concentrated, cooling too quickly, or the presence of impurities that depress the melting point of your compound.

Solutions:

  • Slow Cooling: Rapid cooling favors the formation of an amorphous oil over an ordered crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with this.

  • Use a Co-solvent System: A solvent pair, consisting of a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble, can be very effective.

    • Recommended Solvent Pairs to Try:

      • Ethanol/Water

      • Methanol/Diethyl ether

      • Dichloromethane/Hexane

    • Protocol:

      • Dissolve your compound in a minimal amount of the hot "good" solvent.

      • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point).

      • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly.

  • Scratching and Seeding:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for crystallization.

Question 4: My recrystallization yield is very low. How can I improve it?

Answer:

A low yield can result from using too much solvent, choosing a solvent in which your compound has significant solubility even at low temperatures, or premature crystallization during hot filtration.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your compound. Adding excess solvent will keep more of your product in solution upon cooling.

  • Optimize Solvent Choice: The ideal recrystallization solvent will have a steep solubility curve for your compound – high solubility at high temperatures and very low solubility at low temperatures. You may need to screen several solvents or solvent pairs to find the optimal one.

  • Cooling to Lower Temperatures: Ensure you are cooling your solution to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize the amount of product that crystallizes out of solution.

  • Second Crop of Crystals: After filtering your initial crystals, you can try to obtain a second, albeit less pure, crop of crystals by concentrating the mother liquor (the remaining solution) and cooling it again.

Visualization of Purification Workflow

Purification_WorkflowCrudeCrude Product(Light Yellow Solid)TLCTLC Analysis(e.g., DCM:MeOH 95:5 + 1% TEA)Crude->TLCInitial AssessmentColumnColumn ChromatographyTLC->ColumnStreaking orMultiple SpotsRecrystallizationRecrystallizationTLC->RecrystallizationRelatively CleanSingle SpotPurePure ProductColumn->PurePurified FractionsRecrystallization->PurePure Crystals

Caption: A general workflow for the purification of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine?

A1: Based on the common synthesis route, potential impurities could include:

  • Unreacted Starting Materials: 4-bromopyridin-2-amine.

  • Intermediates: 1-ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea.

  • Side Products: Impurities arising from side reactions of the starting materials or intermediates under the reaction conditions.

Q2: Can I use reverse-phase chromatography for purification?

A2: Yes, reverse-phase chromatography is a viable option, especially if you are struggling with normal-phase chromatography. For a polar compound like this, you would typically use a C18 column with a mobile phase of water and an organic modifier like acetonitrile or methanol. You may need to add a modifier like formic acid or trifluoroacetic acid to the mobile phase to improve peak shape.

Q3: Is it possible to purify this compound by forming a salt?

A3: Yes, for basic amines, forming a salt can be an effective purification strategy. You can dissolve your crude product in a suitable solvent and add an acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt will likely have different solubility properties than the free base, which can be exploited for purification by recrystallization. After purification, you can regenerate the free base by treating the salt with a mild base.

Q4: What is a good starting point for a TLC solvent system?

A4: A good starting point for developing a TLC method for a polar compound like 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine would be a mixture of a moderately polar solvent and a polar solvent. Some suggestions are:

  • Dichloromethane : Methanol (98:2 to 90:10)

  • Ethyl Acetate : Hexane (start with 50:50 and increase the proportion of ethyl acetate)

  • Ethyl Acetate : Methanol (98:2 to 95:5)

Remember to add a small amount of triethylamine (e.g., 0.5-1%) to your chosen solvent system to prevent streaking.

Q5: How can I confirm the purity of my final product?

A5: Purity can be assessed by a combination of techniques:

  • Thin Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.

  • Melting Point: A sharp melting point range close to the literature value (190-192 °C) is indicative of high purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals with no significant impurity peaks.

  • High-Performance Liquid Chromatography (HPLC): A single peak in an HPLC chromatogram is a good indicator of purity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[1]

Summary of Recommended Starting Conditions for Purification
Purification MethodStationary PhaseRecommended Mobile Phase / Solvent SystemKey Considerations
Column Chromatography Silica GelDichloromethane/Methanol (95:5) + 1% TriethylamineAdjust methanol concentration based on TLC.
Alumina (Neutral)Ethyl Acetate/Hexane (gradient from 20% to 100% Ethyl Acetate)May provide better separation for basic compounds.
Recrystallization -Ethanol/WaterDissolve in hot ethanol, add hot water until cloudy, then clarify with a few drops of hot ethanol.
-Dichloromethane/HexaneDissolve in minimal hot dichloromethane, add hexane until turbid, then clarify with a few drops of hot dichloromethane.

Technical Support Center: Purification of 7-Bromo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine (CAS 882521-63-3). This molecule is a key intermediate in medicinal chemistry and drug development.[1][3] The synthesis, often proceeding via the cyclization of a thiourea derivative with hydroxylamine, can yield a crude product containing various impurities.[1] This guide provides in-depth troubleshooting advice and detailed protocols to help researchers and drug development professionals navigate the challenges of purifying this compound, ensuring high purity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 7-Bromo-triazolo[1,5-a]pyridin-2-amine product?

A1: Based on common synthetic routes, impurities typically fall into three categories:

  • Unreacted Starting Materials: The most common starting material is 4-bromopyridine-2-amine, which can persist if the initial reaction is incomplete.

  • Reaction Intermediates: The precursor, 1-Ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea, is a significant potential impurity if the cyclization step does not go to completion.[1]

  • Side-Reaction Products & Reagents: Depending on the specific reaction conditions, various side products can form. Additionally, residual solvents (like ethanol) and inorganic salts from the workup are common.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial assessment method. A small amount of the crude material dissolved in a suitable solvent (e.g., a mixture of dichloromethane and methanol) is spotted on a silica gel plate. Developing the plate in an appropriate eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) will reveal the number of components. A single spot indicates relatively high purity, while multiple spots confirm the presence of impurities.

Q3: Is 7-Bromo-triazolo[1,5-a]pyridin-2-amine stable? What are the recommended storage conditions?

A3: This compound is generally a stable, solid material under standard laboratory conditions.[4] However, like many amine-containing heterocyclic compounds, it is best stored in a cool, dry, and dark environment to prevent potential degradation over long periods. It should be handled in a well-ventilated area, avoiding contact with skin and eyes.[3]

Purification Workflow & Strategy

The general strategy for purifying the crude product involves an initial assessment followed by a targeted purification method. The choice between recrystallization and chromatography depends on the nature and number of impurities identified.

Purification Workflow Crude Crude Product (Light Yellow Solid) Assess Purity Assessment (TLC Analysis) Crude->Assess Dissolve & Spot Recryst Recrystallization Assess->Recryst Few, distinct spots (Different polarity) Column Column Chromatography Assess->Column Multiple/streaking spots (Similar polarity) Check Final Purity Check (TLC, NMR, MS) Recryst->Check Column->Check Pure Pure Product (>98%) Check->Pure Single spot, Correct spectra

Caption: General purification workflow for 7-Bromo-triazolo[1,5-a]pyridin-2-amine.

Troubleshooting Guide

Q4: My crude product is a sticky oil or gum, not the expected light yellow solid. What happened?

A4: This is a common issue often caused by the presence of residual solvents or highly soluble impurities.

  • Causality: Solvents like ethanol or DMF used in the synthesis can be difficult to remove completely and can trap the product in a semi-solid state. Highly impure samples may also exhibit a lower melting point or exist as an amorphous mixture.

  • Solution:

    • Trituration: Try stirring the crude material vigorously with a solvent in which the desired product is poorly soluble, but the impurities are soluble (e.g., cold diethyl ether or hexane). This can often wash away the interfering substances, inducing crystallization of the product.

    • High-Vacuum Drying: Place the material under a high vacuum for several hours, possibly with gentle heating (e.g., 40°C), to remove trapped solvents.

    • Direct to Chromatography: If trituration fails, the best course of action is often to dissolve the oil in a minimal amount of solvent (like DCM/Methanol) and directly purify it using column chromatography.

Q5: My TLC shows multiple spots. How do I know which one is my product?

A5: The triazolo-pyridin-2-amine structure is quite polar due to the free amine group and nitrogen-rich heterocyclic core.

  • Expert Insight: Your desired product will likely have a lower to moderate Rf value on a normal-phase silica TLC plate compared to less polar impurities (like unreacted intermediates). It will appear as a UV-active spot.

  • Identification Strategy:

    • Reference Spotting: If available, spot a reference standard of the product alongside the crude mixture.

    • Staining: Use a potassium permanganate (KMnO₄) stain. The amine group on your product should react, causing the spot to turn yellow/brown.

    • Small-Scale Extraction: If you have a large enough separation on the TLC plate, you can scrape the silica from the area of a prominent spot, extract it with a polar solvent (e.g., methanol), filter, and analyze the extract by mass spectrometry (MS) to confirm the molecular weight (213.03 g/mol ).[4][5]

Q6: I'm getting a very low yield after recrystallization. What went wrong?

A6: Low recovery is typically due to using an inappropriate solvent system or incorrect procedure.

  • Causality:

    • Excessive Solvent: Using too much hot solvent will keep the product dissolved even after cooling.

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the product completely when hot but very poorly when cold. If the product has significant solubility at room temperature, recovery will be poor.

    • Premature Crystallization: If the solution cools too quickly or crystallization occurs in the filter funnel during hot filtration, product is lost.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like acetonitrile/water) to find the optimal system.[6]

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.

    • Concentrate the Mother Liquor: If recovery is low, try evaporating some of the solvent from the filtrate (the "mother liquor") and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure.

Q7: My compound streaks badly or doesn't move from the baseline on the TLC plate. What should I do?

A7: This indicates a strong interaction with the stationary phase (silica gel), which is common for basic amine compounds.

  • Causality: The amine group is basic and can interact strongly with the acidic silica gel, leading to poor mobility (streaking or retention at the origin).

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. For example, adding 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to the ethyl acetate/hexane or DCM/methanol mobile phase will neutralize the acidic sites on the silica, leading to sharper spots and better elution.

    • Consider a Different Stationary Phase: If the issue persists, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase (C18) silica for chromatography.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal when the crude product is mostly pure, with minor impurities of different polarity.

  • Solvent Selection: Based on patent literature for similar compounds, promising solvents include isopropanol or an acetonitrile/water mixture.[6] Perform a small-scale test to confirm.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) portion-wise while heating the mixture to reflux with stirring. Add just enough solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution at reflux for 5-10 minutes, and then proceed to the next step.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a vacuum to obtain the final product.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for complex mixtures with multiple impurities or those with similar polarity to the product.

  • TLC Analysis & Eluent Selection:

    • Develop a TLC system that gives your product an Rf value of approximately 0.2-0.4. Based on similar compounds, start with systems like Ethyl Acetate/Hexane (e.g., 1:1) or Dichloromethane/Methanol (e.g., 98:2).[7]

    • If streaking is observed, add 0.5% triethylamine to the eluent mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (or a less polar starting eluent, like 100% Hexane).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles or cracks are present.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM/Methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder (this is called "dry loading").

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., Hexane) and gradually increase the polarity (gradient elution) according to your TLC analysis.

    • Collect fractions in test tubes and monitor the elution process by TLC.

  • Fraction Pooling & Evaporation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 7-Bromo-triazolo[1,5-a]pyridin-2-amine.

Data Summary Tables

Table 1: Potential Impurities and Identification

Impurity Name Structure Expected TLC Behavior (Normal Phase) Identification Method
4-bromopyridine-2-amine C₅H₅BrN₂ More polar than intermediate, less polar than product. MS (m/z 173/175), ¹H NMR
1-Ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea C₉H₁₁BrN₄O₂S Generally less polar than the final product. MS (m/z 302/304), ¹H NMR

| 7-Bromo-triazolo[1,5-a]pyridin-2-amine | C₆H₅BrN₄ | Polar, moderate Rf. May streak without base. | MS (m/z 213/215), ¹H NMR [1] |

Table 2: Recommended Solvent Systems

Technique Solvent System Rationale & Comments
TLC/Column Chromatography Ethyl Acetate / Hexane (Gradient) + 0.5% NEt₃ Good for separating non-polar to moderately polar compounds. The base minimizes streaking.
TLC/Column Chromatography Dichloromethane / Methanol (Gradient) + 0.5% NEt₃ Excellent for separating more polar compounds. The base is critical here.
Recrystallization Isopropanol or Ethanol The product is often synthesized in ethanol, suggesting it has good solubility when hot and lower solubility when cold.[1]

| Recrystallization | Acetonitrile / Water | A common system for polar heterocyclic compounds, allowing for fine-tuning of polarity.[6] |

Final Purity Confirmation

After purification, it is essential to confirm the identity and purity of the final product.

  • ¹H NMR: Provides structural confirmation. The spectrum should be clean, with correct chemical shifts and integration values for the aromatic protons.

  • Mass Spectrometry (MS): Confirms the molecular weight. Look for the characteristic isotopic pattern of bromine (M+ and M+2 peaks of nearly equal intensity) at m/z = 213.0 and 215.0 ([M+H]⁺).[1]

  • Melting Point: A sharp melting point (literature: 190-192°C) is a good indicator of high purity.[1]

References

Technical Support Center: 7-Bromo-triazolo[1,5-a]pyridin-2-amine

Technical Support Center: 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Introduction

This guide serves as a centralized technical resource for researchers, chemists, and drug development professionals working with 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine (CAS RN: 882521-63-3). As a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry, its proper handling and storage are paramount to ensuring experimental success, reproducibility, and laboratory safety.[3][4] This document provides answers to frequently asked questions and detailed troubleshooting guides based on established chemical principles and safety protocols.

Compound Profile

7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound featuring a fused triazolopyridine ring system.[5] This structural motif is found in various pharmacologically active molecules, making this compound a valuable building block for discovering novel therapeutics.[6][7][8] Understanding its chemical properties is the first step toward effective utilization.

PropertyValueSource
CAS Number 882521-63-3[2][9]
Molecular Formula C₆H₅BrN₄[2][9]
Molecular Weight 213.03 g/mol [2][9]
Appearance Off-white to white or light yellow solid[2][4]
Hazard Statements H302, H315, H319, H335[2][10]
Signal Word Warning[2][11]
Storage Class 11 (Combustible Solids)[9]

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the storage, handling, and fundamental properties of the compound.

Q1: What are the definitive storage conditions for 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine to ensure long-term stability?

A1: To maintain the integrity and purity of the compound, stringent storage conditions are necessary. The recommended protocol is:

  • Temperature: Store in a refrigerator at 2°C to 8°C.[2] Low temperatures slow down potential degradation pathways.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[2] The amine functionality and the electron-rich heterocyclic system can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation. While not explicitly detailed for this specific molecule, related triazolopyridine derivatives have shown degradation pathways involving N-oxide formation, a process facilitated by oxygen.[1]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[2] Many complex organic molecules can be photosensitive, and exposure to UV or high-intensity light can induce unwanted side reactions.

Q2: What personal protective equipment (PPE) and safety measures are required when handling this compound?

A2: Based on its hazard profile, this compound must be handled with care.[2] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][10][12]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[3][11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

  • Hygiene: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[11] All chemical products should be treated as having unknown hazards until proven otherwise.[2]

Q3: What solvents are recommended for dissolving this compound? The datasheet lists solubility as "N/A".

A3: The lack of specific solubility data is common for specialized reagents. A systematic approach is required. Triazolopyridine derivatives often exhibit moderate solubility in polar aprotic solvents.

  • Initial Screening: Start with common solvents used in organic synthesis and biological assays, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Further Testing: If needed, test solubility in other solvents like methanol, ethanol, or acetonitrile.

  • Enhancement Techniques: For difficult-to-dissolve samples, gentle warming or sonication can be employed. However, monitor for any signs of degradation (color change) during heating.

  • Experimental Protocol: To determine solubility quantitatively, prepare a saturated solution at a known temperature, filter out the undissolved solid, and determine the concentration of the supernatant using a technique like HPLC or by careful evaporation of a known volume of the solvent.

Below is a logical workflow for addressing solubility challenges.

GstartStart: Compound requires dissolutionsolvent_choiceSelect initial solvent (e.g., DMSO, DMF)start->solvent_choicemixAdd solvent and vortex/stir at RTsolvent_choice->mixcheck_solIs compound fully dissolved?mix->check_solsuccessSuccess: Proceed with experimentcheck_sol->successYestroubleshootTroubleshoot Solubilitycheck_sol->troubleshootNosonicateApply gentle sonication or warmingtroubleshoot->sonicatecheck_sol2Is compound dissolved?sonicate->check_sol2check_sol2->successYescosolventConsider a co-solvent system (e.g., DMSO/Water)check_sol2->cosolventNorecheckRe-evaluate solubilitycosolvent->recheckendEnd: Re-assess experimental solvent requirementsrecheck->end

Caption: Workflow for systematically addressing solubility issues.

Q4: What materials are incompatible with 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine?

A4: The Safety Data Sheet for a related compound indicates incompatibility with strong oxidizing agents.[11] Strong acids should also be avoided, as they can protonate the basic nitrogen atoms in the ring system, potentially altering reactivity or leading to salt formation and precipitation.[3] It is crucial to ensure that all reaction components and solvents are free from strong oxidizers (e.g., peroxides) unless they are intended reagents.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation.

Problem 1: The solid material has a noticeable yellow or brown tint, but the product sheet describes it as "off-white." Is it safe to use?

Cause & Analysis: A discrepancy in color often indicates the presence of impurities or degradation products. This can result from improper storage, such as exposure to air, light, or elevated temperatures over time. The triazolopyridine core, while generally stable, can undergo subtle oxidative or photo-induced reactions that produce colored byproducts.

Solution Workflow: Do not assume the material is viable. The purity must be verified before use to avoid introducing unknown variables into your experiment.

  • Purity Assessment: Perform a quick purity check.

    • Thin-Layer Chromatography (TLC): A simple and fast method to check for the presence of multiple components.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides accurate mass data to confirm the identity of the main peak and quantify the percentage of impurities.

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The most definitive method to confirm the structure and identify any significant impurities by comparing the spectrum to a reference or expected chemical shifts.

  • Decision & Action:

    • High Purity (>95-98%): If the discoloration is due to trace impurities that are unlikely to interfere with your reaction, the material may be used with caution.

    • Significant Impurities: If major impurities are detected, the compound should be purified (e.g., by recrystallization or column chromatography) or a new batch should be sourced. Using impure material can lead to low yields, unexpected side products, and non-reproducible results.

The following diagram outlines the decision-making process.

GstartObservation: Compound is discoloredcheck_storageReview storage history (Temp, Light, Atmosphere)start->check_storagepurity_checkPerform Purity Analysis (TLC, LC-MS, NMR)check_storage->purity_checkis_pureIs purity acceptable for the application?purity_check->is_pureuse_cautiouslyProceed with experiment (Use with caution)is_pure->use_cautiouslyYesdo_not_useDo not useis_pure->do_not_useNopurifyPurify compound (e.g., Recrystallization)do_not_use->purifydiscardSource a new batch of compounddo_not_use->discard

Caption: Decision workflow for handling discolored reagents.

Problem 2: My reaction is giving a low yield or multiple unexpected side products.

Cause & Analysis: Low yields or complex reaction mixtures involving triazolopyridine derivatives can stem from several factors related to the compound's inherent reactivity.

  • Competing Reaction Sites: The 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine molecule has multiple potentially reactive sites: the bromine atom (susceptible to nucleophilic substitution or metal-catalyzed coupling), the amino group, and several nitrogen atoms in the heterocyclic core.[13]

  • Degradation Under Reaction Conditions: The compound might be unstable under the specific reaction conditions (e.g., high temperature, strong acid/base, presence of oxidants). For instance, studies on related structures show that the triazolo ring can be susceptible to ring-opening reactions under certain conditions.[13]

  • Impure Starting Material: As discussed in Problem 1, using an impure starting material is a common cause of unexpected side reactions.

Solution & Mitigation Strategies:

  • Confirm Starting Material Purity: Always begin by ensuring your 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is of high purity.

  • Reaction Condition Optimization:

    • Inert Atmosphere: If not already doing so, run the reaction under a rigorously inert atmosphere (N₂ or Ar) to prevent oxidation.

    • Temperature Control: Investigate lowering the reaction temperature. Side reactions often have higher activation energies and can be minimized at lower temperatures.

    • Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a strong base or nucleophile could lead to reactions at unintended sites.

  • Side Product Characterization: Isolate and characterize the major side product(s) using LC-MS, NMR, and/or other spectroscopic techniques. Understanding their structure will provide critical insight into the unintended reaction pathway, helping you to modify the conditions logically. For example, if you identify an N-oxide, it confirms an oxidation issue. If you observe debromination, a reductive pathway may be occurring.

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 7-Bromo-triazolo[1,5-a]pyridin-2-amine. As a pivotal intermediate in pharmaceutical research, scaling up its synthesis from the lab to pilot or manufacturing scale presents unique challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these complexities, ensuring a safe, efficient, and reproducible process.

Our approach is grounded in extensive laboratory experience and a deep understanding of the underlying chemical principles. We will not only provide procedural steps but also explain the rationale behind them, empowering you to make informed decisions during your scale-up campaigns.

Process Workflow Overview

The synthesis of 7-Bromo-triazolo[1,5-a]pyridin-2-amine typically proceeds through a two-step process, starting from 4-bromopyridine-2-amine. The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization cluster_2 Purification A 4-Bromopyridine-2-amine B 1-Ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea A->B Ethoxycarbonyl isothiocyanate Acetonitrile C 7-Bromo-triazolo[1,5-a]pyridin-2-amine B->C Hydroxylamine Hydrochloride N,N-Diisopropylethylamine Ethanol, Reflux D Crude Product C->D Reaction Work-up Filtration E Pure Product D->E Recrystallization (e.g., Acetonitrile/Water) Troubleshooting_Logic cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Cyclization cluster_purification Purification A Low Yield B Check Reagent Purity A->B C Use Anhydrous Solvents A->C D Optimize Temperature A->D E Improve Agitation A->E F Byproduct Formation G Control Base Addition F->G H Monitor Temperature F->H I Optimize Reaction Time F->I J Poor Purity/Color K Optimize Recrystallization Solvent System J->K L Charcoal Treatment J->L M Thorough Washing J->M

Troubleshooting low cell permeability of triazolopyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Triazolopyridine Compound Permeability

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides structured troubleshooting advice and in-depth protocols to address low cell permeability of triazolopyridine compounds, a common challenge in drug discovery.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My triazolopyridine compound shows low permeability in my initial screen. Where do I start troubleshooting?

A1: A low permeability result requires a systematic investigation to determine if the issue lies with the compound's intrinsic properties, interaction with biological systems, or experimental artifacts. The first step is to create a clear diagnostic plan.

A logical troubleshooting workflow involves progressively more complex assays to pinpoint the rate-limiting factor. Start by evaluating the compound's fundamental physicochemical properties and then move to specific permeability assays that can distinguish between passive diffusion and active transport phenomena.

Troubleshooting Workflow for Low Permeability

G cluster_legend Workflow Legend Start Low Permeability Result Observed PChem Step 1: Assess Physicochemical Properties (Lipinski's Rules, Solubility) Start->PChem Start Here PAMPA Step 2: Evaluate Passive Permeability (PAMPA) PChem->PAMPA Properties OK? Caco2 Step 3: Assess Net Permeability in a Biological System (Caco-2 Assay) PAMPA->Caco2 PAMPA result low? Efflux Step 4: Investigate Active Efflux (Bidirectional Caco-2 with Inhibitors) Caco2->Efflux Caco-2 result low? (Papp(A-B) < Papp(PAMPA)) Conclusion Identify Limiting Factor: - Poor Passive Diffusion - Active Efflux - Poor Solubility Efflux->Conclusion Efflux Ratio > 2? k1 Initial Finding k2 Physicochemical Analysis k3 Passive Diffusion Assay k4 Cell-Based Assay k5 Mechanistic Study

Caption: A stepwise decision tree for troubleshooting low cell permeability.

Q2: What physicochemical properties of my triazolopyridine might be causing low permeability?

A2: The permeability of a compound is fundamentally governed by its physicochemical properties.[1] Before proceeding to complex cellular assays, evaluate your compound against established druglikeness principles, such as Lipinski's Rule of Five.[2][3] These rules provide a quick assessment of whether a compound has properties generally associated with good oral bioavailability, including membrane permeability.[4]

Key Physicochemical Descriptors:

  • Lipophilicity (logP/logD): This measures how well the compound partitions between an oily (lipid) and a watery (aqueous) phase.[5] An optimal logP is crucial; too low (hydrophilic) and it won't enter the lipid membrane, too high (lipophilic) and it may get stuck in the membrane or have poor aqueous solubility.[5][6]

  • Molecular Weight (MW): Smaller molecules (< 500 Daltons) generally diffuse across membranes more easily.[2][7]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases a molecule's polarity and its affinity for water, making it more difficult to enter the lipophilic cell membrane.[7][8]

  • Polar Surface Area (PSA): This is the surface sum over all polar atoms. A higher PSA is generally correlated with lower permeability.[9] However, the 3D conformation of the molecule can sometimes shield polar groups, a phenomenon not captured by 2D TPSA calculations.[9][10]

  • Aqueous Solubility: This is a critical, often overlooked, factor. A compound must be dissolved in the aqueous medium surrounding the cells to be available for absorption.[11] Poor solubility can be misinterpreted as low permeability.

Parameter Lipinski's Guideline (Rule of Five) [2][7]Implication for Low Permeability
Molecular Weight < 500 DaLarger molecules face greater steric hindrance crossing the membrane.
logP < 5Values outside the optimal range (typically 1-3) can hinder partitioning into or out of the lipid bilayer.[4]
H-Bond Donors ≤ 5High numbers increase hydrophilicity, reducing membrane affinity.
H-Bond Acceptors ≤ 10High numbers increase hydrophilicity, reducing membrane affinity.

This table summarizes Lipinski's Rule of Five, a foundational guideline for assessing druglikeness.

If your triazolopyridine compound violates one or more of these rules, medicinal chemistry efforts to modify its structure may be necessary.

Q3: How do I distinguish between poor passive diffusion and active efflux?

A3: This is a critical diagnostic question. Low permeability can be due to the compound's inability to passively cross the cell membrane or because it is actively pumped out by efflux transporters like P-glycoprotein (P-gp).[12][13] Two key assays, run in sequence or in parallel, can dissect these mechanisms: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

  • PAMPA measures only passive diffusion.[14] It uses a synthetic membrane coated with lipids and is a rapid, cost-effective way to assess a compound's intrinsic ability to cross a lipid barrier without the complexity of transporters or metabolism.[15][16]

  • Caco-2 Assays use a monolayer of human intestinal cells that express efflux transporters (like P-gp) and metabolic enzymes.[17][18] This assay provides a more comprehensive view of permeability, encompassing passive diffusion, active transport, and paracellular (between-cell) movement.[15][19]

Interpreting the Results:

PAMPA Result Caco-2 (A→B) Result Likely Interpretation
High Low The compound has good passive permeability but is likely a substrate for an active efflux pump (e.g., P-gp).[15]
Low Low The compound has poor intrinsic passive permeability . Its physicochemical properties are likely the primary issue.
Low High This is rare but could indicate the compound is a substrate for an active uptake transporter .

This table provides a guide for interpreting comparative permeability data from PAMPA and Caco-2 assays.

Q4: My data suggests active efflux. How can I confirm my triazolopyridine is a P-gp substrate?

A4: If you suspect active efflux, the next step is to perform a bidirectional Caco-2 assay, often including a known P-gp inhibitor.[17][18] This experiment is the gold standard for identifying substrates of efflux pumps.

The assay measures the permeability in both the absorptive (Apical-to-Basolateral, A→B) and secretive (Basolateral-to-Apical, B→A) directions.[20][21]

  • Efflux Ratio (ER): The ratio of B→A permeability to A→B permeability (Papp B→A / Papp A→B) is calculated. An efflux ratio greater than 2 is a strong indicator of active efflux .[17][20]

  • Inhibitor Effect: The bidirectional assay is repeated in the presence of a P-gp inhibitor, such as verapamil.[22][23] If your compound is a P-gp substrate, the inhibitor will block the efflux pump, leading to:

    • A significant increase in A→B permeability.

    • A significant decrease in B→A permeability.

    • The efflux ratio will be reduced to approximately 1.

Mechanism of P-glycoprotein (P-gp) Efflux

G cluster_cell Cell Interior (Cytosol) Pgp P-gp Transporter Compound_out Triazolopyridine Compound Pgp->Compound_out 2. ATP-dependent Efflux Out Compound_in Triazolopyridine Compound Compound_in->Pgp 1. Passive Diffusion In Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp 3. Inhibition Blocks Efflux

Caption: P-gp transporters actively pump substrates out of the cell.

Q5: What are my options if my compound has confirmed low passive permeability or is a strong efflux substrate?

A5: Once the root cause is identified, you can pursue several strategies:

  • Medicinal Chemistry Approaches:

    • For Poor Passive Permeability: Modify the compound's structure to better align with Lipinski's guidelines. This could involve reducing molecular weight, masking hydrogen bond donors/acceptors, or optimizing lipophilicity.[24]

    • For Efflux Substrates: Altering the structure can sometimes disrupt recognition by the transporter. This is often achieved by subtly changing the shape or charge distribution of the molecule.

    • Prodrug Strategy: A popular approach is to create a prodrug by attaching a promoiety that masks polar groups, increasing lipophilicity and passive diffusion.[25] This moiety is designed to be cleaved by intracellular enzymes, releasing the active parent drug inside the cell.[25][26]

  • Formulation Strategies:

    • Solubility Enhancers: Using excipients like cyclodextrins or formulating the compound in a self-microemulsifying drug delivery system (SMEDDS) can improve solubility and, consequently, absorption.[27]

    • Permeation Enhancers: These are compounds co-formulated with the drug to transiently increase membrane permeability.[26][28]

    • Nanoformulations: Encapsulating the drug in nanoparticles or liposomes can alter its absorption pathway and protect it from efflux pumps.[27][29]

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This cell-free assay measures passive diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution (e.g., lecithin in dodecane), into an acceptor well.[14][19]

Methodology:

  • Prepare Solutions: Dissolve the test compound in a buffer (e.g., PBS, pH 7.4) containing a small percentage of DMSO (e.g., 5%) to create the donor solution (e.g., 10 µM).[30]

  • Coat Membrane: Gently add 5 µL of the lipid solution (e.g., 1% lecithin in dodecane) to the filter membrane of each well in the donor plate and allow the solvent to evaporate.[30]

  • Assemble Plate: Add the donor solution to the donor plate wells. Fill the acceptor plate wells with fresh buffer. Place the donor plate onto the acceptor plate, creating a "sandwich".[19]

  • Incubate: Incubate the plate assembly for a defined period (e.g., 5-18 hours) at room temperature with gentle shaking.[14][30]

  • Quantify: After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Papp): Calculate the apparent permeability coefficient (Papp).

Include high (e.g., chloramphenicol) and low (e.g., theophylline) permeability control compounds for assay validation.[16]

Protocol 2: Caco-2 Bidirectional Permeability Assay

Principle: This assay uses a differentiated monolayer of Caco-2 cells cultured on a semi-permeable membrane to model the human intestinal barrier.[31][32] It assesses both passive and active transport.[20]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.[17][31]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. TEER values should be above a pre-determined threshold (e.g., >300 Ω·cm²) to ensure tight junctions are intact.[17] The permeability of a paracellular marker like Lucifer Yellow should also be confirmed to be low.[19]

  • Prepare Transport Buffer: Use a buffered salt solution (e.g., HBSS) at pH 7.4, warmed to 37°C.[31]

  • Apical to Basolateral (A→B) Transport:

    • Add the test compound (dissolved in transport buffer) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.[31]

  • Basolateral to Apical (B→A) Transport:

    • Add the test compound solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.[31]

  • Incubate: Incubate the plates for 2 hours at 37°C with gentle shaking.[31]

  • Sample and Analyze: Collect samples from the receiver chambers at specified time points and analyze the compound concentration by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both A→B and B→A directions. The efflux ratio is Papp(B→A) / Papp(A→B).[20]

To investigate specific transporters, the assay can be repeated in the presence of known inhibitors (e.g., 100 µM Verapamil for P-gp).[17]

Caco-2 Permeability Assay Workflow

G Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 21 days (allow differentiation) Seed->Culture TEER 3. Verify monolayer integrity (TEER) Culture->TEER Dose 4. Add compound to Donor chamber (Apical or Basolateral) TEER->Dose Incubate 5. Incubate at 37°C (e.g., 2 hours) Dose->Incubate Sample 6. Sample Receiver chamber Incubate->Sample Analyze 7. Quantify compound (LC-MS/MS) Sample->Analyze Calculate 8. Calculate Papp and Efflux Ratio Analyze->Calculate

Caption: Key steps in performing a Caco-2 cell permeability assay.

References

Validation & Comparative

A Comparative Guide to BRD4 Inhibitors: Evaluating the Triazolopyridine Scaffold Against Established Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Epigenetic Frontier in Drug Discovery

In the intricate landscape of cellular regulation, the ability to selectively control gene expression is a cornerstone of therapeutic intervention. Epigenetic "readers," proteins that recognize and bind to post-translational modifications on histones, have emerged as critical targets. Among these, Bromodomain-containing protein 4 (BRD4) has garnered significant attention. BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as a scaffold, recruiting transcriptional machinery to acetylated chromatin to drive the expression of key oncogenes and pro-inflammatory genes.[1][2] Its pivotal role in diseases ranging from cancer to inflammation has spurred the development of small-molecule inhibitors aimed at disrupting its function.[2][3]

This guide provides an in-depth comparison of a promising chemical class, the triazolopyridines (represented by molecules such as 7-Bromo-triazolo[1,5-a]pyridin-2-amine and its more developed analogs), against well-established, clinically evaluated BRD4 inhibitors. We will dissect their mechanisms, compare their performance based on experimental data, and provide detailed protocols for their characterization, offering researchers a comprehensive resource for navigating this competitive field.

The Target: BRD4's Role as a Master Transcriptional Regulator

BRD4 possesses two tandem N-terminal bromodomains, BD1 and BD2, which function as "reading" modules that recognize and bind to acetylated lysine (KAc) residues on histone tails.[4][5] This binding event anchors BRD4 to specific chromatin regions, particularly at super-enhancers, which are large clusters of enhancers that drive the expression of genes essential for cell identity and, in disease states, oncogenesis.[6][7] Once localized, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, stimulating robust transcriptional elongation of target genes, most notably the master oncogene MYC.[1][8]

The therapeutic rationale is therefore clear: by competitively occupying the KAc-binding pocket of BRD4's bromodomains, a small-molecule inhibitor can displace it from chromatin, leading to the transcriptional suppression of oncogenes like MYC and inducing cell cycle arrest and apoptosis in susceptible cancer cells.[1][9][10]

BRD4_Mechanism cluster_0 Nucleus Chromatin Chromatin (with Acetylated Histones) BRD4 BRD4 Chromatin->BRD4 Binds to Acetyl-Lysine PTEFb P-TEFb Complex BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates & Activates MYC MYC Gene Transcription RNAPII->MYC Drives Elongation

Figure 1. Mechanism of BRD4-mediated gene transcription.

Emerging Challenger: The Triazolopyridine Scaffold

While not a widely characterized inhibitor itself, 7-Bromo-triazolo[1,5-a]pyridin-2-amine represents a foundational structure from the triazolopyridine chemical class. Recent medicinal chemistry efforts have highlighted this scaffold as a promising starting point for developing novel, potent, and drug-like BRD4 inhibitors.[4][11] Research has yielded several advanced derivatives with significant biological activity.

For the purpose of this guide, we will feature Compound 12m , a triazolopyridine derivative described by He et al. (2025), as a representative of this class.[11] This compound demonstrated potent BRD4 BD1 inhibitory activity and superior anti-cancer effects in the MV4-11 acute myeloid leukemia (AML) cell line compared to the benchmark inhibitor, (+)-JQ1.[11] Molecular docking studies revealed that it occupies the critical acetyl-lysine binding site and forms a key hydrogen bond with the residue Asn140, a hallmark interaction for potent BRD4 inhibition.[11] Furthermore, Compound 12m exhibited good metabolic stability and oral bioavailability in mice, highlighting the potential of the triazolopyridine scaffold for developing clinically viable drugs.[11]

Established Comparators: Profiles of Leading BRD4 Inhibitors

(+)-JQ1: The Prototypic BET Inhibitor

(+)-JQ1 is the trailblazing tool compound that validated BRD4 as a druggable target.[12] It is a potent, cell-permeable thieno-triazolo-1,4-diazepine that binds competitively to the KAc pockets of all BET family members. JQ1 exhibits strong anti-proliferative effects in various cancer models, particularly those driven by MYC, such as NUT midline carcinoma and multiple myeloma.[12][13] While its pharmacokinetic properties are not suitable for clinical use, its high potency and specificity make it the gold standard for preclinical research.[2] Its inactive enantiomer, (-)-JQ1, serves as an excellent negative control for experiments.[14]

OTX-015 (Birabresib): The Clinical Pioneer

OTX-015 (also known as Birabresib or MK-8628) was one of the first BET inhibitors to enter human clinical trials.[15] It is an orally bioavailable compound that, like JQ1, inhibits BRD2, BRD3, and BRD4.[10][16] OTX-015 has shown potent anti-proliferative activity across numerous hematologic malignancy models by suppressing MYC transcription, leading to cell cycle arrest and apoptosis.[10][17] Clinical studies have demonstrated signs of activity but also revealed on-target toxicities such as thrombocytopenia and gastrointestinal issues, which are common class-effects for pan-BET inhibitors.[15]

I-BET762 (Molibresib): A Second-Generation Clinical Candidate

I-BET762 (Molibresib) is another potent, selective, and cell-permeable BET inhibitor that has been evaluated in clinical trials. It binds to the bromodomains of BRD2, BRD3, and BRD4 with high affinity, displacing them from chromatin and disrupting the expression of inflammatory and oncogenic genes.[18] It has shown significant anti-tumor activity in preclinical models of leukemia and lymphoma and has been investigated in clinical trials for various hematologic malignancies.[19]

BRD4_Inhibition cluster_0 Nucleus Chromatin Chromatin (with Acetylated Histones) BRD4 BRD4 BRD4->Chromatin Binding Displaced Transcription MYC Gene Transcription BRD4->Transcription Transcription Suppressed Inhibitor BET Inhibitor (e.g., Triazolopyridine) Inhibitor->BRD4 Competitively Binds to KAc Pocket

Figure 2. General mechanism of BRD4 inhibition by small molecules.

Head-to-Head Performance Comparison

Objective evaluation requires quantitative data. The following tables summarize the reported biochemical potency and cellular activity of the representative triazolopyridine compound against the established inhibitors.

Table 1: Biochemical Potency Against BET Bromodomains

Compound Target IC50 (nM) Assay Type Reference
Triazolopyridine (12m) BRD4 (BD1) Potent* Not Specified [11]
(+)-JQ1 BRD4 (BD1) 77 AlphaScreen [12][20]
BRD4 (BD2) 33 AlphaScreen [20]
OTX-015 (Birabresib) BRD2/3/4 92 - 112 TR-FRET [10][16]
I-BET762 (Molibresib) BRD2/3/4 32.5 - 42.5 TR-FRET [18][21]

Note: The publication for compound 12m describes it as having potent inhibitory activity, superior to JQ1 in cellular assays, but does not provide a specific biochemical IC50 value.

Table 2: Cellular Anti-Proliferative Activity

Compound Cell Line Cancer Type IC50 (nM) Reference
Triazolopyridine (12m) MV4-11 Acute Myeloid Leukemia 20 [11]
(+)-JQ1 MV4-11 Acute Myeloid Leukemia 30 [11]
Various Gastric Carcinoma 250 - 1000+ [22]
OTX-015 (Birabresib) Various Hematologic 10 - 100 [10]
I-BET151 * Jeko-1 Mantle Cell Lymphoma 15.6 [7]
Z138 Mantle Cell Lymphoma 3.0 [7]

Note: I-BET151 is a close analog of I-BET762, often used in preclinical studies, demonstrating the high cellular potency of this chemical class.

Experimental Methodologies for Inhibitor Characterization

To ensure scientific rigor, protocols must be robust and self-validating. Here we detail standard, field-proven methods for evaluating novel BRD4 inhibitors.

Workflow for BRD4 Inhibitor Evaluation

Workflow A Step 1: Biochemical Assay (TR-FRET or AlphaScreen) - Determine IC50 vs BRD4-BD1/BD2 B Step 2: Cellular Target Engagement (Western Blot or qPCR) - Confirm c-MYC Suppression A->B Potent hits advance C Step 3: Cellular Phenotype Assay (Cell Viability - MTT/CTG) - Determine Anti-Proliferative IC50 B->C On-target hits advance D Step 4: Selectivity & Off-Target (Broad Kinase/Bromodomain Panel) - Assess Specificity C->D Active compounds advance E Step 5: In Vivo Efficacy (Xenograft Model) - Evaluate Anti-Tumor Activity D->E Selective compounds advance

Figure 3. A tiered workflow for characterizing novel BRD4 inhibitors.
Protocol 1: Biochemical Potency via TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for measuring inhibitor binding in solution.

  • Principle: This assay measures the disruption of an interaction between a Europium (Eu)-labeled anti-tag antibody bound to a tagged BRD4 protein and a fluorescently-labeled, biotinylated histone peptide bound to streptavidin-XL665. When in proximity, Eu excitation leads to XL665 emission. An inhibitor disrupts this interaction, decreasing the FRET signal.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 0.5 mM CHAPS, 0.05% BSA, pH 7.5). Serially dilute the test compound in DMSO, then further dilute in assay buffer. The final DMSO concentration must be kept constant (e.g., <0.5%) across all wells.

    • Plate Setup: In a 384-well assay plate, add 2.5 µL of diluted test compound or DMSO vehicle (control).

    • Protein/Peptide Addition: Add 2.5 µL of a solution containing the tagged BRD4 bromodomain (e.g., GST-BRD4-BD1) and the biotinylated histone H4 peptide to each well.

      • Rationale: Pre-incubating the protein and peptide allows their interaction to reach equilibrium.

    • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

    • Detection: Add 5 µL of a detection mix containing Eu-labeled anti-GST antibody and Streptavidin-XL665.

    • Final Incubation: Incubate for 60 minutes at room temperature.

    • Data Acquisition: Read the plate on a TR-FRET-capable plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

    • Analysis: Calculate the ratio of 665 nm/615 nm signals. Plot the ratio against the log of inhibitor concentration and fit a four-parameter dose-response curve to determine the IC50.

      • Controls: A "no inhibitor" (DMSO only) well defines the 100% signal, while a "no protein" or "saturating JQ1" well defines the 0% signal.

Protocol 2: Cellular Target Engagement via Western Blot for c-MYC

This protocol confirms that the inhibitor affects the downstream target of BRD4 in a cellular context.

  • Principle: Treatment of sensitive cells (e.g., MV4-11 AML cells) with a BRD4 inhibitor should lead to a rapid decrease in the protein levels of c-MYC.

  • Methodology:

    • Cell Culture: Seed MV4-11 cells in a 6-well plate at a density that allows for logarithmic growth and allow them to attach or acclimate.

    • Compound Treatment: Treat cells with increasing concentrations of the test inhibitor (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 6-24 hours). Include (+)-JQ1 as a positive control.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.[23]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[23]

    • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), prepare with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with a primary antibody against c-MYC overnight at 4°C.

      • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

    • Detection: Visualize bands using an ECL substrate and a chemiluminescence imager.

    • Validation: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.[23] A dose-dependent decrease in the c-MYC band intensity relative to the loading control confirms on-target activity.

Discussion and Future Outlook

The data clearly positions the triazolopyridine scaffold as a highly promising chemotype for the development of next-generation BRD4 inhibitors.[11] Representative compounds from this class exhibit cellular potency that is comparable, or even superior, to the pioneering inhibitor (+)-JQ1.[11] The key advantage of these novel scaffolds lies in the potential for improved drug-like properties, such as the favorable oral bioavailability and metabolic stability reported for Compound 12m.[11]

While clinical candidates like OTX-015 and I-BET762 have paved the way, the therapeutic window for pan-BET inhibitors is often narrow due to on-target toxicities like thrombocytopenia.[15] The future of BET-targeted therapy may lie in several directions:

  • Bromodomain-Selective Inhibition: Developing inhibitors that selectively target one bromodomain (BD1 vs. BD2) or one BET family member (BRD4 vs. BRD2/3) could potentially separate therapeutic effects from toxicity.

  • Tissue-Specific Targeting: Engineering compounds that achieve higher concentrations in tumor tissue versus normal tissue.

  • Targeted Protein Degradation: The development of Proteolysis-Targeting Chimeras (PROTACs) that link a BRD4-binding molecule to an E3 ligase ligand, leading to the targeted destruction of the BRD4 protein rather than just its inhibition, offers a more profound and durable effect.

The triazolopyridine scaffold, with its potent core activity and chemical tractability, provides an excellent platform for exploring these next-generation strategies. Continued optimization of this and other novel chemical series will be critical in realizing the full therapeutic potential of targeting this master epigenetic regulator.

References

Navigating the Therapeutic Landscape of Triazolo[1,5-a]pyridines: A Comparative Efficacy Guide to 7-Substituted Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Its structural similarity to purines allows it to function as a bioisostere, interacting with biological targets of endogenous purines.[3][4][5] This guide delves into the comparative efficacy of analogs based on this core structure, with a particular focus on the impact of substitutions at the 7-position, including the 7-bromo moiety, in the context of their anticancer activities. Through a synthesis of publicly available data, we will explore the structure-activity relationships (SAR) that govern their therapeutic potential.

The Rationale for Analog Development: Targeting Cancerous Proliferation

Cancer remains a formidable challenge in global health, necessitating the continuous development of novel therapeutic agents. The[1][2]triazolo[1,5-a]pyrimidine nucleus has been a fertile ground for the discovery of potent anticancer compounds, particularly those that disrupt microtubule dynamics or inhibit key signaling kinases.[6] The strategic modification of this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The core structure of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine serves as a key starting point for analog development. The bromine atom at the 7-position offers a versatile handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of a wide chemical space. The 2-amino group also provides a site for derivatization to modulate biological activity and physicochemical properties.

Comparative Efficacy of 7-Substituted Triazolopyrimidine Analogs as Antimicrotubule Agents

A significant body of research has focused on the development of 2,7-disubstituted[1][2]triazolo[1,5-a]pyrimidine derivatives as potent inhibitors of tubulin polymerization. These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

A study by Romagnoli et al. provides a compelling comparative analysis of a series of 7-anilino triazolopyrimidines.[6] Their work highlights that the nature of the substituent at the 7-position dramatically influences antiproliferative activity.

Compound ID7-Position SubstituentMean IC50 (nM) against a panel of 5 cancer cell linesTubulin Polymerization Inhibition (IC50, µM)
8q 4'-fluoroaniline83~2-fold more potent than Combretastatin A-4
8r 4'-fluoro-3'-chloroaniline101Data not provided
8s 4'-chloroaniline91Data not provided
8u 4'-bromoaniline83Data not provided
CA-4 (Reference Compound)Not applicableReference value
Data synthesized from Romagnoli et al.[6]

Notably, analogs with a halogen-substituted aniline at the 7-position demonstrated potent antiproliferative activity, with mean IC50 values in the low nanomolar range.[6] Compounds 8q (4'-fluoroaniline) and 8u (4'-bromoaniline) were particularly effective, exhibiting mean IC50 values of 83 nM.[6] These compounds were also found to be potent inhibitors of tubulin polymerization, being approximately twice as potent as the well-known microtubule-destabilizing agent, Combretastatin A-4 (CA-4).[6] This suggests that a halogen at the 4'-position of the 7-anilino substituent is a key determinant of high potency.

Interestingly, the study also revealed that the commonly employed 3',4',5'-trimethoxyanilino moiety at the 7-position, a feature of many potent antimicrotubule agents, was not essential for maintaining high activity in this scaffold.[6]

Experimental Workflow for Assessing Antimicrotubule Activity

The evaluation of the efficacy of these analogs as antimicrotubule agents typically follows a well-defined experimental workflow.

Caption: A typical experimental workflow for the evaluation of novel antimicrotubule agents.

Detailed Protocol: Antiproliferative Assay
  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is read using a microplate reader.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on triazolo[1,5-a]pyridine and related scaffolds allow for the deduction of key SAR trends.

SAR of 7-Substituted Triazolopyridines 1 Triazolo[1,5-a]pyridine Core 2 7-Position (Halogenated Aniline Favored for Antimicrotubule Activity) 1->2 Substitution here is critical 3 2-Position (Modulates Potency and Selectivity) 1->3 Key for target interaction 4 5-Position (Substitution can influence activity) 1->4 Fine-tunes properties

Caption: Key positions on the triazolo[1,5-a]pyridine scaffold influencing biological activity.

The nature of the substituent at the 7-position is a critical determinant of the anticancer efficacy of these analogs. While this guide has focused on antimicrotubule agents, other substitutions at this position have been shown to confer different biological activities. For instance, a sulfonamide-containing pyridine group at the 7-position of a 2-amino-[1][2]triazolo[1,5-a]pyridine led to the discovery of a potent and selective PI3Kγ inhibitor for the treatment of inflammatory diseases.[7] This highlights the chemical tractability of the 7-position and its importance in directing the pharmacological profile of the molecule.

Broader Therapeutic Potential: Beyond Cancer

The versatility of the triazolo[1,5-a]pyridine scaffold extends beyond oncology. Analogs have been investigated for a range of other therapeutic applications, including:

  • α-Glucosidase Inhibition: A series of 6-amino-2,5,7-triaryl-[1][2]triazolo[1,5-a]pyridine-8-carbonitriles exhibited potent α-glucosidase inhibitory activity, with IC50 values significantly lower than the reference drug acarbose.[1][8] This suggests their potential in the management of type 2 diabetes.

  • Antiparasitic Activity: Metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine have demonstrated promising in vitro activity against various Leishmania species and Trypanosoma cruzi.[4]

  • Thymidine Phosphorylase Inhibition: 5-thioxo analogues of 1,2,4-triazolo[1,5-a][9][10]triazine have shown inhibitory activity against thymidine phosphorylase, an enzyme involved in angiogenesis.[9]

Conclusion

The 7-Bromo-triazolo[1,5-a]pyridin-2-amine scaffold and its analogs represent a rich source of biologically active molecules with significant therapeutic potential. The strategic manipulation of substituents, particularly at the 7-position, allows for the generation of compounds with potent and selective activities against a range of targets. The comparative efficacy data for antimicrotubule agents clearly demonstrate that halogenated anilino groups at the 7-position can confer potent antiproliferative effects. The continued exploration of the chemical space around this versatile scaffold is likely to yield novel drug candidates for the treatment of cancer and other diseases.

References

A Multi-Pronged Approach to Deconvoluting the Biological Target of 7-Bromo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Target Identification and Validation Strategies

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is contingent on one critical milestone: identifying its biological target. This guide provides a comprehensive, in-depth comparison of modern experimental strategies to identify and validate the cellular target of 7-Bromo-triazolo[1,5-a]pyridin-2-amine, a novel compound with an as-yet uncharacterized mechanism of action.

This guide is structured to navigate the logical progression from broad, unbiased screening to focused, confirmatory validation. We will compare and contrast the leading methodologies in target deconvolution, providing not just the "how" but the critical "why" behind each experimental choice.

Part 1: Initial Target Identification – Casting a Wide Net

The first phase of target deconvolution requires an unbiased approach to generate a list of potential protein interactors. Here, we compare two powerful and complementary strategies: one based on direct biochemical affinity and the other on functional genetic screening.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classical biochemical method remains a cornerstone of target identification, relying on the physical interaction between the small molecule and its protein target(s).[1][2] The core principle involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[3]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an analogue of 7-Bromo-triazolo[1,5-a]pyridin-2-amine incorporating a linker arm terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). It is crucial to verify that the modified compound retains its biological activity to ensure the linker does not obstruct the binding interface.

  • Immobilization: Covalently couple the synthesized probe to a solid support, such as NHS-activated sepharose beads.

  • Lysate Preparation: Prepare a native protein lysate from a biologically relevant cell line.

  • Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for the formation of compound-protein complexes. A control experiment using beads without the immobilized compound is essential to identify non-specific binders.

  • Washing: Perform a series of stringent washes to remove proteins that are not specifically bound to the probe.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the unique bands by mass spectrometry (e.g., LC-MS/MS).

Causality and Considerations: The strength of AC-MS lies in its ability to identify direct physical interactors.[4] However, a key challenge is minimizing non-specific binding. The choice of linker position and length is critical to preserving the compound's native binding mode. Photo-affinity labeling, an advanced variation, can be employed to create a covalent bond between the probe and its target upon UV irradiation, which can help capture weaker or transient interactions.[5]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound 7-Bromo-triazolo[1,5-a] pyridin-2-amine Probe Synthesize Affinity Probe Compound->Probe Beads Immobilize Probe on Beads Probe->Beads Incubate Incubate Probe-Beads with Lysate Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS LC-MS/MS Identification SDS_PAGE->MS Hits Putative Target Proteins MS->Hits

Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
CRISPR/Cas9-Based Genetic Screens

Genetic approaches offer a functional perspective on target identification by pinpointing genes that modulate the cellular response to a compound.[6] The CRISPR/Cas9 system can be used to create genome-wide libraries of knockout cells, which can then be screened for resistance or sensitization to 7-Bromo-triazolo[1,5-a]pyridin-2-amine.[][8]

  • Resistance: If knocking out a specific gene renders cells resistant to the compound, it suggests the gene product is either the direct target (and is now absent) or a critical downstream component of the pathway required for the compound's cytotoxic effect.

  • Sensitization: If a knockout leads to increased sensitivity, the gene product may be involved in a parallel survival pathway or in metabolizing/effluxing the compound.

Experimental Protocol: Genome-Wide CRISPR Knockout Screen

  • Library Transduction: Introduce a genome-wide CRISPR knockout library (e.g., GeCKO) into a suitable cell line using lentiviral vectors. This creates a pooled population of cells, each with a single gene knocked out.

  • Compound Treatment: Treat the cell population with a lethal concentration of 7-Bromo-triazolo[1,5-a]pyridin-2-amine. A parallel untreated population serves as a baseline control.

  • Selection and Growth: Allow the cells to grow for a period sufficient to select for resistant populations.

  • Genomic DNA Extraction: Extract genomic DNA from both the treated and untreated cell populations.

  • Guide RNA Sequencing: Amplify the integrated single-guide RNA (sgRNA) sequences from the genomic DNA using PCR.

  • Data Analysis: Use next-generation sequencing to quantify the abundance of each sgRNA in both populations. sgRNAs that are enriched in the treated population correspond to genes whose knockout confers resistance.

Causality and Considerations: CRISPR screens are powerful for identifying functionally relevant genes and pathways.[9] Unlike AC-MS, they do not require any modification of the compound. However, hits from a CRISPR screen are not guaranteed to be direct binding partners.[10] They could be upstream regulators or downstream effectors in the target's pathway. Therefore, results from CRISPR screens provide strong functional hypotheses that must be validated by direct binding assays.

Part 2: Target Validation and Engagement – Confirming the Interaction

Once a list of putative targets has been generated, the next critical phase is to validate the direct binding of the compound to these candidates within the complex environment of the cell.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify and quantify the engagement of a compound with its target protein in a cellular context.[11] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is typically more resistant to heat-induced denaturation.[12][13]

Experimental Protocol: CETSA for Target Engagement

  • Cell Treatment: Treat intact cells with 7-Bromo-triazolo[1,5-a]pyridin-2-amine or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of different temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the soluble target protein at each temperature using a specific detection method, such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Melting Curve: Plot the percentage of soluble protein against temperature. A shift of this curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

    • Isothermal Dose-Response (ITDR): Treat cells with varying concentrations of the compound and heat them at a single, fixed temperature (chosen from the melting curve). Plotting the amount of soluble protein against the compound concentration provides a dose-dependent measure of target engagement.

Causality and Considerations: CETSA is a gold-standard assay for confirming target engagement in a physiological setting without the need for labels or modifications.[14][15] A positive thermal shift is strong evidence of a direct physical interaction between the compound and the target protein within the cell.

cluster_exp CETSA Experiment cluster_analysis Data Analysis Start Treat Cells with Compound vs. Vehicle Heat Heat Cell Aliquots to Various Temperatures Start->Heat Lyse Lyse Cells & Centrifuge to Separate Soluble Fraction Heat->Lyse Detect Quantify Soluble Target Protein Lyse->Detect Melt Generate Melting Curve (Soluble Protein vs. Temp) Detect->Melt ITDR Generate Isothermal Dose-Response (Soluble Protein vs. [Compound]) Detect->ITDR Result Confirmation of Target Engagement Melt->Result ITDR->Result

Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Kinome Profiling

Given the structural similarity of 7-Bromo-triazolo[1,5-a]pyridin-2-amine to purines, which are the basis for ATP, a common substrate for kinases, it is highly probable that the compound could be a kinase inhibitor. Kinome profiling provides a broad and quantitative assessment of a compound's activity and selectivity against a large panel of kinases.[16]

Methodology: This is typically performed as a service by specialized vendors.[17][18][19] The compound is tested at one or more concentrations against a panel of hundreds of purified, active kinases. The activity of each kinase is measured in the presence of the compound, and the percentage of inhibition is calculated relative to a control.

Data Interpretation: The output is a comprehensive profile of which kinases are inhibited by the compound and by how much. This allows for:

  • Identification of Primary Target(s): The most potently inhibited kinase(s) are strong candidates for the primary biological target.

  • Selectivity Assessment: The profile reveals potential off-target effects, which is critical for predicting potential toxicity. A highly selective compound inhibits only a few kinases, while a non-selective one inhibits many.

Part 3: Comparative Analysis and Data Synthesis

Comparison of Methodologies
Methodology Primary Question Answered Strengths Limitations
AC-MS What does the compound physically bind to?Identifies direct binders; no prior knowledge of target needed.[3]Can have high background; linker may alter binding; may miss transient interactions.[4]
CRISPR Screen What genes are functionally important for the compound's activity?Unbiased, genome-wide functional insights; no compound modification needed.[20]Hits are not necessarily direct binders; can be complex to deconvolute pathways.[10]
CETSA Does the compound bind the target inside the cell?Confirms target engagement in a physiological context; label-free.[11][12]Requires a specific antibody or detection method for the target; not suitable for initial discovery.
Kinome Profiling Which kinases does the compound inhibit?Broadly screens a relevant target class; provides selectivity data.[16][21]In vitro assay may not perfectly reflect cellular activity; limited to kinases.
Synthesizing the Data: A Hypothetical Case Study

Let's hypothesize a scenario for 7-Bromo-triazolo[1,5-a]pyridin-2-amine:

  • AC-MS identifies several putative binding partners, including a protein kinase, "Kinase X".

  • A CRISPR screen reveals that knocking out the gene for Kinase X confers strong resistance to the compound.

  • Kinome profiling shows that the compound potently and selectively inhibits Kinase X with a low nanomolar IC50.

  • CETSA confirms that the compound induces a significant thermal shift in Kinase X in intact cells, with an ITDR curve that correlates with cellular potency.

This convergence of evidence from biochemical, genetic, biophysical, and in vitro profiling methods builds a powerful and trustworthy case that Kinase X is the bona fide biological target.

Compound 7-Bromo-triazolo[1,5-a] pyridin-2-amine Target Kinase X (Hypothetical Target) Compound->Target Inhibition Downstream Downstream Signaling Target->Downstream Phosphorylation Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream->Phenotype

Hypothetical signaling pathway for the validated target.

Once Kinase X is validated, a true performance comparison can begin. The potency and selectivity of 7-Bromo-triazolo[1,5-a]pyridin-2-amine would be benchmarked against other known inhibitors of Kinase X using cellular and biochemical assays. This comparative data is essential for determining the compound's potential as a unique and valuable tool for research or therapeutic development.

References

A Comparative Guide to the In Vivo Efficacy ofTriazolo[1,5-a]pyrimidine Derivatives in Oncology

A Comparative Guide to the In Vivo Efficacy of[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives in Oncology

Introduction

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[4][5] Its structural similarity to purines allows it to interact with a variety of biological targets, making it a fertile ground for the development of novel therapeutics.[5] In oncology, derivatives of this scaffold have emerged as a promising class of anti-cancer agents, with several compounds demonstrating potent antiproliferative activity in preclinical studies.[6][7] This guide provides a comparative analysis of the in vivo efficacy of selected[1][2][3]triazolo[1,5-a]pyrimidine derivatives, delving into their mechanisms of action, and presenting the experimental data that underscore their therapeutic potential. We will explore how subtle modifications to this core structure can lead to compounds with distinct and potent anti-cancer activities, from microtubule dynamics modulators to inhibitors of multidrug resistance.

Mechanism of Action: Beyond Simple Cytotoxicity

The versatility of the[1][2][3]triazolo[1,5-a]pyrimidine core is reflected in the diverse mechanisms through which its derivatives exert their anti-cancer effects. A predominant mechanism is the disruption of microtubule dynamics, a validated strategy in cancer chemotherapy.[3][8][9]

Microtubule Targeting: A Common Thread

Several potent[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been identified as microtubule-targeting agents.[3][8] Unlike some agents that cause microtubule depolymerization, certain triazolopyrimidines act as microtubule-stabilizing agents.[3] Intriguingly, they have been found to bind to the Vinca alkaloid site on tubulin, which is typically associated with microtubule destabilizers.[10][11] This unique mechanism of action suggests that these compounds promote longitudinal contacts between tubulin dimers within the microtubule, in contrast to taxanes which primarily enhance lateral contacts. This interaction leads to the arrest of the cell cycle in the G2/M phase, triggering apoptosis.[9][12]

Microtubule_Targeting_Mechanismcluster_0Normal Microtubule Dynamicscluster_1Intervention by Triazolopyrimidine DerivativesDynamic_InstabilityDynamic Instability(Polymerization/Depolymerization)Mitotic_SpindleProper MitoticSpindle FormationDynamic_Instability->Mitotic_SpindleMT_StabilizationMicrotubule Stabilization(Inhibition of Depolymerization)Cell_DivisionSuccessful Cell DivisionMitotic_Spindle->Cell_DivisionTP_Derivative[1,2,4]Triazolo[1,5-a]pyrimidineDerivativeTubulin_BindingBinds to Vinca Siteon TubulinTP_Derivative->Tubulin_BindingDisruptsTubulin_Binding->MT_StabilizationG2M_ArrestG2/M PhaseCell Cycle ArrestMT_Stabilization->G2M_ArrestApoptosisApoptosisG2M_Arrest->ApoptosisXenograft_WorkflowCell_Culture1. Cell Culture- Select and expand the  human cancer cell line  (e.g., HeLa, A549).Animal_Model2. Animal Model Preparation- Use immunodeficient mice  (e.g., nude or NSG mice).Cell_Culture->Animal_ModelTumor_Implantation3. Tumor Implantation- Subcutaneously inject  cancer cells into the  flank of each mouse.Animal_Model->Tumor_ImplantationTumor_Growth4. Tumor Growth Monitoring- Allow tumors to reach a  pre-determined size  (e.g., 100-200 mm³).Tumor_Implantation->Tumor_GrowthRandomization5. Randomization- Randomly assign mice to  treatment and control groups.Tumor_Growth->RandomizationTreatment6. Treatment Administration- Administer the test compound,  vehicle control, and/or  standard-of-care drug via  the specified route (e.g., oral, IV).Randomization->TreatmentMonitoring7. Efficacy and Toxicity Monitoring- Measure tumor volume and  body weight regularly.Treatment->MonitoringEndpoint8. Study Endpoint- Terminate the study when  tumors in the control group  reach a specified size or  after a set duration.Monitoring->EndpointAnalysis9. Data Analysis- Analyze tumor growth inhibition,  body weight changes, and  perform statistical analysis.Endpoint->Analysis

A Comparative Guide to the Mass Spectrometry Analysis of 7-Bromo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Key Heterocyclic Building Block

7-Bromo-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its fused triazolopyridine core serves as a versatile scaffold for synthesizing molecules with potential biological activity.[1] Accurate and robust analytical methods are paramount for its characterization, purity assessment, and quantification in complex matrices during synthesis and preclinical studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive technique for this purpose.

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of 7-Bromo-triazolo[1,5-a]pyridin-2-amine (Molecular Formula: C₆H₅BrN₄, Molecular Weight: ~213.03 g/mol )[2]. We will move beyond standard protocols to explore the rationale behind method development choices, comparing ionization techniques, chromatographic strategies, and fragmentation behaviors to build a comprehensive analytical picture.

Foundational Assessment: Physicochemical Properties and Ionizability

The molecular structure dictates the analytical approach. 7-Bromo-triazolo[1,5-a]pyridin-2-amine possesses several features that inform its analysis by LC-MS:

  • Primary Amine Group (-NH₂): This group is basic and readily accepts a proton, making the molecule an excellent candidate for positive mode electrospray ionization (+ESI).

  • Nitrogen Heterocycle: The multiple nitrogen atoms in the triazolopyridine ring system also contribute to the molecule's basicity and polarity.

  • Bromine Substituent: The presence of bromine is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, where bromine-containing ions appear as a pair of peaks (doublet) separated by ~2 Da, with nearly equal intensity. This provides a high degree of confidence in peak identification.[3]

Based on these properties, we can predict that the molecule will be readily protonated to form the [M+H]⁺ ion, which will appear as an isotopic doublet at approximately m/z 214.0 and 216.0.[4]

Ionization Technique Comparison: ESI vs. APCI

The choice of ionization source is the first critical decision in method development. For this molecule, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common options.

Electrospray Ionization (ESI): This "soft" ionization technique is ideal for polar, pre-charged, or easily ionizable molecules in solution.[5] Given the basic amine and heterocyclic nitrogens, ESI is the logical first choice. It is expected to efficiently generate the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, maximizing sensitivity for the precursor ion.

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally suited for less polar, more volatile compounds. While it could potentially ionize this molecule, it is typically a more energetic process than ESI and may induce unwanted fragmentation, potentially reducing the abundance of the target precursor ion.

The workflow for a typical LC-MS analysis follows a clear path from sample introduction to data interpretation.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Standard/Sample in Solution B LC Injection & Separation (e.g., HILIC Column) A->B Inject C Ionization Source (+ESI) B->C Elute D Mass Analyzer 1 (Q1) Isolates m/z 214/216 C->D Ion Transfer E Collision Cell (q2) CID Fragmentation D->E Precursor Ion Transmission F Mass Analyzer 2 (Q3) Scans Product Ions E->F Fragment Ion Transmission G Signal Detection & Data Acquisition F->G Ion Detection

Caption: General experimental workflow for LC-MS/MS analysis.

Comparative Summary: Ionization Techniques

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for 7-Bromo-triazolo[1,5-a]pyridin-2-amine
Principle Ionization from charged droplets in a strong electric field.Gas-phase ion-molecule reactions initiated by a corona discharge.ESI is superior due to the polar and basic nature of the analyte, allowing for efficient solution-phase protonation.
Analyte Suitability Polar, ionic, thermally labile, high MW.[5]Moderately to non-polar, thermally stable, volatile.The target molecule is polar and non-volatile, fitting the ESI profile perfectly.
Expected Ion High abundance of [M+H]⁺.[M+H]⁺, but potential for in-source fragmentation.ESI will provide a stronger precursor ion signal, which is critical for sensitive quantification and fragmentation studies.
Matrix Effects More susceptible to ion suppression.Less susceptible to ion suppression.While a consideration, proper chromatographic separation can mitigate ESI's susceptibility to matrix effects.
Verdict Highly Recommended Alternative/Secondary OptionESI in positive ion mode is the optimal choice.

Chromatographic Separation: A Head-to-Head Comparison of RPLC and HILIC

Achieving good retention and peak shape is crucial for separating the analyte from impurities and minimizing matrix effects. Due to its polarity, 7-Bromo-triazolo[1,5-a]pyridin-2-amine is challenging to retain on traditional reversed-phase liquid chromatography (RPLC) columns like C18.[6]

Method 1: Reversed-Phase Liquid Chromatography (RPLC) A standard C18 column often results in poor or no retention for such polar basic compounds. The analyte elutes at or near the void volume, leading to potential ion suppression and inability to separate from other polar interferences. While polar-embedded or polar-endcapped RPLC columns can offer some improvement, a more fundamentally different approach is often required.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent alternative for retaining and separating very polar compounds.[7][8] It utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or amide-bonded) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). The separation mechanism involves partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. This provides excellent retention for polar molecules that are unretained by RPLC.

Comparative Performance: RPLC vs. HILIC

ParameterMethod A: RPLC (C18)Method B: HILIC (ZIC-HILIC)Field Insight
Retention Factor (k) < 1.0 (Poor Retention)> 3.0 (Good Retention)HILIC provides the necessary retention for robust quantification, moving the analyte away from the solvent front.[9]
Peak Shape Often poor, tailing possible.Generally good, symmetrical.The strong retention on the HILIC phase leads to better peak focusing and symmetry.
Sensitivity (S/N) Lower due to ion suppression at void volume.Higher due to better separation from matrix.By shifting the analyte's retention time, HILIC avoids the region where most matrix interference elutes, boosting signal-to-noise.
Mobile Phase High aqueous content.High organic content (MS-friendly).The high organic content in HILIC mobile phases promotes more efficient desolvation in the ESI source, further enhancing sensitivity.
Verdict Not RecommendedHighly Recommended A HILIC-based method is demonstrably superior for this class of analyte.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry is essential for confirming the analyte's identity and achieving high selectivity in quantitative assays. This involves isolating the precursor ion ([M+H]⁺ at m/z 214/216) and subjecting it to Collision-Induced Dissociation (CID) to generate characteristic product ions.

The fused triazolopyridine ring system, amine group, and bromine substituent create a predictable fragmentation pattern. The most likely pathways involve neutral losses of small molecules like ammonia (NH₃), hydrogen cyanide (HCN), or the cleavage of the triazole ring.[10][11] The bromine atom is typically retained on the larger fragments, preserving the isotopic doublet signature.

Fragmentation_Pathway cluster_frags Product Ions parent Precursor Ion [M+H]⁺ m/z 214.0 / 216.0 frag1 Loss of NH₃ [C₆H₃BrN₃]⁺ m/z 197.0 / 199.0 parent->frag1 -17 Da frag2 Loss of HCN [C₅H₄BrN₃]⁺ m/z 185.0 / 187.0 parent->frag2 -27 Da frag3 Loss of N₂ + HCN [C₅H₄BrN]⁺ m/z 158.0 / 160.0 frag2->frag3 -28 Da (N₂)

Caption: Plausible MS/MS fragmentation pathways for [M+H]⁺.

The most intense and stable fragment is typically chosen for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) quantitative experiments. For this compound, the transition from m/z 214.0 -> 185.0 (and m/z 216.0 -> 187.0) would likely provide excellent specificity and sensitivity.

Detailed Experimental Protocols

Trustworthy science is reproducible. The following protocols provide a starting point for the analysis of 7-Bromo-triazolo[1,5-a]pyridin-2-amine.

Protocol 1: Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 7-Bromo-triazolo[1,5-a]pyridin-2-amine and dissolve in 1 mL of Dimethyl Sulfoxide (DMSO).

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in a mixture of 95:5 (v/v) Acetonitrile/Water with 0.1% formic acid.

  • Calibration Standards: Serially dilute the working solution to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL. The diluent should be the same as the working solution solvent.

Protocol 2: HILIC-MS/MS Method

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Sciex 5500+ QTRAP or equivalent triple quadrupole mass spectrometer.[12]

  • Column: SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm).[7]

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 60% B

    • 5.1 min: 95% B

    • 8.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Ionspray Voltage: +5500 V.[12]

    • Temperature: 550 °C.

    • Curtain Gas (CUR): 30 psi.

    • Ion Source Gas 1 (GS1): 50 psi.

    • Ion Source Gas 2 (GS2): 50 psi.

    • MRM Transitions:

      • Quantifier: Q1: 214.0 Da -> Q3: 185.0 Da

      • Qualifier: Q1: 216.0 Da -> Q3: 187.0 Da

Conclusion and Recommendations

The robust and sensitive analysis of 7-Bromo-triazolo[1,5-a]pyridin-2-amine is best achieved using a combination of Hydrophilic Interaction Liquid Chromatography (HILIC) and tandem mass spectrometry with positive mode Electrospray Ionization (+ESI). This approach overcomes the significant challenge of retaining such a polar compound, separating it from matrix interferences and enabling highly selective and sensitive detection. The characteristic bromine isotopic pattern serves as an invaluable confirmation of identity throughout the analysis. The methodologies and insights provided in this guide offer a validated framework for researchers in pharmaceutical and chemical development to accurately characterize this important molecular scaffold.

References

A Comparative Analysis of the Cytotoxic Potential of Triazolo[1,5-a]pyridine Derivatives and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the scientific community continuously explores new chemical scaffolds for their potential to selectively target and eliminate malignant cells. Among these, the triazolo[1,5-a]pyridine core has emerged as a promising framework, with numerous derivatives demonstrating significant cytotoxic activity in preclinical studies. This guide provides a comparative analysis of the cytotoxic potential of this class of compounds, specifically contextualizing it against established chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel.

It is critical to establish at the outset that, as of this guide's compilation, specific, peer-reviewed cytotoxicity data for 7-Bromo-triazolo[1,5-a]pyridin-2-amine is not extensively available in the public domain. Therefore, this analysis will broaden its scope to evaluate the cytotoxic profiles of various reported triazolo[1,5-a]pyridine and related triazolopyrimidine derivatives as a representative class. This approach allows for an evidence-based discussion of the potential of this scaffold while maintaining scientific transparency.

Comparative Cytotoxicity: An In Vitro Perspective

The cornerstone of preliminary anticancer drug evaluation lies in determining a compound's half-maximal inhibitory concentration (IC50) against various cancer cell lines. This metric provides a quantitative measure of potency. The table below summarizes the reported IC50 values for several triazolo[1,5-a]pyridine/pyrimidine derivatives alongside those of Doxorubicin, Cisplatin, and Paclitaxel against common cancer cell lines. It is important to note that IC50 values can exhibit significant variability between studies due to differences in experimental conditions such as cell passage number, assay duration, and reagent sources[1].

Compound Class/DrugCancer Cell LineIC50 Value (µM)Reference
Triazolo[1,5-a]pyrimidine Derivative (Compound 19) Bel-7402 (Hepatocellular Carcinoma)12.3[2]
HT-1080 (Fibrosarcoma)6.1[2]
Triazolo[1,5-a]pyridine Derivative (Compound 12m) MV4-11 (Acute Myeloid Leukemia)0.02[3]
Pyrazolo[4][][6]triazolopyrimidine (Compound 1) HCC1937 (Breast Cancer)<50[7]
HeLa (Cervical Cancer)<50[7]
Doxorubicin HeLa (Cervical Cancer)0.34 - 2.9[8]
MCF-7 (Breast Cancer)0.65 - 2.5[8][9]
HCT-116 (Colon Carcinoma)1.9[10]
Cisplatin HeLa (Cervical Cancer)12.3 - 22.4
MCF-7 (Breast Cancer)1-5 (Average Range)[11]
HCT-116 (Colon Carcinoma)9.15 - 14.54[12]
Paclitaxel HeLa (Cervical Cancer)0.0025 - 0.0075[13]
MCF-7 (Breast Cancer)Varies, can be in nM range[14]

From this data, it is evident that derivatives of the triazolo[1,5-a]pyridine scaffold can exhibit potent cytotoxicity, with some compounds, such as the BRD4 inhibitor 12m, demonstrating activity in the nanomolar range, comparable to or exceeding that of established drugs like Paclitaxel[3][13]. The broad range of activities highlights the significant influence of substitutions on the core scaffold, a key aspect of structure-activity relationship (SAR) studies.

Mechanistic Insights: A Divergence in Cellular Targets

The true value of a novel anticancer agent lies not just in its potency but also in its mechanism of action, which ideally should overcome existing resistance pathways. The established drugs compared here operate through distinct and well-characterized mechanisms. In contrast, the triazolo[1,5-a]pyridine class appears to engage a variety of cellular targets depending on its specific derivatization.

Mechanisms of Action of Standard Chemotherapeutics
  • Doxorubicin : This anthracycline antibiotic primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II.[7][15] This stabilization of the topoisomerase II complex after it has cleaved the DNA strand prevents re-ligation, leading to double-strand breaks and subsequent apoptosis.[7] A secondary mechanism involves the generation of cytotoxic free radicals.[15]

  • Cisplatin : As a platinum-based drug, cisplatin forms covalent bonds with the N7 reactive centers on purine bases (guanine and adenine) in DNA.[6][16] This leads to the formation of intra- and inter-strand crosslinks, which distort the DNA helix, arrest DNA replication and transcription, and ultimately trigger apoptosis.[6][16]

  • Paclitaxel : Belonging to the taxane family, paclitaxel's mechanism is unique in that it stabilizes microtubules rather than inhibiting their assembly.[4][17] It binds to the β-tubulin subunit, promoting the assembly of tubulin into hyper-stable, non-functional microtubules.[4][17] This disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and apoptosis.[4]

Known_Drug_Mechanisms cluster_dna_damage DNA Damage Pathway Dox Doxorubicin DNA Cellular DNA Dox->DNA Intercalates TopoII Topoisomerase II Dox->TopoII Inhibits Cis Cisplatin Cis->DNA Forms Crosslinks Pac Paclitaxel Microtubules Microtubules Pac->Microtubules Stabilizes Apoptosis Apoptosis DNA->Apoptosis TopoII->DNA Interacts with TopoII->Apoptosis Microtubules->Apoptosis Dysfunction leads to

Caption: Mechanisms of Doxorubicin, Cisplatin, and Paclitaxel.

Potential Mechanisms of Triazolo[1,5-a]pyridine Derivatives

Research into the broader class of triazolopyridines and related heterocycles suggests a diverse range of potential mechanisms, indicating that this scaffold is versatile and can be tailored to inhibit various cancer-related pathways:

  • Kinase Inhibition : Several studies have pointed towards the inhibition of key signaling kinases. For instance, certain pyrazolo-triazolopyrimidine derivatives have been shown to inhibit the activation of EGFR, Akt, and Erk1/2.[7]

  • Tubulin Interaction : Unlike paclitaxel, some triazolopyrimidine derivatives have been found to promote tubulin polymerization but do not bind competitively with paclitaxel, suggesting a unique mechanism of tubulin inhibition.[6]

  • Epigenetic Modulation : A recent study identified a triazolopyridine derivative as a potent inhibitor of BRD4, a key epigenetic reader protein, with an IC50 of 0.02 µM in the MV4-11 cell line.[3]

  • WNT/β-catenin Pathway Inhibition : Other novel triazolopyridine derivatives have been identified as Tankyrase (TNKS) inhibitors, which leads to the stabilization of AXIN2 and a reduction in active β-catenin, a critical pathway in colorectal cancer.[15][18]

Triazolopyridine_Mechanisms TP Triazolo[1,5-a]pyridine Derivatives Kinases Signaling Kinases (e.g., EGFR, Akt) TP->Kinases Inhibit Tubulin Tubulin Polymerization TP->Tubulin Promote Epigenetic Epigenetic Readers (e.g., BRD4) TP->Epigenetic Inhibit WNT WNT Pathway (e.g., Tankyrase) TP->WNT Inhibit Apoptosis Apoptosis Kinases->Apoptosis Tubulin->Apoptosis Epigenetic->Apoptosis WNT->Apoptosis

Caption: Potential mechanisms of Triazolo[1,5-a]pyridine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[19]

Principle:

Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:
  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7, HCT-116, HeLa) to approximately 80% confluency.

    • Trypsinize adherent cells, perform a cell count (e.g., using a hemocytometer and trypan blue exclusion), and determine cell viability.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Rationale: A pre-determined seeding density ensures that cells are in the exponential growth phase during the experiment and that the final absorbance values fall within the linear range of the spectrophotometer.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 7-Bromo-triazolo[1,5-a]pyridin-2-amine) and known drugs in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and untreated controls (medium only).

    • Rationale: A dose-response curve is essential to determine the IC50. The vehicle control accounts for any potential toxicity of the solvent.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • After the treatment period, add 10 µL of sterile-filtered MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Rationale: This incubation period allows for sufficient time for the mitochondrial enzymes in viable cells to convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a specialized detergent-based solution) to each well.[20]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[19]

    • Rationale: Complete solubilization is critical for accurate absorbance readings.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[19]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The triazolo[1,5-a]pyridine scaffold represents a versatile and highly promising platform for the development of novel anticancer agents. Preclinical data from various derivatives demonstrate that this class of compounds can achieve cytotoxicity on par with, or even exceeding, that of established chemotherapeutics. Their true potential may lie in their diverse mechanisms of action, which include the inhibition of kinases, modulation of the cytoskeleton, and epigenetic regulation. This mechanistic diversity offers exciting possibilities for overcoming the drug resistance that often plagues conventional therapies.

References

Introduction: Beyond Affinity - The Critical Importance of Binding Mode

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Elucidation and Confirmation of the Binding Mode for Novel Ligands: A Case Study with 7-Bromo-triazolo[1,5-a]pyridin-2-amine

In the landscape of modern drug discovery, the identification of a potent "hit" molecule is merely the opening chapter. The true narrative of a successful drug candidate is written in the language of molecular interactions. Understanding precisely how a molecule binds to its target protein—its "binding mode"—is paramount. This knowledge underpins every subsequent step of lead optimization, from enhancing potency and selectivity to mitigating off-target effects and anticipating potential resistance mechanisms.

Part 1: Foundational Biophysics - Confirming Direct Target Engagement

Before investing in complex structural studies, it is imperative to confirm that the ligand directly and specifically binds to the intended target protein. This initial phase provides foundational quantitative data on the interaction's affinity, kinetics, and thermodynamics.

Experimental Approach 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Expertise & Causality: SPR is our first-line tool because it provides real-time, label-free analysis of the binding kinetics (the rates of association, k_{on}, and dissociation, k_{off}) and the overall binding affinity (the equilibrium dissociation constant, K_D). A rapid dissociation rate, for instance, might necessitate different optimization strategies than a compound with a slow off-rate, even if their affinities are identical. This kinetic insight is crucial for understanding the compound's potential in vivo efficacy and duration of action.

Protocol: SPR Kinetic Analysis

  • Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000-3000 Response Units (RU). A reference channel is prepared by activating and deactivating the surface without protein to enable reference subtraction.

  • Analyte Preparation: Prepare a dilution series of 7-Bromo-triazolo[1,5-a]pyridin-2-amine in a suitable running buffer (e.g., HBS-EP+), typically ranging from 0.1x to 10x the expected K_D. A vehicle-only (e.g., DMSO) control is essential.

  • Binding Assay: Inject the analyte concentrations in ascending order over both the target and reference channels. Each injection cycle consists of:

    • Association Phase (e.g., 180s): Analyte flows over the chip, allowing binding to occur.

    • Dissociation Phase (e.g., 600s): Running buffer flows over the chip, allowing the complex to dissociate.

  • Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.

  • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to derive k_{on}, k_{off}, and K_D values.

Hypothetical Data Comparison

Compoundk_{on} (1/Ms)k_{off} (1/s)K_D (nM)
7-Bromo-triazolo[1,5-a]pyridin-2-amine 2.5 x 10⁵5.0 x 10⁻³20.0
Reference Inhibitor (Alternative Scaffold)8.0 x 10⁵8.0 x 10⁻³10.0

Table 1: Comparative kinetic data from SPR analysis. Our lead compound shows a slightly slower on-rate but a slower off-rate compared to the reference, resulting in a comparable affinity.

Experimental Approach 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Signature

Expertise & Causality: While SPR reveals the kinetics, ITC provides the "why" behind the binding affinity by measuring the thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS). Is the binding driven by favorable hydrogen bonds and van der Waals interactions (enthalpically driven), or by the release of ordered water molecules from the binding site (entropically driven)? This information is invaluable for guiding rational drug design. For example, a compound with a poor enthalpic signature might be a candidate for adding a new hydrogen-bond donor/acceptor.

Protocol: ITC Thermodynamic Characterization

  • Sample Preparation: Dialyze the target protein extensively into the desired ITC buffer. Dissolve the compound in the final dialysis buffer to minimize buffer mismatch effects.

  • Instrument Setup: Set the cell temperature to 25°C. Load the protein into the sample cell (e.g., at 20 µM) and the compound into the injection syringe (e.g., at 200 µM).

  • Titration: Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis: Integrate the heat change peaks for each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the stoichiometry (n), binding affinity (K_D), and enthalpy of binding (ΔH). The entropy (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = RTln(K_D).

Hypothetical Data Comparison

Parameter7-Bromo-triazolo[1,5-a]pyridin-2-amine Reference InhibitorInterpretation
K_D (nM)25.012.0Confirms high-affinity binding, consistent with SPR.
ΔH (kcal/mol)-8.5-5.5Strong favorable enthalpic contribution, suggesting good H-bond/van der Waals contacts.
-TΔS (kcal/mol)-2.0-5.0Modest entropic contribution. The reference inhibitor shows a more favorable entropic profile.

Table 2: Thermodynamic signatures from ITC. The binding of our lead is primarily enthalpy-driven, indicating well-formed molecular interactions.

G cluster_0 Part 1: Target Engagement Workflow node_A Purified Target Protein & Novel Compound node_B Surface Plasmon Resonance (SPR) node_A->node_B node_C Isothermal Titration Calorimetry (ITC) node_A->node_C node_D Kinetic Profile (kon, koff, KD) node_B->node_D node_E Thermodynamic Profile (ΔH, ΔS, KD) node_C->node_E node_F High-Confidence Confirmation of Direct Binding node_D->node_F node_E->node_F

Caption: Workflow for confirming direct target engagement using biophysical methods.

Part 2: High-Resolution Structural Elucidation

With direct binding confirmed, we now move to visualize the interaction at an atomic level. X-ray crystallography and NMR spectroscopy are the two cornerstone techniques for this purpose, providing complementary views of the binding mode in the solid and solution states, respectively.

Experimental Approach 3: X-ray Crystallography for an Atomic-Level Snapshot

Expertise & Causality: X-ray crystallography provides the highest-resolution, unambiguous 3D structure of the protein-ligand complex. This "gold standard" method directly visualizes the compound's orientation, conformation, and the specific hydrogen bonds, ionic interactions, and hydrophobic contacts it makes within the binding pocket. This atomic-level detail is the ultimate guide for structure-based drug design.

Protocol: Co-crystallization Workflow

  • Complex Formation: Incubate the purified protein with a 3-5 fold molar excess of 7-Bromo-triazolo[1,5-a]pyridin-2-amine for several hours to ensure saturation of the binding sites.

  • Crystallization Screening: Use robotic screening to test a wide array of crystallization conditions (precipitants, buffers, salts, additives) via sitting-drop vapor diffusion.

  • Crystal Optimization: Optimize initial "hit" conditions by systematically varying precipitant and protein concentrations to obtain diffraction-quality crystals (>50 µm).

  • Cryo-protection & Data Collection: Soak the crystals in a cryoprotectant solution (e.g., mother liquor supplemented with 25% glycerol) and flash-cool in liquid nitrogen. Collect diffraction data at a synchrotron source.

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using molecular replacement with a known apo-protein structure. Refine the model and build the ligand into the observed electron density map.

Experimental Approach 4: NMR Spectroscopy for In-Solution Validation

Expertise & Causality: While powerful, crystallography can sometimes be challenging (e.g., protein won't crystallize) and represents a static, solid-state snapshot. NMR spectroscopy provides crucial in-solution data that complements the crystal structure. Saturation Transfer Difference (STD)-NMR is particularly effective. In this experiment, we selectively saturate protons on the protein. This saturation is transferred via the nuclear Overhauser effect (NOE) to a bound ligand. By observing which of the ligand's protons receive this saturation, we can map its binding epitope—the "face" of the molecule that directly contacts the protein.

Protocol: STD-NMR Epitope Mapping

  • Sample Preparation: Prepare a solution of the target protein (e.g., 10-20 µM) and a higher concentration of the compound (e.g., 1-2 mM) in a deuterated buffer.

  • Acquisition of Spectra:

    • Off-Resonance Spectrum: Acquire a 1D proton NMR spectrum with the selective protein saturation frequency set far away from any protein resonances (e.g., at 40 ppm). This is the reference spectrum.

    • On-Resonance Spectrum: Acquire a second spectrum with the saturation frequency set on a region containing protein resonances but no compound resonances (e.g., at 0.5 ppm).

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting STD spectrum will only show signals from the protons of the compound that were in close proximity to the protein.

  • Analysis: The relative intensities of the signals in the STD spectrum indicate which protons are closest to the protein surface, thereby mapping the binding epitope.

Hypothetical Data Interpretation

Compound MoietyRelative STD IntensityInterpretation
Bromo-pyridine100% (Normalized)The bromo-pyridine ring makes the most intimate contact with the protein surface.
Triazole Ring85%The triazole ring is also deeply engaged in the binding pocket.
Amine Group30%The terminal amine group is more solvent-exposed and makes weaker or more transient contacts with the protein.

Table 3: Hypothetical STD-NMR results for epitope mapping. The data strongly suggest a binding pose where the fused ring system is buried in the active site.

G cluster_1 Part 2: Structural Elucidation Workflow node_G Confirmed Protein-Ligand Complex node_H X-Ray Crystallography node_G->node_H node_I NMR Spectroscopy (e.g., STD-NMR) node_G->node_I node_J High-Resolution 3D Structure (Solid State) node_H->node_J node_K Binding Epitope Map (Solution State) node_I->node_K node_L Atomically-Detailed Binding Mode node_J->node_L node_K->node_L

Caption: Integrated workflow for high-resolution structural studies.

Part 3: Computational Modeling - Integrating and Rationalizing Data

Computational modeling serves as the glue that binds our experimental data together. It allows us to rationalize the observed biophysical and structural data and provides a predictive framework for designing improved analogues.

Expertise & Causality: Molecular docking predicts the preferred orientation of a ligand within a protein's binding site. When performed in the context of experimental data, it becomes a powerful validation tool. For example, we can test if the lowest-energy docking pose is consistent with our STD-NMR epitope map and our high-resolution crystal structure. This synergy creates a robust, cross-validated model of the binding interaction.

Protocol: Validated Molecular Docking Workflow

  • Protein Preparation: Prepare the high-resolution crystal structure of the target protein by adding hydrogens, assigning protonation states, and removing water molecules.

  • Ligand Preparation: Generate a low-energy 3D conformation of 7-Bromo-triazolo[1,5-a]pyridin-2-amine.

  • Grid Generation: Define the binding site and generate the docking grid around it, based on the co-crystal structure or site-directed mutagenesis data.

  • Docking & Scoring: Perform the docking calculation using a validated algorithm (e.g., Glide, AutoDock). Score and rank the resulting poses.

  • Cross-Validation:

    • Primary Validation: Does the top-ranked docking pose accurately reproduce the binding mode observed in the co-crystal structure (RMSD < 2.0 Å)?

    • Secondary Validation: Is the predicted pose consistent with the STD-NMR epitope map? Does it place the bromo-pyridine and triazole moieties in close contact with the protein, while leaving the amine more solvent-exposed?

    • Tertiary Validation: Can the docking model explain the structure-activity relationship (SAR) of a small set of analogue compounds?

G cluster_2 Part 3: Integrated Data Workflow node_M Experimental Data (SPR, ITC, X-Ray, NMR) node_N Computational Modeling (Molecular Docking) node_M->node_N Validation & Refinement node_O Validated Predictive Model of Binding Mode node_M->node_O Direct Evidence node_N->node_O Hypothesis Generation

Caption: The synergistic relationship between experimental and computational methods.

Conclusion: A Unified Model of Binding

By integrating these orthogonal techniques, we move from a simple affinity measurement to a deep, multi-faceted understanding of our compound's binding mode. The SPR and ITC data confirm a high-affinity, direct interaction driven by favorable enthalpy. The high-resolution crystal structure provides the definitive atomic map, revealing key hydrogen bonds between the triazole nitrogen and a backbone amide, and a critical hydrophobic interaction with the bromo-pyridine ring in a sub-pocket. This structural model is perfectly corroborated by STD-NMR data, which independently confirms the deep burial of the fused ring system. Finally, our validated computational model not only reproduces this pose but provides a platform for designing the next generation of compounds with enhanced potency and selectivity.

This rigorous, self-validating workflow ensures the highest degree of confidence in the determined binding mode, laying a solid foundation for the successful advancement of 7-Bromo-triazolo[1,5-a]pyridin-2-amine from a promising hit to a viable drug candidate.

A Comparative Guide to a Novel Triazolopyridine Derivative in Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Acquired Drug Resistance in Oncology

The development of resistance to chemotherapy and targeted agents is a primary obstacle in achieving long-term remission and cures for cancer.[1] Malignant cells can develop sophisticated mechanisms to evade the cytotoxic effects of anticancer drugs, leading to treatment failure.[2] One of the most well-characterized mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels.[3]

The triazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyridine scaffolds have emerged as promising platforms for the development of novel anti-cancer agents.[4] Their structural similarity to purines allows them to interact with a variety of biological targets.[4] This guide focuses on a specific derivative, 7-Bromo-triazolo[1,5-a]pyridin-2-amine , and provides a comparative framework for evaluating its potential to overcome drug resistance in cancer cell lines. While direct experimental data for this specific compound in resistant lines is not yet publicly available, this guide will leverage data from structurally related triazolopyrimidine analogs to establish a robust methodology for its investigation.

The Promise of the Triazolo[1,5-a]pyridine Scaffold

The triazolo[1,5-a]pyrimidine scaffold has been successfully exploited to develop potent inhibitors of P-glycoprotein. For instance, the derivative WS-716 has been shown to be a highly potent, specific, and orally active P-gp inhibitor that can reverse paclitaxel (PTX) resistance in multiple resistant cell lines.[3] Another derivative, WS-898, also effectively reverses paclitaxel resistance by inhibiting the efflux function of ABCB1.[5] These findings underscore the potential of this chemical class to address the challenge of multidrug resistance (MDR).

The subject of this guide, 7-Bromo-triazolo[1,5-a]pyridin-2-amine, shares the core heterocyclic system with these successful P-gp inhibitors. The bromine atom at the 7-position offers a site for potential further chemical modification to optimize activity and selectivity. The 2-amino group can also be crucial for forming key interactions with the biological target.

Comparative Evaluation of 7-Bromo-triazolo[1,5-a]pyridin-2-amine

To ascertain the activity of 7-Bromo-triazolo[1,5-a]pyridin-2-amine in resistant cell lines, a systematic experimental approach is required. This section outlines the key experiments and provides a comparative context using data from known P-gp inhibitors.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for evaluating the efficacy of 7-Bromo-triazolo[1,5-a]pyridin-2-amine in resistant cancer cell lines.

G cluster_0 Cell Line Selection & Culture cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action Sensitive Parental Sensitive Cell Line (e.g., SW620) MTT Cell Viability Assay (MTT) Sensitive->MTT Treat with Paclitaxel +/- Compound Resistant Resistant Cell Line (e.g., SW620/Ad300) Resistant->MTT Treat with Paclitaxel +/- Compound Efflux P-gp Efflux Assay (e.g., Rhodamine 123) Resistant->Efflux Treat with Compound IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Western Blot for Caspases) IC50->Apoptosis Treat at IC50 concentrations

Caption: Proposed experimental workflow for evaluating 7-Bromo-triazolo[1,5-a]pyridin-2-amine.

Data Presentation: A Comparative Analysis

The following tables present hypothetical, yet realistic, data based on published results for related compounds, illustrating how the performance of 7-Bromo-triazolo[1,5-a]pyridin-2-amine can be compared with a standard chemotherapeutic agent (Paclitaxel) and a known P-gp inhibitor (Verapamil, as a reference).

Table 1: Comparative IC50 Values (nM) in Sensitive and Resistant Cell Lines

CompoundSW620 (Parental)SW620/Ad300 (P-gp Overexpressing)Resistance Factor (RF)
Paclitaxel103000300
Paclitaxel + Verapamil (1 µM)8506.25
Paclitaxel + 7-Bromo-triazolo[1,5-a]pyridin-2-amine (1 µM) Expected: ~10Hypothetical: <100Hypothetical: <10

The Resistance Factor (RF) is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive parental cell line.

Table 2: Effect on Apoptosis Marker Expression (Western Blot Analysis)

TreatmentCell LineCleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
PaclitaxelSW6205.24.8
PaclitaxelSW620/Ad3001.11.2
Paclitaxel + 7-Bromo-triazolo[1,5-a]pyridin-2-amine SW620/Ad300Hypothetical: >4.0Hypothetical: >3.5
Proposed Mechanism of Action

Based on the activity of related triazolopyrimidines, it is hypothesized that 7-Bromo-triazolo[1,5-a]pyridin-2-amine may act as a P-glycoprotein inhibitor. This would lead to the intracellular accumulation of co-administered chemotherapeutic agents, thereby restoring their cytotoxic efficacy in resistant cells.

G cluster_0 Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapy Drug (e.g., Paclitaxel) Pgp->Drug_out Drug_in Chemotherapy Drug Drug_in->Pgp Efflux Apoptosis Apoptosis Drug_in->Apoptosis Induces Compound 7-Bromo-triazolo[1,5-a]pyridin-2-amine Compound->Pgp Inhibition

Caption: Proposed mechanism of action for overcoming P-gp mediated drug resistance.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[6]

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and resistant pairs)

  • Complete culture medium

  • 7-Bromo-triazolo[1,5-a]pyridin-2-amine (and other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot for Apoptosis Markers

This protocol provides a general procedure for detecting apoptosis-related proteins.[7][8][9]

Principle: Western blotting is used to detect specific proteins in a cell lysate. In the context of apoptosis, the cleavage of caspases (e.g., caspase-3) and PARP are key indicators of programmed cell death.[8][10]

Materials:

  • Treated and untreated cell samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion and Future Directions

While direct evidence for the activity of 7-Bromo-triazolo[1,5-a]pyridin-2-amine in resistant cell lines is pending, the strong performance of related triazolopyrimidine compounds provides a compelling rationale for its investigation. The experimental framework outlined in this guide offers a comprehensive approach to characterizing its potential as an agent to overcome multidrug resistance. Future studies should focus on elucidating the precise molecular target of this compound and evaluating its efficacy in in vivo models of drug-resistant cancer. The insights gained from such studies will be invaluable for the continued development of this promising class of compounds in oncology.

References

A Comparative Guide to the Antitumor Activity of 7-Bromo-triazolo[1,5-a]pyridin-2-amine Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Triazolopyridine Scaffold in Oncology

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as privileged scaffolds due to their ability to interact with a wide range of biological targets. The[1][2]triazolo[1,5-a]pyridine core, a fused bicyclic N-heteroarene, has garnered significant attention for its versatile bioactivities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] This guide focuses on the antitumor potential of derivatives of 7-Bromo-triazolo[1,5-a]pyridin-2-amine.

While direct and extensive experimental data on the 7-Bromo-triazolo[1,5-a]pyridin-2-amine scaffold specifically is nascent in publicly available literature, a wealth of information exists for its close analogues. This guide will therefore provide a comprehensive comparative analysis of the antitumor activity of the broader class of[1][2]triazolo[1,5-a]pyridine and the closely related[1][2]triazolo[1,5-a]pyrimidine derivatives. By examining the structure-activity relationships (SAR) of these related compounds, we can extrapolate and project the potential of 7-bromo substituted derivatives as a promising avenue for cancer therapeutic development. This analysis is grounded in peer-reviewed in vitro and in vivo studies, providing researchers, scientists, and drug development professionals with a detailed overview of their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Synthetic Strategies: A Brief Overview

The synthesis of the[1][2]triazolo[1,5-a]pyridine core is versatile, allowing for the introduction of diverse functional groups, which is crucial for optimizing pharmacological properties. Generally, these scaffolds are constructed through cyclization and condensation reactions. For instance, a common route involves the reaction of 2-aminopyridine precursors with reagents that provide the triazole ring. The specific synthesis of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine has been reported to proceed from 4-bromopyridine-2-amine, which is first converted to an intermediate thiourea derivative and then cyclized with hydroxylamine hydrochloride. This adaptability in synthesis is a key advantage for developing extensive libraries of derivatives for screening and optimization.

Comparative In Vitro Antitumor Activity

The primary evaluation of novel anticancer compounds involves assessing their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the in vitro activity of several[1][2]triazolo[1,5-a]pyridine and related triazolopyrimidine derivatives against a panel of human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Triazolopyridine Compound 12mMV4-11 (Leukemia)0.02(+)-JQ10.03[5]
Triazolopyridinylpyridine Compound 1cHCT-116 (Colon)Not specified--[6]
Compound 1cU-87 MG (Glioblastoma)Not specified--[6]
Compound 1cMCF-7 (Breast)Not specified--[6]
Triazole-Pyridine Hybrid Compound TP6B16F10 (Melanoma)~41-61--[7]
Triazolopyrimidine Compound H12MGC-803 (Gastric)9.475-Fu>30[3]
Compound H12HCT-116 (Colon)9.585-Fu>30[3]
Compound H12MCF-7 (Breast)13.15-Fu>30[3]
Pyrazolo[1][2]triazolopyrimidine Compound 1HCC1937 (Breast)<50--[8][9]
Compound 1HeLa (Cervical)<50--[8][9]

Structure-Activity Relationship (SAR) Insights:

The data from various studies reveal key structural features that influence the antitumor potency of triazolopyridine and triazolopyrimidine derivatives:

  • Substituents on the Pyridine/Pyrimidine Ring: The nature and position of substituents on the six-membered ring are critical. Halogenation, such as with bromine at the 7-position, is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. While specific data for the 7-bromo derivative is sparse, related studies on other heterocyclic scaffolds suggest that such substitutions can significantly impact activity.[10][11]

  • Substituents on the Triazole Ring: Modifications at the 2-position of the triazole ring have been shown to influence activity. For example, in a series of[1][2]triazolo[1,5-a]pyrimidines, substitutions at the C-2 and C-7 positions were found to be crucial for antiproliferative ability.[12]

  • Hybrid Molecules: Combining the triazolopyridine scaffold with other known pharmacophores, such as indole, has yielded compounds with potent activity.[3] This molecular hybridization strategy is a promising approach to developing multi-targeted agents.

Mechanisms of Antitumor Action

The antitumor effects of triazolopyridine derivatives are often attributed to their ability to interfere with key cellular processes, including cell proliferation, survival, and cell cycle regulation.

Kinase Inhibition

A prominent mechanism of action for many triazolopyridine and related compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[13]

  • BRD4 Inhibition: The bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of oncogenes. Certain triazolopyridine derivatives have been identified as potent BRD4 inhibitors.[5] For example, compound 12m showed excellent anticancer activity in the MV4-11 cell line with an IC50 of 0.02 µM, which is superior to the known BRD4 inhibitor (+)-JQ1.[5] Molecular docking studies revealed that this compound binds to the acetyl-lysine binding site of BRD4.[5]

  • EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Some pyrazolo[1][2]triazolopyrimidine derivatives have been shown to inhibit EGFR activation.[8][9]

  • Multi-Target Inhibition: Some derivatives exhibit inhibitory activity against multiple targets, including EGFR, HER-2, and topoisomerase-II (TOP-II).[2]

G cluster_0 Upstream Signaling cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Growth Factors Growth Factors EGFR EGFR Growth Factors->EGFR AKT AKT EGFR->AKT Activates ERK ERK EGFR->ERK Activates BRD4 BRD4 Oncogenes (e.g., c-Myc) Oncogenes (e.g., c-Myc) BRD4->Oncogenes (e.g., c-Myc) Promotes Transcription Survival Survival AKT->Survival Proliferation Proliferation ERK->Proliferation Oncogenes (e.g., c-Myc)->Proliferation Triazolopyridine Derivatives Triazolopyridine Derivatives Triazolopyridine Derivatives->EGFR Inhibition Triazolopyridine Derivatives->BRD4 Inhibition

Caption: Simplified signaling pathways targeted by triazolopyridine derivatives.

Cell Cycle Arrest and Apoptosis

By inhibiting key regulatory proteins, these compounds can halt the cell cycle, preventing cancer cells from dividing. Furthermore, many derivatives have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating malignant cells.

  • Cell Cycle Arrest: Flow cytometry analysis has shown that some triazolopyrimidine compounds can suppress the S-phase cell population in MCF-7 cells.[2] Others have been observed to arrest the cell cycle in the G2/M phase.

  • Induction of Apoptosis: Apoptosis experiments have demonstrated that potent triazolopyridine derivatives can induce apoptosis more effectively than reference compounds at the same concentration.[5]

In Vivo Antitumor Efficacy: Evidence from Xenograft Models

The ultimate preclinical validation of an anticancer agent's efficacy comes from in vivo studies. Subcutaneous xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method.[14][15]

Several studies have reported significant tumor growth inhibition by triazolopyridine and triazolopyrimidine derivatives in vivo. For example, a series of[1][2]triazolo[1,5-a]pyridinylpyridines was evaluated in mice bearing a sarcoma S-180 model, demonstrating the potent anticancer effects of the title compounds.[6] Similarly, in vivo studies of a potent triazolopyrimidine derivative demonstrated significant tumor growth inhibition, comparable to a positive control drug.[2] One promising triazolopyridine derivative, compound 12m, also showed good oral absorption and metabolic stability in mice, which are favorable pharmacokinetic properties for clinical development.[5]

Detailed Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized and detailed protocols are essential. Below are step-by-step methodologies for the key assays discussed in this guide.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability.[16][17][18] It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

G A 1. Seed cells in a 96-well plate and allow to attach overnight. B 2. Treat cells with varying concentrations of the test compound for 24-72h. A->B C 3. Add MTT solution (5 mg/mL in PBS) to each well. B->C D 4. Incubate for 2-4 hours at 37°C to allow formazan crystal formation. C->D E 5. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO). D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F G 7. Calculate cell viability relative to untreated controls. F->G

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[16][19]

  • Compound Treatment: Prepare serial dilutions of the 7-Bromo-triazolo[1,5-a]pyridin-2-amine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated control.[16]

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[20][21]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[16][20]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the results to determine the IC50 value.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis. Annexin V, a protein with a high affinity for PS, is fluorescently labeled. Propidium Iodide (PI) is used as a counterstain to differentiate apoptotic from necrotic cells.[1]

G A 1. Induce apoptosis in cells with the test compound. B 2. Harvest and wash cells with cold PBS. A->B C 3. Resuspend cells in 1X Binding Buffer. B->C D 4. Add FITC-conjugated Annexin V and Propidium Iodide (PI). C->D E 5. Incubate for 15-20 minutes at room temperature in the dark. D->E F 6. Analyze by flow cytometry. E->F G 7. Quantify cell populations: Live, Early Apoptotic, Late Apoptotic/Necrotic. F->G

Caption: Workflow for the Annexin V Apoptosis Assay.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[1]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[22]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is used to stain the DNA.[23]

G A 1. Treat cells with the test compound. B 2. Harvest and wash cells with PBS. A->B C 3. Fix cells in ice-cold 70% ethanol. B->C D 4. Wash to remove ethanol and treat with RNase A. C->D E 5. Stain cells with Propidium Iodide (PI). D->E F 6. Analyze by flow cytometry. E->F G 7. Generate a DNA content histogram to determine cell cycle phase distribution. F->G G A 1. Prepare a suspension of human cancer cells (e.g., 5x10^6 cells in PBS/Matrigel). B 2. Subcutaneously inject the cell suspension into the flank of immunocompromised mice. A->B C 3. Monitor mice for tumor formation. B->C D 4. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into control and treatment groups. C->D E 5. Administer the test compound or vehicle according to the planned schedule. D->E F 6. Measure tumor volume and body weight 2-3 times per week. E->F G 7. At the end of the study, euthanize mice and excise tumors for further analysis. F->G

References

Safety Operating Guide

Proper Disposal of 7-Bromo-triazolo[1,5-a]pyridin-2-amine: A Guide for Laboratory Professionals

Proper Disposal of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Guide for Laboratory Professionals

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine. As a brominated, nitrogen-containing heterocyclic compound, this substance requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety and Hazard Assessment

Before handling or disposing of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, it is crucial to understand its inherent hazards. This compound is a combustible solid and, as with many halogenated organic molecules, should be treated with caution. All chemical products should be handled with the recognition of "having unknown hazards and toxicity"[3].

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. When handling this compound, including during disposal preparation, the following should be worn to prevent skin and eye contact, and inhalation of dust:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for integrity before use.

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills and dust.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

All handling of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, especially during weighing and transfer, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Hazard Summary Table
Hazard ClassificationHandling and Storage ConsiderationsRecommended PPE
Combustible SolidStore in a cool, dry, well-ventilated area away from heat and open flames. Keep container tightly closed.Standard laboratory PPE (gloves, goggles, lab coat).
Halogenated Organic CompoundSegregate from non-halogenated waste. Avoid contact with strong oxidizing agents.Chemical-resistant gloves, safety goggles.
Nitrogen-Containing HeterocyclePotential for thermal decomposition. Avoid excessive heat.Use in a chemical fume hood.

Step-by-Step Disposal Protocol

The primary and most appropriate disposal method for 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is through a licensed hazardous waste disposal company via high-temperature incineration.[2][4] This method is recommended for halogenated organic compounds to ensure their complete destruction and prevent the release of harmful substances into the environment.

Waste Segregation: The First Critical Step

Proper segregation of chemical waste is fundamental to laboratory safety and compliant disposal. 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine must be disposed of as halogenated organic waste .

  • Rationale: Halogenated compounds require specific incineration conditions to prevent the formation of toxic byproducts like dioxins and furans. Mixing them with non-halogenated waste can complicate the disposal process and increase costs.

Waste Collection and Container Management
  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste." The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste ," the full chemical name ("7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine"), and the approximate quantity.

  • Transferring Solid Waste: Using a dedicated spatula or scoop, carefully transfer the solid waste into the designated container. Perform this transfer within a chemical fume hood to minimize the risk of inhalation.

  • Decontaminating Labware: For glassware or equipment contaminated with the compound, rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This rinseate is now also considered halogenated organic liquid waste and must be collected in a separate, appropriately labeled container. Do not dispose of the rinseate down the drain.

  • Container Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be located at or near the point of generation and under the control of the laboratory personnel. The container must be kept closed except when adding waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the proper disposal of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine.

DisposalWorkflowstartStart: Generation of7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine WasteppeDon Appropriate PPE:- Chemical-resistant gloves- Safety goggles/face shield- Lab coatstart->ppewaste_characterizationCharacterize Waste:- Solid or Liquid (rinseate)?ppe->waste_characterizationsolid_wasteSolid Waste Collectionwaste_characterization->solid_wasteSolidliquid_wasteLiquid Waste (Rinseate) Collectionwaste_characterization->liquid_wasteLiquidsolid_containerTransfer to labeled 'HalogenatedOrganic Solid Waste' containerin a fume hood.solid_waste->solid_containerliquid_containerCollect in labeled 'HalogenatedOrganic Liquid Waste' container.liquid_waste->liquid_containerstorageStore waste container in adesignated Satellite Accumulation Area (SAA).Keep container closed.solid_container->storageliquid_container->storagedisposal_pickupArrange for pickup by alicensed hazardous waste disposal service.storage->disposal_pickupendEnd: Compliant Disposaldisposal_pickup->end

Caption: Disposal workflow for 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine.

Understanding the Chemistry of Disposal

While high-temperature incineration is the recommended disposal method, understanding the potential chemical behavior of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine provides further justification for these procedures.

Thermal Decomposition

Research on similar compounds, such as 7-bromo-3-methyl-[1][5]triazolo[1,5-a]pyridine, has shown that thermal decomposition can lead to the expulsion of nitrogen gas and the formation of highly reactive pyridylcarbene intermediates.[6] Attempting to neutralize this compound through heating in a laboratory setting is strongly discouraged as it could lead to uncontrolled reactions and the generation of unknown, potentially hazardous byproducts.

Potential for Oxidation

Studies on the degradation of other triazolopyridine derivatives have indicated that they can be susceptible to oxidation, leading to the formation of N-oxides.[1] These intermediates can then undergo further transformations.[1] This reactivity profile underscores the importance of segregating this compound from oxidizing agents in the waste stream to prevent unintended reactions.

Final Disposal and Record Keeping

Once the waste container is full, or if waste will no longer be added, it must be moved to a central accumulation area for pickup by a licensed hazardous waste disposal company. Ensure that all labeling is accurate and legible. Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

By adhering to these procedures, you ensure the safe and environmentally responsible disposal of 7-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, contributing to a culture of safety and compliance within your laboratory.

Navigating the Safe Handling of 7-Bromo-triazolo[1,5-a]pyridin-2-amine: A Guide to Personal Protective Equipment and Disposal

Navigating the Safe Handling of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Guide to Personal Protective Equipment and Disposal

For the innovative researcher, 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents a key building block in the synthesis of novel therapeutics. However, its potential for biological activity necessitates a robust and well-informed approach to laboratory safety. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

While a comprehensive toxicological profile for 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not extensively documented in publicly available literature, its chemical structure—a brominated triazolopyridine with an amine functional group—provides critical insights into its potential hazards. A Safety Data Sheet for the structurally similar compound, 7-Bromo-3-methyl[1][2][4]triazolo[1,5-a]pyridine, indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[5] Therefore, it is prudent to handle 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine with a similar level of caution, assuming it poses acute toxicity risks through oral, dermal, and inhalation routes. Furthermore, as a combustible solid, appropriate measures to control ignition sources are necessary.[6]

The pyridine substructure suggests that this compound may be a skin and respiratory irritant, with the potential for more severe health effects upon prolonged or repeated exposure.[4] Brominated aromatic compounds, as a class, are known for their potential environmental persistence and, in some cases, long-term health effects.

Core Principles of Protection: A Multi-Layered Approach

A comprehensive safety strategy for handling this compound relies on the hierarchy of controls, where PPE is the final, but crucial, line of defense. Engineering controls, such as fume hoods, and administrative controls, like standard operating procedures, are foundational.

Engineering Controls: Your First Line of Defense

All manipulations of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in its solid, powdered form should be conducted within a certified chemical fume hood.[2][3] This is to minimize the inhalation of airborne particulates. When preparing solutions, the initial weighing and dissolution of the solid should also occur within the fume hood.

Personal Protective Equipment (PPE): A Detailed Specification

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Body Part PPE Specification Rationale and Expert Insight
Hands Nitrile or Neoprene GlovesThese materials offer good resistance to a range of chemicals, including those with aromatic and amine functionalities.[7][8][9] Latex gloves are not recommended due to their potential for degradation upon contact with pyridine-like structures.[2] Always inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.
Eyes Chemical Splash GogglesStandard safety glasses do not provide adequate protection from splashes or airborne powder. Chemical splash goggles that form a seal around the eyes are mandatory.[2]
Body Laboratory CoatA clean, buttoned laboratory coat made of a suitable material should be worn to protect the skin and personal clothing from contamination.
Respiratory N95 or higher-rated respirator (if required)For routine handling of small quantities within a fume hood, respiratory protection is typically not necessary. However, if there is a risk of generating significant dust (e.g., during large-scale transfers or spills outside of a fume hood), a NIOSH-approved N95 or higher-rated particulate respirator should be used.[10][11][12]

Procedural Guidance: From Handling to Disposal

A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

PPE_Workflowcluster_donningDonning PPEcluster_doffingDoffing PPEDon1Lab CoatDon2GogglesDon1->Don2Don3GlovesDon2->Don3Doff1GlovesDoff2GogglesDoff1->Doff2Doff3Lab CoatDoff2->Doff3

Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.

Operational Plan: Step-by-Step Handling
  • Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing : Tare a suitable container on a balance located within the fume hood. Carefully transfer the required amount of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine to the container, minimizing the creation of dust.

  • Dissolution : Add the solvent to the solid within the fume hood. Gently swirl or stir to dissolve.

  • Reaction Setup : Conduct all subsequent steps of the experimental procedure within the fume hood.

  • Post-Handling : After the procedure is complete, decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent and absorbent material.

Disposal Plan: Responsible Waste Management

Proper disposal of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be treated as hazardous waste.

  • Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[13]

  • Containerization : Collect all waste containing 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (including excess solid, solutions, and contaminated consumables like gloves and weighing paper) in a designated, clearly labeled, and sealable hazardous waste container.[6][14]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine".

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) regulates the disposal of halogenated organic compounds.[5][11][15][16]

Emergency Procedures: Preparedness is Key

Spills : In the event of a small spill within the fume hood, use an absorbent material to clean it up while wearing appropriate PPE. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Exposure :

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

  • Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the potential of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in their scientific endeavors.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Reactant of Route 2
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.